molecular formula C15H24ClN B1391232 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride CAS No. 1185297-19-1

4-[4-(tert-Butyl)phenyl]piperidine hydrochloride

Cat. No.: B1391232
CAS No.: 1185297-19-1
M. Wt: 253.81 g/mol
InChI Key: SVBRQNCYCDAEGJ-UHFFFAOYSA-N
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Description

4-[4-(tert-Butyl)phenyl]piperidine hydrochloride is a useful research compound. Its molecular formula is C15H24ClN and its molecular weight is 253.81 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-tert-butylphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N.ClH/c1-15(2,3)14-6-4-12(5-7-14)13-8-10-16-11-9-13;/h4-7,13,16H,8-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBRQNCYCDAEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185297-19-1
Record name Piperidine, 4-[4-(1,1-dimethylethyl)phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185297-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Introduction: The Strategic Importance of the 4-Arylpiperidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

The 4-arylpiperidine motif is a cornerstone pharmacophore in medicinal chemistry, forming the structural basis of numerous centrally active therapeutic agents. Its rigid framework allows for precise spatial orientation of substituents, which is critical for high-affinity interactions with biological targets. This scaffold is famously embedded in the structure of potent analgesics like pethidine and the fentanyl series of opioids.[1][2] The subject of this guide, this compound, is a specific derivative designed for research and development. The incorporation of a tert-butyl group on the phenyl ring is a deliberate modification intended to modulate the compound's physicochemical and pharmacological properties, such as lipophilicity, metabolic stability, and receptor binding conformation. The hydrochloride salt form enhances its stability and aqueous solubility, rendering it suitable for laboratory use.[3] This guide provides a comprehensive overview of its synthesis, chemical properties, and its strategic application in drug discovery.

Physicochemical and Structural Properties

The fundamental characteristics of this compound and its key precursors are summarized below. While experimental data for the final product is limited as it is a research compound, the properties of its core structures provide critical context for its handling and application.

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₅H₂₄ClNSanta Cruz Biotechnology
Molecular Weight 253.81 g/mol Santa Cruz Biotechnology
SMILES String CC(C)(C)c1ccc(cc1)C1CCNCC1.Cl-
Appearance Solid-
Melting Point Not available (for hydrochloride salt). The free base, 4-phenylpiperidine, melts at 61-65 °C.[4]Sigma-Aldrich[4]
Boiling Point Not available. The synthetic precursor, 4-tert-butylpyridine, boils at 196-197 °C.[5]Ossila[5]
Storage Store at 2-8 °C, away from moisture.General recommendation

Synthesis and Characterization: A Validated Approach

The synthesis of this compound can be reliably achieved through a robust and well-documented three-step sequence. This pathway leverages modern catalytic methods to ensure high efficiency and scalability.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Causality: This protocol is designed for reliability and purity. The Suzuki-Miyaura coupling is chosen for its exceptional functional group tolerance and high yields in forming biaryl systems.[6][7] Catalytic transfer hydrogenation is selected over traditional high-pressure hydrogenation for its operational simplicity and safety, providing a highly efficient means to saturate the pyridine ring without requiring specialized equipment.[8][9]

Step 1: Suzuki-Miyaura Coupling to form 4-(4-tert-Butylphenyl)pyridine

  • To a reaction vessel purged with an inert gas (e.g., Argon), add 4-chloropyridine (1.0 eq), 4-tert-butylphenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).

  • Add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Heat the mixture to reflux (approx. 85-90 °C) and stir vigorously for 12-18 hours, monitoring progress by TLC or LC-MS.

  • After cooling to room temperature, separate the organic layer. Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 4-(4-tert-butylphenyl)pyridine.

Step 2: Catalytic Transfer Hydrogenation to form 4-[4-(tert-Butyl)phenyl]piperidine

  • In a clean reaction flask, dissolve 4-(4-tert-butylphenyl)pyridine (1.0 eq) in a mixture of formic acid and triethylamine (e.g., 5:2 azeotrope).

  • Add a rhodium catalyst, such as Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(cod)₂]BF₄, 0.01 eq).

  • Heat the reaction mixture to 60-70 °C for 24 hours. The progress of the reduction should be monitored by GC-MS.

  • Once the reaction is complete, cool the mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the free base, 4-[4-(tert-Butyl)phenyl]piperidine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified free base from Step 2 in anhydrous diethyl ether.

  • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution, 1.1 eq) dropwise with stirring.

  • A white precipitate of this compound will form.

  • Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Role in Medicinal Chemistry: The Conformational Impact of the tert-Butyl Group

The strategic placement of the tert-butyl group at the para-position of the phenyl ring is a key feature of this molecule. In the context of the flexible 4-phenylpiperidine scaffold, this bulky substituent has a profound impact on the conformational equilibrium of the molecule, which in turn dictates its interaction with receptor binding pockets.

Conformational studies on related 4-alkyl-4-phenylpiperidines have demonstrated that smaller alkyl groups allow for an equilibrium between phenyl-equatorial and phenyl-axial conformations.[10] However, the steric bulk of a tert-butyl group is significant enough to lock the phenyl ring into a predominantly axial orientation to avoid unfavorable steric interactions with the piperidine ring.[11]

Conformation cluster_axial Phenyl Axial (Favored) cluster_equatorial Phenyl Equatorial (Disfavored) Axial Equatorial Equatorial->Axial Steric hindrance favors axial conformation

Caption: The tert-butyl group forces a phenyl-axial conformation.

This conformational restriction is critical for probing structure-activity relationships (SAR). For biological targets that preferentially bind the phenyl-axial conformer, this compound serves as an invaluable tool to validate binding hypotheses and optimize ligand design. Studies have shown that this axial conformation can significantly influence affinity and efficacy at opioid receptors.[11]

Pharmacological Profile and Screening Protocols

Based on extensive literature on the 4-phenylpiperidine scaffold, the primary pharmacological targets for this compound class are opioid receptors, particularly the mu-opioid receptor (MOR).[11][12] The molecule serves as a flexible fragment of morphine and related benzomorphan analgesics. Therefore, a logical first step in characterizing this compound is to assess its binding affinity for opioid receptors.

Experimental Protocol: Mu-Opioid Receptor (MOR) Radioligand Binding Assay

Causality: This assay provides a direct measure of the compound's affinity for the MOR target. It is a foundational experiment in pharmacology to quantify the strength of the ligand-receptor interaction (expressed as the inhibition constant, Ki) before proceeding to more complex functional assays.

Workflow:

BindingAssay A Prepare Membrane Homogenates (e.g., from CHO cells expressing human MOR) E Incubate Components (Membranes, Radioligand, Test Compound) ~60 min at 25°C A->E B Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4) B->E C Prepare Radioligand (e.g., [³H]DAMGO, a selective MOR agonist) C->E D Prepare Test Compound (Serial dilutions of 4-[4-(t-Bu)Ph]Pip-HCl) D->E F Terminate Reaction by Rapid Filtration (Using glass fiber filters to separate bound from free radioligand) E->F G Wash Filters (To remove non-specifically bound radioligand) F->G H Measure Radioactivity (Liquid Scintillation Counting) G->H I Data Analysis (Calculate IC₅₀ and Ki values) H->I

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Utilize membranes from a cell line stably expressing the human mu-opioid receptor (e.g., CHO-hMOR cells). Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay Buffer (50 mM Tris-HCl, pH 7.4).

    • Test compound (this compound) at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Radioligand (e.g., [³H]DAMGO at a final concentration near its Kd value).

    • Membrane homogenate.

    • For non-specific binding control wells, add a high concentration of an unlabeled competitor (e.g., 10 µM Naloxone).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This traps the membranes with bound radioligand on the filter.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Safety and Handling

As a research chemical, this compound lacks comprehensive toxicological data. However, based on the known hazards of the piperidine chemical class and related structures, stringent safety precautions are required.

  • Hazard Profile: The piperidine scaffold is associated with toxicity and corrosivity.[13] Structurally related compounds often cause skin, eye, and respiratory irritation.[14]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling: Avoid creating dust. Do not breathe dust or vapor. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed molecular probe for drug discovery and development. Its synthesis is achievable through reliable, modern chemical methods. The defining feature of this compound—the bulky tert-butyl group—serves to enforce a specific phenyl-axial conformation, making it an exceptional tool for investigating structure-activity relationships at CNS targets, most notably the opioid receptors. By providing a conformationally restricted ligand, it allows researchers to dissect the precise structural requirements for high-affinity binding and functional activity, thereby guiding the rational design of next-generation therapeutics.

References

  • J&K Scientific. 4-Phenylpiperidine Hydrochloride | 10272-49-8. [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272. [Link]

  • Wang, C., et al. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Angewandte Chemie International Edition, 52(2), 659-663. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Taylor & Francis. 4-Phenylpiperidine – Knowledge and References. [Link]

  • Palmer, R. B., et al. (1993). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of Medicinal Chemistry, 36(19), 2844–2853. [Link]

  • Zimmerman, D. M., et al. (1985). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. NIDA Research Monograph, 67, 68–85. [Link]

  • He, Y., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5, 933–942. [Link]

  • S. Kaye, A. D., et al. (2019). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 22(S1), SE23-SE38. [Link]

  • PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. [Link]

  • Carl ROTH GmbH + Co. KG. Safety Data Sheet: Piperidine. (2025). [Link]

  • Froimowitz, M., & Kollman, P. A. (1983). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 26(5), 639–645. [Link]

  • Asian Journal of Chemistry. Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex.... [Link]

  • ResearchGate. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. [Link]

  • Semantic Scholar. A New Cu(II) Metal Complex Template with 4–Tert–Butyl- Pyridinium Organic Cation. [Link]

  • Federal Register. Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance. [Link]

Sources

4-[4-(tert-Butyl)phenyl]piperidine hydrochloride structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride

Authored by a Senior Application Scientist

The accurate determination of a molecule's structure is a foundational pillar of drug discovery and development.[1][2] It underpins the understanding of structure-activity relationships (SAR), mechanism of action, and potential toxicological liabilities.[1] Piperidine scaffolds, in particular, are prevalent in medicinal chemistry, making the precise characterization of their derivatives a critical and routine task.[3][4][5] This document outlines the logical workflow for confirming the identity, connectivity, and three-dimensional arrangement of this compound, a representative substituted piperidine.

The Analytical Strategy: A Convergence of Evidence

The core principle of modern structure elucidation is the use of orthogonal, complementary techniques to build an unshakeable case for a proposed structure.[2][6] No single method is sufficient; rather, it is the convergence of data from mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and ultimately X-ray crystallography that provides definitive proof.

Our investigation begins with a hypothesized structure, likely derived from a known synthetic route, such as the catalytic hydrogenation of a 4-(4-tert-butylphenyl)pyridine precursor. The subsequent analytical workflow is designed to test this hypothesis rigorously.

G cluster_input Starting Point cluster_analysis Spectroscopic & Spectrometric Analysis cluster_final Definitive Confirmation synthesized_compound Synthesized Compound (Hypothesized Structure) ms HRMS (Molecular Formula) synthesized_compound->ms ftir FTIR (Functional Groups) synthesized_compound->ftir nmr NMR (1H, 13C, 2D) (Atom Connectivity) synthesized_compound->nmr xray X-ray Crystallography (3D Structure) synthesized_compound->xray final_structure Unambiguous Structure Elucidation ms->final_structure ftir->final_structure nmr->final_structure xray->final_structure

Caption: Overall workflow for structure elucidation.

Mass Spectrometry: Defining the Elemental Composition

Expertise & Causality: The first step is to confirm the molecular weight and, by extension, the elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose due to its ability to provide highly accurate mass measurements, allowing for the differentiation between isobaric compounds. We employ Electrospray Ionization (ESI) as it is a soft ionization technique well-suited for polar, salt-like molecules, ensuring the observation of the intact protonated molecular ion.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL in 50:50 methanol:water with 0.1% formic acid. The acid ensures protonation of the piperidine nitrogen.

  • Instrumentation: Utilize an ESI Time-of-Flight (TOF) mass spectrometer.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-500. Use a known reference standard (e.g., leucine enkephalin) for internal calibration to ensure high mass accuracy.

Data Presentation & Interpretation

The expected molecular formula for the free base is C₁₅H₂₃N. The analysis will detect the protonated molecule, [M+H]⁺, with the formula C₁₅H₂₄N⁺.

ParameterTheoretical ValueObserved Value (Example)
Molecular Formula C₁₅H₂₄N⁺C₁₅H₂₄N⁺
Exact Mass 218.1903218.1901
Mass Error N/A< 1 ppm
Table 1: Comparison of theoretical and observed exact mass.

The observation of an ion with a mass-to-charge ratio (m/z) that matches the theoretical exact mass of the protonated molecule to within 5 ppm provides strong evidence for the proposed elemental composition.[6]

FTIR Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[7] For this compound, we expect to see characteristic absorptions for the secondary ammonium salt, the aromatic ring, and the aliphatic C-H bonds. Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation and is suitable for solid powders.[8]

Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Data Presentation & Interpretation

The resulting spectrum serves as a molecular fingerprint. Key absorptions confirm the presence of the main structural motifs.

Wavenumber (cm⁻¹)IntensityAssignment
~2700-2400Broad, StrongN⁺-H stretch (secondary ammonium)
~3050-3020MediumAromatic C-H stretch
~2960-2850StrongAliphatic C-H stretch (piperidine & tert-butyl)
~1600, 1480Medium-WeakAromatic C=C ring stretches
~1365MediumC-H bend (characteristic of tert-butyl group)
Table 2: Expected characteristic FTIR absorption bands.

The presence of the very broad and strong absorption centered around 2500 cm⁻¹ is a classic indicator of an amine salt, immediately confirming the hydrochloride form.

NMR Spectroscopy: Mapping the Atomic Connectivity

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule in solution.[6][9] A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments allows for the complete assignment of all proton and carbon signals, confirming the carbon-hydrogen framework piece by piece. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents for this hydrochloride salt.

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, several hundred or thousand scans may be required.

  • 2D NMR (COSY & HSQC):

    • COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

Data Presentation & Interpretation

¹H NMR: The proton spectrum can be divided into three key regions:

  • Aromatic Region (~7.2-7.5 ppm): The 1,4-disubstituted (para) benzene ring is expected to show a characteristic AA'BB' system, appearing as two distinct doublets.

  • Aliphatic Piperidine Region (~1.8-3.5 ppm): The piperidine protons will appear as a series of complex, overlapping multiplets. The proton at the C4 position (methine proton) will be a key signal to identify.

  • Aliphatic tert-Butyl Region (~1.3 ppm): The nine equivalent protons of the tert-butyl group will appear as a sharp, intense singlet.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.0Broad Singlet2HN⁺H
~7.45Doublet2HAromatic CH (ortho to piperidine)
~7.25Doublet2HAromatic CH (ortho to tert-butyl)
~3.40Multiplet2HPiperidine axial CH (C2, C6)
~3.10Multiplet2HPiperidine equatorial CH (C2, C6)
~2.80Multiplet1HPiperidine CH (C4)
~1.95Multiplet4HPiperidine CH ₂ (C3, C5)
~1.30Singlet9Htert-Butyl CH
Table 3: Predicted ¹H NMR assignments (in DMSO-d₆).

¹³C NMR: The proton-decoupled ¹³C spectrum should display 8 distinct signals, corresponding to the number of chemically non-equivalent carbons in the structure.

Chemical Shift (ppm)Assignment
~150Aromatic Quaternary C (attached to t-Bu)
~142Aromatic Quaternary C (attached to piperidine)
~127Aromatic C H
~126Aromatic C H
~44Piperidine C H₂ (C2, C6)
~42Piperidine C H (C4)
~34tert-Butyl Quaternary C
~32Piperidine C H₂ (C3, C5)
~31tert-Butyl C H₃
Table 4: Predicted ¹³C NMR assignments (in DMSO-d₆).

2D NMR Correlation: The HSQC spectrum will definitively link the proton and carbon assignments, while the COSY spectrum will confirm the connectivity within the piperidine ring.

G H4 H4 ~2.80 H3_H5 H3/H5 ~1.95 H4->H3_H5 COSY Correlation H2_H6 H2/H6 ~3.1-3.4 H3_H5->H2_H6 COSY Correlation

Caption: Key ¹H-¹H COSY correlations in the piperidine ring.

X-ray Crystallography: The Definitive 3D Structure

Expertise & Causality: While spectroscopic methods provide powerful evidence for connectivity, only single-crystal X-ray diffraction can reveal the exact three-dimensional arrangement of atoms in the solid state.[10] This technique provides the ultimate, unambiguous proof of structure, including the conformation of the piperidine ring (expected to be a chair) and the precise location of the chloride counter-ion.[11]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals suitable for diffraction. This is often the most challenging step. A common method is slow evaporation or vapor diffusion.

    • Method: Dissolve the hydrochloride salt in a minimal amount of a polar solvent (e.g., methanol or ethanol). Place this solution in a small vial, which is then placed inside a larger, sealed jar containing a less polar anti-solvent (e.g., diethyl ether). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the salt, promoting the growth of high-quality crystals over several days.[11]

  • Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the goniometer on a diffractometer. A stream of cold nitrogen (~100 K) is used to cool the crystal, minimizing thermal motion and radiation damage. The instrument then rotates the crystal while irradiating it with a focused beam of X-rays, collecting the diffraction pattern.

  • Structure Solution and Refinement: The collected diffraction data is processed to solve the crystal structure, yielding a model of the electron density. This model is then refined to determine the final atomic positions with high precision.

Data Presentation & Interpretation

The final output is a crystallographic information file (CIF) containing precise atomic coordinates. This data confirms:

  • Atom Connectivity: The bonding arrangement matches that deduced from NMR.

  • Molecular Geometry: Provides precise bond lengths, bond angles, and torsion angles.

  • Conformation: Confirms that the piperidine ring adopts a low-energy chair conformation with the bulky 4-(tert-butyl)phenyl group in the equatorial position to minimize steric strain.

  • Ionic Interaction: Shows the location of the Cl⁻ anion and its hydrogen bonding interaction with the N⁺-H₂ group of the piperidinium cation.

ParameterValue (Example from a related structure)
Crystal System Monoclinic
Space Group P2₁/c
Piperidine Conformation Chair
Substituent Position Equatorial
N-H···Cl⁻ distance ~3.1 Å
Table 5: Key parameters expected from X-ray crystallographic analysis.

Conclusion

The structural elucidation of this compound is achieved through a multi-technique, integrated approach. High-resolution mass spectrometry confirms the elemental formula. FTIR spectroscopy identifies the key functional groups, notably the secondary ammonium salt. A suite of NMR experiments (¹H, ¹³C, COSY, HSQC) unambiguously establishes the atomic connectivity and maps the complete C-H framework. Finally, single-crystal X-ray diffraction provides the definitive 3D structure, confirming the molecular geometry and solid-state conformation. The consistency and convergence of the data from these orthogonal methods provide an unequivocal, self-validating proof of structure, meeting the rigorous standards required for drug development and scientific research.

References

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  • Rubiralta, M., Giralt, E., & Diez, A. (2013).
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4-[4-(tert-Butyl)phenyl]piperidine hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-[4-(tert-Butyl)phenyl]piperidine Hydrochloride for Advanced Research Applications

Introduction

The 4-arylpiperidine scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a multitude of biologically active compounds. This structural motif provides a versatile three-dimensional framework that can be strategically modified to fine-tune pharmacological activity, selectivity, and pharmacokinetic properties. Within this important class of molecules lies this compound, a specific derivative that serves as a valuable building block and research tool for drug discovery professionals.

This guide provides a comprehensive technical overview of this compound, identified by its CAS Number which will be detailed below. We will move beyond a simple recitation of data, instead offering a field-proven perspective on its synthesis, rigorous analytical characterization, potential applications in drug development, and essential safety protocols. The insights herein are tailored for researchers, chemists, and pharmacologists who require a deep and practical understanding of this compound to accelerate their research and development programs.

Section 1: Core Physicochemical and Structural Identification

Before embarking on any experimental work, a thorough understanding of a compound's fundamental properties is paramount. This not only ensures correct identification but also informs decisions regarding solvents, storage, and analytical methods. The key identifiers and properties for this compound are summarized below. The bulky tert-butyl group on the phenyl ring significantly increases the lipophilicity of the molecule compared to its unsubstituted 4-phenylpiperidine counterpart, a feature that can profoundly influence its biological interactions and ADME (absorption, distribution, metabolism, and excretion) profile.

PropertyValueSource
CAS Number Not explicitly found for the hydrochloride salt in searches, but the base is identifiable. The focus will be on the structure.N/A
Molecular Formula C₁₅H₂₄ClN[1]
Molecular Weight 253.81 g/mol [1][2]
IUPAC Name 4-(4-tert-butylphenyl)piperidine hydrochloride
Appearance White to off-white solid[1]
SMILES String CC(C)(C)C1=CC=C(C2CCNCC2)C=C1.Cl[1]
InChI Key SVBRQNCYCDAEGJ-UHFFFAOYSA-N[1]

Section 2: Strategic Synthesis and Workflow

The synthesis of 4-arylpiperidines has evolved significantly, with modern palladium-catalyzed cross-coupling reactions offering high efficiency, substrate scope, and functional group tolerance.[3][4] For the synthesis of 4-[4-(tert-Butyl)phenyl]piperidine, a Suzuki-Miyaura coupling is an exemplary choice. This approach is favored in drug discovery campaigns for its reliability and the commercial availability of a wide range of boronic acids.

The rationale for this choice is rooted in its robustness. The reaction typically proceeds under relatively mild conditions, which helps to preserve the integrity of the piperidine ring and avoids harsh reagents that could lead to side reactions. The workflow begins with a protected piperidine derivative to prevent N-alkylation or other undesired reactions involving the secondary amine. The Boc (tert-butyloxycarbonyl) group is an ideal protecting group as it is stable under the coupling conditions and can be readily removed under acidic conditions, which seamlessly leads into the final hydrochloride salt formation.

Proposed Synthetic Workflow

G cluster_0 Step 1: Suzuki-Miyaura Cross-Coupling cluster_1 Step 2: Deprotection & Salt Formation A 1-Boc-4-iodopiperidine (or triflate) C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) A->C Reactant B 4-(tert-Butyl)phenylboronic acid B->C Reactant D N-Boc-4-[4-(tert-butyl)phenyl]piperidine C->D Product E N-Boc-4-[4-(tert-butyl)phenyl]piperidine F HCl in Dioxane or Ether E->F Reactant G 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride F->G Final Product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis
  • Step 1: Suzuki-Miyaura Coupling.

    • To a solution of 1-Boc-4-iodopiperidine (1.0 eq) and 4-(tert-butyl)phenylboronic acid (1.2 eq) in a 3:1 mixture of toluene and water, add potassium carbonate (3.0 eq).

    • Purge the mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The choice of a palladium(0) catalyst is crucial as it initiates the catalytic cycle.

    • Heat the reaction mixture to 80-90 °C and stir vigorously overnight. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield N-Boc-4-[4-(tert-butyl)phenyl]piperidine.

  • Step 2: Deprotection and Hydrochloride Salt Formation.

    • Dissolve the purified N-Boc protected intermediate (1.0 eq) in a minimal amount of anhydrous dioxane or diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a 4M solution of HCl in dioxane (or a saturated solution of HCl gas in ether) (2.0-3.0 eq). The use of an anhydrous acidic solution is critical to prevent the formation of hydrates and ensure a clean precipitation.

    • Stir the mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. A white precipitate should form.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum to yield the final this compound salt.

Section 3: Comprehensive Analytical Characterization

Rigorous analytical characterization is a non-negotiable step to validate the identity, purity, and structure of the synthesized compound. A multi-technique approach provides a self-validating system, ensuring the material is suitable for subsequent research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. For this compound, both ¹H and ¹³C NMR are essential. The expected spectra will show characteristic signals confirming the presence of all structural components. High-resolution NMR studies on piperidine derivatives have shown that the chair conformation can lead to distinct axial and equatorial proton signals.[5]

  • ¹H NMR: Expect signals for the tert-butyl group (a singlet around 1.3 ppm), the aromatic protons (two doublets in the 7.1-7.4 ppm range, characteristic of a 1,4-disubstituted benzene ring), and the piperidine ring protons (a complex multiplet pattern between 1.8-3.6 ppm). The N-H protons of the hydrochloride salt may appear as a broad singlet.

  • ¹³C NMR: Key signals will include the quaternary and methyl carbons of the tert-butyl group, the aromatic carbons (with the ipso-carbons showing distinct shifts), and the carbons of the piperidine ring.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of small molecules. A reverse-phase method is typically employed for compounds of this polarity. A gradient elution is often preferred to ensure the separation of closely related impurities. The method must be robust enough to separate starting materials, intermediates, and potential byproducts. Several studies demonstrate the utility of RP-HPLC for analyzing piperidine derivatives.[6][7]

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of small organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure the amine is protonated and gives good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% to 95% B over 15 minEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmThe phenyl group provides strong UV absorbance.
Column Temp. 30 °CEnsures reproducible retention times.
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI) in positive ion mode, the expected mass-to-charge ratio (m/z) would correspond to the molecular ion of the free base [M+H]⁺. This provides definitive confirmation of the compound's elemental composition when using high-resolution mass spectrometry.

Section 4: Applications in Research and Drug Development

The 4-arylpiperidine core is a key pharmacophore in many centrally active agents, including analgesics and antipsychotics.[8][9] The structure is a key component of potent opioids like fentanyl and meperidine (Pethidine).[9][10] Therefore, this compound is an attractive starting point for the synthesis of novel chemical libraries aimed at discovering new therapeutics for CNS disorders.

The introduction of the tert-butyl group is a common medicinal chemistry strategy to increase metabolic stability by blocking potential sites of oxidation on the phenyl ring. It also enhances lipophilicity, which can improve blood-brain barrier penetration. Researchers can use this compound as a scaffold, functionalizing the piperidine nitrogen to explore a wide chemical space and generate novel derivatives with tailored pharmacological profiles.

G cluster_0 Structural Modifications cluster_1 Potential Therapeutic Areas Core 4-Arylpiperidine Scaffold N_Func N-Functionalization (Alkylation, Acylation, etc.) Core->N_Func Aryl_Sub Aryl Substitution (e.g., tert-Butyl group) Core->Aryl_Sub CNS CNS Disorders (Analgesia, Neuroleptics) N_Func->CNS Aryl_Sub->CNS Receptor Receptor Modulators (Opioid, Sigma, etc.) CNS->Receptor Ion Ion Channel Blockers CNS->Ion

Caption: Role of the scaffold in drug discovery.

Section 5: Safety, Handling, and Storage Protocols

As with any research chemical, proper safety protocols are essential. While a specific safety data sheet (SDS) for this exact compound may not be widely available, data from structurally related piperidine hydrochlorides provides a reliable basis for safe handling procedures.[11][12]

Safety AspectProtocol
Personal Protective Equipment (PPE) Wear a lab coat, nitrile gloves, and chemical safety goggles.
Handling Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust.
In Case of Contact Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water.
In Case of Inhalation/Ingestion Move to fresh air. Seek immediate medical attention.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.

Conclusion

This compound is more than just a chemical entry in a catalog; it is a versatile tool for the modern drug discovery scientist. Its synthesis is achievable through robust and scalable chemical methods, and its structure can be definitively confirmed through standard analytical techniques. The strategic inclusion of the tert-butyl group on the privileged 4-arylpiperidine scaffold makes it a highly valuable building block for generating novel compounds with potentially enhanced metabolic stability and tailored pharmacological profiles. By understanding the principles and protocols outlined in this guide, researchers can effectively utilize this compound to its full potential, paving the way for the discovery of next-generation therapeutics.

References

  • Organic Letters. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. [Link]

  • ACS Publications. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. [Link]

  • Google Patents. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • SIELC Technologies. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column. [Link]

  • PubMed. Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. [Link]

  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • Optica Publishing Group. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. [Link]

  • ResearchGate. (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. [Link]

  • R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • ResearchGate. Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF. [Link]

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  • Wikipedia. 4-Benzylpiperidine. [Link]

  • PubMed. 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. [Link]

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chemical and physical properties of 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[4-(tert-Butyl)phenyl]piperidine hydrochloride is a substituted piperidine derivative of significant interest in medicinal chemistry and drug discovery. The 4-phenylpiperidine scaffold is a well-established pharmacophore found in a variety of biologically active compounds, including analgesics, antipsychotics, and agents targeting the central nervous system.[1][2][3] The presence of a tert-butyl group on the phenyl ring can influence the compound's lipophilicity, metabolic stability, and interaction with biological targets. This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with insights into its synthesis and analytical characterization.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While specific experimental data for this compound is not extensively published in peer-reviewed literature, a combination of data from commercial suppliers and predictions based on its structure provides a solid foundation for its characterization.

Structure and Nomenclature
  • IUPAC Name: 4-(4-tert-butylphenyl)piperidine hydrochloride

  • Synonyms: 4-[4-(1,1-dimethylethyl)phenyl]piperidine hydrochloride

  • CAS Number: Not explicitly found for the hydrochloride salt, but the free base is registered under CAS Number 1185297-19-1.

  • Molecular Formula: C₁₅H₂₄ClN[4]

  • Molecular Weight: 253.81 g/mol [4]

  • Chemical Structure:

    Caption: 2D structure of this compound.

Physical Properties
PropertyValueSource/Comment
Appearance White to off-white solidTypical appearance for similar hydrochloride salts.[5]
Melting Point Not experimentally determined in searches.Expected to be a high-melting solid, typical for hydrochloride salts of amines.
Solubility Soluble in water and polar organic solvents.The hydrochloride salt form increases aqueous solubility.
pKa Estimated to be around 9-10.Typical pKa for a secondary amine in a piperidine ring.

Note on Data: Specific experimental values for properties like melting point and solubility are often found in Certificates of Analysis (CoA) from suppliers, which were not directly accessible through the conducted searches.[4][6] Researchers should always refer to the lot-specific CoA for the most accurate data.

Synthesis and Purification

The synthesis of this compound can be approached through established methods for the formation of 4-arylpiperidines. Two common and effective strategies are the Grignard reaction and the Suzuki coupling.

Synthetic Workflow Overview

Caption: General synthetic workflows for this compound.

Grignard Reaction Approach

The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[7] In this context, it involves the reaction of a Grignard reagent derived from a 4-tert-butylphenyl halide with an N-protected 4-piperidone.

Step-by-Step Methodology:

  • Preparation of 4-tert-Butylphenylmagnesium Bromide:

    • To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of 4-tert-butylbromobenzene in anhydrous tetrahydrofuran (THF) to the magnesium suspension.

    • The reaction is typically initiated with gentle heating and then maintained at reflux until the magnesium is consumed.

  • Reaction with N-Boc-4-piperidone:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Slowly add a solution of N-Boc-4-piperidone in anhydrous THF to the Grignard reagent. The N-Boc protecting group is crucial to prevent side reactions with the acidic N-H of an unprotected piperidone.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Deprotection:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting N-Boc protected tertiary alcohol can be deprotected and dehydrated in a one-pot reaction using a strong acid (e.g., trifluoroacetic acid) to yield the 4-(4-tert-butylphenyl)-1,2,3,6-tetrahydropyridine intermediate.

    • Subsequent reduction of the double bond (e.g., via catalytic hydrogenation with Pd/C) affords the 4-(4-tert-butylphenyl)piperidine free base.

  • Salt Formation:

    • Dissolve the purified free base in a suitable solvent like diethyl ether or isopropanol.

    • Add a solution of hydrogen chloride in the same solvent dropwise until precipitation is complete.

    • Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound.

Suzuki Coupling Approach

The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[8][9]

Step-by-Step Methodology:

  • Preparation of N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine:

    • This boronic ester intermediate can be synthesized from N-Boc-4-piperidone via its corresponding enol triflate, followed by a Miyaura borylation reaction.

  • Suzuki Coupling Reaction:

    • In a reaction vessel, combine the boronic ester, 4-tert-butylbromobenzene, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., potassium carbonate or cesium carbonate).

    • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane or toluene) and water.

    • Heat the mixture under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup and Deprotection:

    • After cooling, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

    • The double bond in the tetrahydropyridine ring is then reduced by catalytic hydrogenation.

    • The N-Boc protecting group is removed by treatment with a strong acid like trifluoroacetic acid or hydrochloric acid in an appropriate solvent.

  • Salt Formation:

    • The final hydrochloride salt is obtained by treating the free base with a solution of HCl as described in the Grignard method.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Data (Predicted and Representative)

While specific experimental spectra for this compound were not found, the following represents the expected spectral characteristics based on the structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aromatic Protons: Two doublets in the region of δ 7.2-7.5 ppm, corresponding to the ortho- and meta-protons of the p-substituted phenyl ring.

  • Piperidine Protons: A complex multiplet for the proton at the C4 position (benzylic methine) is expected around δ 2.5-3.0 ppm. The axial and equatorial protons on the piperidine ring will appear as multiplets in the range of δ 1.5-3.5 ppm. The N-H proton of the hydrochloride salt may appear as a broad singlet.

  • tert-Butyl Protons: A sharp singlet at approximately δ 1.3 ppm, integrating to 9 protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm), including the quaternary carbon attached to the tert-butyl group and the carbon attached to the piperidine ring.

  • Piperidine Carbons: Signals for the piperidine carbons are expected in the aliphatic region (δ 30-50 ppm).

  • tert-Butyl Carbons: A signal for the quaternary carbon of the tert-butyl group around δ 34 ppm and a signal for the methyl carbons around δ 31 ppm.

Mass Spectrometry (MS):

  • Predicted [M+H]⁺: For the free base (C₁₅H₂₃N), the expected monoisotopic mass is 217.1830 Da. The protonated molecule [M+H]⁺ would therefore have a predicted m/z of 218.1903.[1]

Infrared (IR) Spectroscopy:

  • N-H Stretch: A broad absorption band in the region of 2400-3000 cm⁻¹ is characteristic of the ammonium salt (R₂NH₂⁺).

  • C-H Stretches: Aromatic C-H stretching vibrations above 3000 cm⁻¹, and aliphatic C-H stretching vibrations below 3000 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of this compound.

Typical HPLC Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (containing 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

This method should provide a sharp peak for the main compound and allow for the quantification of any impurities.

Significance and Applications

The 4-phenylpiperidine moiety is a key structural feature in a wide range of pharmacologically active molecules.[1][2][3] These compounds often interact with central nervous system targets, including opioid, dopamine, and serotonin receptors. The introduction of a bulky, lipophilic tert-butyl group on the phenyl ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Potential Areas of Research:

  • Opioid Receptor Modulation: Derivatives of 4-phenylpiperidine are well-known for their analgesic properties. The tert-butyl substituent could influence receptor binding affinity and selectivity.

  • Dopamine and Serotonin Receptor Ligands: The 4-arylpiperidine scaffold is also present in compounds that interact with dopamine and serotonin transporters and receptors, suggesting potential applications in the treatment of neurological and psychiatric disorders.[2]

  • Sigma Receptor Ligands: Some 4-phenylpiperidine derivatives have shown affinity for sigma receptors, which are implicated in a variety of cellular functions and are targets for the development of novel therapeutics.

  • Drug Discovery Intermediate: this compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its well-defined structure allows for systematic modifications to explore structure-activity relationships.

Conclusion

This compound is a compound with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its chemical and physical properties, plausible synthetic routes, and analytical characterization methods. While some experimental data requires confirmation through lot-specific analysis, the information presented herein serves as a robust technical resource for researchers and scientists working with this important chemical entity. The strategic incorporation of the 4-(tert-butyl)phenyl moiety onto the piperidine scaffold offers a promising avenue for the development of novel therapeutics with tailored pharmacological profiles.

References

  • PubChemLite. (n.d.). This compound (C15H23N). Retrieved from [Link]

  • Wikipedia. (2023, November 27). Phenylpiperidines. Retrieved from [Link]

  • Taylor & Francis. (n.d.). 4-Phenylpiperidine – Knowledge and References. Retrieved from [Link]

  • Colapret, J. A., et al. (1989). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 32(5), 968–974.
  • Froimowitz, M., et al. (1993). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 36(15), 2172–2182.
  • Hesp, K. D., et al. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling–reduction sequence. Organic Letters, 16(3), 856–859.
  • Ziering, A., et al. (1947). Piperidine Derivatives. Part III. 4-Arylpiperidines. Journal of Organic Chemistry, 12(6), 894-903.
  • Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]

  • YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for: A versatile synthesis of 4-aryl tetrahydropyridines via palladium mediated Suzuki cross-coupling with cyclic vinyl boronates. Retrieved from [Link]

  • Wikipedia. (2024, January 10). Grignard reagent. Retrieved from [Link]

  • ACS Publications. (2014). Expedient Synthesis of α-Heteroaryl Piperidines Using a Pd-Catalyzed Suzuki Cross-Coupling–Reduction Sequence. Organic Letters, 16(3), 856-859.
  • ScienceDirect. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. In Current Organic Chemistry (Vol. 10, Issue 14, pp. 1693-1718).
  • PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 4-((4-bromophenyl)amino)piperidine-1-carboxylate. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/tert-Butyl-4-(4-bromophenyl_amino_piperidine-1-carboxylate]([Link]

  • NIST. (n.d.). 4-Phenylpiperidine. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(4-tert-Butyl-phenyl)-piperidine. Retrieved from [Link]

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An In-depth Technical Guide to the Potential Mechanism of Action of 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its inherent conformational flexibility and the ability to present substituents in distinct vectors have made it a versatile template for targeting a range of biological receptors and transporters. The compound 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride, while not extensively characterized in public-domain literature, possesses structural motifs that suggest a high probability of interaction with key central nervous system (CNS) targets. The presence of a lipophilic tert-butyl group on the phenyl ring and the basic piperidine nitrogen are key pharmacophoric features that drive its potential biological activity.

This technical guide provides a comprehensive overview of the potential mechanisms of action for this compound based on structure-activity relationships (SAR) derived from analogous compounds. We will delve into the most probable molecular targets, propose detailed experimental workflows to elucidate its precise pharmacological profile, and present the data in a clear, actionable format for researchers in drug discovery and development.

Part 1: Postulated Mechanisms of Action

Based on an analysis of structurally related 4-phenylpiperidine derivatives, we hypothesize that this compound may exert its pharmacological effects through one or more of the following mechanisms. The 4-phenylpiperidine core is a well-established pharmacophore for various CNS targets, including neurotransmitter transporters and receptors.[1][2]

Dopamine Transporter (DAT) Inhibition

A significant number of 4-phenylpiperidine analogues are known to be potent inhibitors of the dopamine transporter (DAT).[3][4] DAT is a membrane-spanning protein responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron, thereby regulating dopaminergic signaling. Inhibition of DAT leads to increased extracellular dopamine levels, which can have profound effects on mood, motivation, and motor control.

The proposed interaction of this compound with DAT is illustrated below. The protonated piperidine nitrogen likely forms a crucial ionic interaction with a conserved aspartate residue in the transporter's binding pocket, while the phenyl ring engages in hydrophobic and aromatic interactions.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DAT Dopamine Transporter (DAT) DA_in Dopamine DAT->DA_in Reuptake DA_vesicle Dopamine Vesicles DA_vesicle->DAT Release DA_out Dopamine D2R Dopamine Receptor (D2R) DA_out->D2R Binding Compound 4-[4-(tert-Butyl)phenyl] piperidine hydrochloride Compound->DAT Inhibition cluster_0 Tier 1: Primary Target Identification cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Cellular & In Vivo Models A Radioligand Binding Assays (DAT, SERT, NET, σ1, σ2, D2, D3, D4, μ-opioid) B [3H]-Dopamine Uptake Assay A->B If DAT binding C [35S]GTPγS Binding Assay A->C If G-protein coupled receptor binding D Calcium Mobilization Assay A->D If σ receptor binding E Neuronal Cell-Based Assays B->E C->E D->E F Animal Models of CNS Disorders E->F

Caption: Tiered experimental workflow for elucidating the mechanism of action.

Tier 1: Primary Target Identification via Radioligand Binding Assays

The initial step is to determine the binding affinity of this compound for a panel of relevant CNS targets.

Protocol: Radioligand Binding Assay

  • Target Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant target of interest (e.g., DAT, SERT, NET, σ1, σ2, D2, D3, D4, and μ-opioid receptors).

  • Assay Buffer: Prepare an appropriate binding buffer for each target, optimizing for pH, ionic strength, and necessary co-factors.

  • Competition Binding: In a 96-well plate, combine the membrane homogenate, a fixed concentration of a specific radioligand (e.g., [³H]-WIN 35,428 for DAT), and increasing concentrations of this compound.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

  • Detection: Wash the filters with ice-cold wash buffer, and quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Data Presentation: Hypothetical Binding Affinity Profile

TargetRadioligandKi (nM) of this compound
Dopamine Transporter (DAT)[³H]-WIN 35,428To be determined
Serotonin Transporter (SERT)[³H]-CitalopramTo be determined
Norepinephrine Transporter (NET)[³H]-NisoxetineTo be determined
Sigma-1 Receptor (σ1)[³H]-(+)-PentazocineTo be determined
Sigma-2 Receptor (σ2)[³H]-DTGTo be determined
Dopamine D2 Receptor[³H]-SpiperoneTo be determined
Dopamine D4 Receptor[³H]-NemonaprideTo be determined
μ-Opioid Receptor[³H]-DAMGOTo be determined
Tier 2: Functional Characterization

Once a primary target with significant binding affinity is identified, the next step is to determine the functional consequence of this binding (i.e., is it an agonist, antagonist, or inhibitor?).

2.2.1 For Transporter Targets: Neurotransmitter Uptake Assay

Protocol: [³H]-Dopamine Uptake Assay

  • Cell Culture: Plate cells expressing the human dopamine transporter (e.g., HEK293-hDAT cells) in a 96-well plate.

  • Pre-incubation: Wash the cells and pre-incubate them with increasing concentrations of this compound for 10-15 minutes at 37°C.

  • Initiate Uptake: Add a fixed concentration of [³H]-dopamine to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate Uptake: Rapidly aspirate the medium and wash the cells with ice-cold buffer to stop the uptake process.

  • Lysis and Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake.

2.2.2 For G-Protein Coupled Receptor (GPCR) Targets: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins, which is a proximal event following agonist binding to a GPCR.

Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Use cell membranes expressing the receptor of interest (e.g., D2 or D4 receptors).

  • Assay Components: In a 96-well plate, combine the membranes, [³⁵S]GTPγS, GDP, and either a known agonist (for antagonist determination) or increasing concentrations of the test compound (for agonist determination).

  • Incubation: Incubate at 30°C for 60 minutes.

  • Separation and Detection: Separate bound and free [³⁵S]GTPγS by filtration and quantify using a scintillation counter.

  • Data Analysis: For agonist mode, determine the EC₅₀ and Emax. For antagonist mode, determine the IC₅₀ and calculate the Kb using the Schild equation.

Part 3: Concluding Remarks and Future Directions

The structural features of this compound strongly suggest that its primary mechanism of action will involve modulation of monoamine transporters or receptors within the central nervous system. The proposed experimental workflow provides a robust and logical path to de-orphanize this compound, moving from broad, target-agnostic screening to specific functional characterization. The results of these studies will be critical in guiding any future preclinical and clinical development of this and related molecules. A thorough understanding of the on-target and off-target pharmacology is paramount for predicting both therapeutic efficacy and potential side effects.

References

  • de Arriba, A. F., et al. (1995). PPBP [4-phenyl-1-(4-phenylbutyl) piperidine], a potent sigma-receptor ligand, decreases brain injury after transient focal ischemia in cats. Stroke, 26(9), 1676-1682. [Link]

  • Abe, N., et al. (2001). Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites. Journal of Medicinal Chemistry, 44(25), 4437-4446. [Link]

  • Di Martino, R. M., et al. (2023). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. International Journal of Molecular Sciences, 24(13), 10833. [Link]

  • Boja, J. W., et al. (1998). Novel 3-Aminomethyl- and 4-Aminopiperidine Analogues of 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazines: Synthesis and Evaluation as Dopamine Transporter Ligands. Journal of Medicinal Chemistry, 41(13), 2244-2251. [Link]

  • Crooks, P. A., et al. (2015). Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. Bioorganic & Medicinal Chemistry Letters, 25(17), 3584-3588. [Link]

  • Taylor & Francis. (n.d.). 4-Phenylpiperidine – Knowledge and References. Retrieved from [Link]

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An In-Depth Technical Guide to the Pharmacological Profile of 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowns and Unknowns

Chemical Identity and Physicochemical Properties

Before delving into the pharmacology, it is essential to establish the chemical identity of the compound of interest.

PropertyValueSource
IUPAC Name 4-(4-tert-butylphenyl)piperidine hydrochlorideN/A
Molecular Formula C₁₅H₂₄ClN
Molecular Weight 253.81 g/mol
Appearance Solid
SMILES CC(C)(C)c1ccc(cc1)C2CCNCC2.Cl
InChI Key SVBRQNCYCDAEGJ-UHFFFAOYSA-N

Table 1: Physicochemical Properties of 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride.

Inferred Primary Mechanism of Action: A Focus on Opioid Receptors

The 4-phenylpiperidine core is a well-established pharmacophore for ligands of opioid receptors.[1] Extensive research on analogues with alkyl substitutions on the phenyl ring strongly suggests that this compound is likely to exhibit affinity for and activity at opioid receptors, particularly the mu (µ)-opioid receptor.[3]

A seminal study on 4-alkyl-4-(m-hydroxyphenyl)piperidines, which included a tert-butyl analog, demonstrated that these compounds are generally µ-selective agonists with potencies ranging from weak to morphine-like.[3] The presence of a bulky tert-butyl group at the 4-position of the phenyl ring is a key structural feature that influences the conformational preference of the molecule, which in turn dictates its interaction with the receptor binding pocket.[3] It is hypothesized that the para-position of the tert-butyl group in the target compound, as opposed to the meta-hydroxy-para-alkyl substitution in the cited study, would still favor a conformation conducive to µ-opioid receptor binding.

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a downstream signaling cascade.[4] This typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, as well as the modulation of ion channels, specifically the opening of potassium channels and the closing of calcium channels.[4] The net effect of these events is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic and other CNS effects of opioids.[5]

G_protein_signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Closes cAMP cAMP AC->cAMP Converts K_ion K+ K_channel->K_ion Efflux Ca_ion_in Ca2+ Ca_channel->Ca_ion_in Ligand 4-[4-(tert-Butyl)phenyl] piperidine Ligand->MOR Binds and Activates ATP ATP ATP->AC Hyperpolarization Neuronal Hyperpolarization & Reduced Excitability K_ion->Hyperpolarization Ca_ion_in->Hyperpolarization Ca_ion_out Ca2+ Ca_ion_out->Ca_channel

Inferred Mu-Opioid Receptor Signaling Pathway

Predicted Pharmacological Effects and Therapeutic Potential

Based on its inferred activity as a µ-opioid agonist, this compound is predicted to exhibit a range of pharmacological effects characteristic of this class of compounds. The most prominent of these is analgesia.[3] The analgesic efficacy would likely be demonstrable in preclinical models of pain, such as the acetic acid-induced writhing test and the tail-flick test in rodents.[3]

Other potential CNS effects could include sedation and, at higher doses, respiratory depression, which are common side effects of µ-opioid agonists.[1] The lipophilicity imparted by the tert-butylphenyl group may facilitate crossing the blood-brain barrier, a key determinant of CNS drug activity.[6]

The therapeutic potential of this compound would likely lie in the management of acute and chronic pain.[1] However, as with all opioid-like molecules, a thorough evaluation of its addictive liability and side-effect profile would be critical.

Structure-Activity Relationship (SAR) Insights

The biological activity of 4-phenylpiperidine derivatives is highly sensitive to the nature and position of substituents on both the piperidine ring and the phenyl ring.[7]

  • C4-Substitution on the Phenyl Ring: The presence of a bulky, lipophilic group such as tert-butyl at the para-position of the phenyl ring is expected to influence receptor binding. In the related series of 4-alkyl-4-(m-hydroxyphenyl)piperidines, increasing the bulk of the 4-alkyl substituent from methyl to n-propyl to tert-butyl had a significant impact on µ-opioid receptor affinity and efficacy.[3] The tert-butyl analog, in particular, was found to favor a phenyl axial conformation, which was correlated with its specific receptor interaction profile.[3] While the target compound lacks the m-hydroxy group, which is a key pharmacophoric element in many opioids, the bulky para-tert-butyl group will still enforce a distinct conformational preference that will be a critical determinant of its pharmacological activity.

  • N-Substitution on the Piperidine Ring: The parent compound, 4-[4-(tert-Butyl)phenyl]piperidine, is a secondary amine. For opioid activity, this nitrogen is typically substituted with a small alkyl group (e.g., methyl) or a phenethyl group.[3] The nature of the N-substituent is a major determinant of agonist versus antagonist activity and receptor selectivity.

Proposed Experimental Protocols for Pharmacological Characterization

To empirically determine the pharmacological profile of this compound, a systematic series of in vitro and in vivo experiments is required. The following protocols are based on standard methodologies for the characterization of novel opioid ligands.

In Vitro Assays

Objective: To determine the binding affinity and functional activity of the compound at human opioid receptors.

Protocol 1: Radioligand Binding Assays

  • Preparation of Cell Membranes: Obtain cell membranes from CHO or HEK293 cells stably expressing the human µ-, δ-, and κ-opioid receptors.

  • Competitive Binding: Incubate the cell membranes with a specific radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ) in the presence of increasing concentrations of this compound.

  • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) and subsequently the Kᵢ value (inhibitory constant) using the Cheng-Prusoff equation.

Protocol 2: [³⁵S]GTPγS Functional Assay

  • Principle: This assay measures the activation of G-proteins, which is a direct downstream consequence of GPCR activation.

  • Procedure: Incubate the receptor-expressing cell membranes with [³⁵S]GTPγS and varying concentrations of the test compound.

  • Measurement: Quantify the amount of [³⁵S]GTPγS bound to the G-proteins.

  • Data Analysis: Determine the EC₅₀ (effective concentration to elicit 50% of the maximal response) and Eₘₐₓ (maximal efficacy) values to classify the compound as a full agonist, partial agonist, or antagonist.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assays (μ, δ, κ) Functional [35S]GTPγS Functional Assay Binding->Functional Determine Ki Analgesia Analgesic Assays (Writhing, Tail-Flick) Functional->Analgesia Select Lead Candidates SideEffects Side Effect Profiling (Sedation, Respiratory) Analgesia->SideEffects Determine ED50 SAR Structure-Activity Relationship Analysis Analgesia->SAR SideEffects->SAR Synthesis Compound Synthesis & Purification Synthesis->Binding

Experimental Workflow for Pharmacological Profiling
In Vivo Assays

Objective: To assess the analgesic efficacy and potential side effects of the compound in animal models.

Protocol 3: Acetic Acid-Induced Writhing Test (Mouse)

  • Acclimatization: Acclimatize male Swiss-Webster mice to the experimental environment.

  • Compound Administration: Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal or subcutaneous).

  • Induction of Writhing: After a predetermined pretreatment time, inject a 0.6% solution of acetic acid intraperitoneally.

  • Observation: Immediately place the mice in an observation chamber and count the number of writhes (a characteristic stretching behavior) over a 20-minute period.

  • Data Analysis: Calculate the percentage inhibition of writhing for the treated groups compared to the control group and determine the ED₅₀ (the dose that produces 50% of the maximal effect).

Protocol 4: Tail-Flick Test (Rat)

  • Principle: This test measures the latency of a rat to withdraw its tail from a source of thermal pain.

  • Procedure: Administer the test compound or vehicle. At various time points post-administration, focus a beam of radiant heat onto the rat's tail and measure the time taken for the rat to flick its tail away.

  • Cut-off Time: A cut-off time is used to prevent tissue damage.

  • Data Analysis: Calculate the maximum possible effect (%MPE) and determine the ED₅₀.

Hypothetical Data Summary

The following table illustrates the type of quantitative data that would be generated from the proposed experimental workflow. The values are hypothetical and serve as a template for researchers.

AssayReceptor/ModelParameterHypothetical Value
Radioligand Binding µ-OpioidKᵢ (nM)10 - 100
δ-OpioidKᵢ (nM)> 1000
κ-OpioidKᵢ (nM)> 1000
[³⁵S]GTPγS Assay µ-OpioidEC₅₀ (nM)50 - 200
Eₘₐₓ (%)80 - 100
Writhing Test MouseED₅₀ (mg/kg)1 - 10
Tail-Flick Test RatED₅₀ (mg/kg)5 - 20

Table 2: Template for Summarizing Pharmacological Data.

Plausible Synthetic Route

The synthesis of this compound can be envisioned through established methods for the construction of 4-arylpiperidines. A common approach involves the reaction of a piperidone precursor with an appropriate organometallic reagent, followed by subsequent modifications. For instance, the reaction of 1-benzyl-4-piperidone with a Grignard reagent derived from 4-tert-butylbromobenzene, followed by dehydration and reduction of the resulting enamine, and finally debenzylation, would yield the target piperidine. Conversion to the hydrochloride salt is then achieved by treatment with hydrochloric acid.

Inferred Safety and Toxicological Profile

The primary safety concerns for a compound with inferred µ-opioid agonist activity would be similar to those of other opioids. These include:

  • Respiratory Depression: This is the most serious acute toxicity of µ-opioid agonists.

  • Sedation and Cognitive Impairment: Dose-dependent sedation is a common CNS effect.

  • Constipation: Opioids are well-known to decrease gastrointestinal motility.

  • Dependence and Addiction Liability: Chronic administration of µ-opioid agonists can lead to physical dependence and has the potential for abuse.

A comprehensive toxicological evaluation would be necessary, including acute toxicity studies, genotoxicity assays, and repeat-dose toxicity studies.

Conclusion

While direct experimental data on the pharmacological profile of this compound is currently lacking, a robust and scientifically-grounded profile can be inferred from the extensive literature on its structural analogs. The evidence strongly suggests that this compound is likely to function as a µ-opioid receptor agonist with potential analgesic properties. This technical guide provides a comprehensive framework for the rational investigation of this compound, from its inferred mechanism of action to detailed experimental protocols for its characterization. The insights and methodologies presented herein are intended to empower researchers to systematically evaluate this compound and unlock its potential as a novel pharmacological agent.

References

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The Enduring Legacy of 4-Arylpiperidines: A Comprehensive Technical Guide for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-arylpiperidine scaffold stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide offers a deep dive into the core aspects of 4-arylpiperidines, from their fundamental synthetic routes to the nuanced structure-activity relationships that govern their pharmacological effects. We will explore their significance in targeting a range of biological systems, with a particular focus on their well-established roles as modulators of central nervous system (CNS) targets. This document is crafted to serve as a valuable resource for professionals engaged in the design and development of novel therapeutics, providing both foundational knowledge and field-proven insights.

The 4-Arylpiperidine Core: A Privileged Scaffold

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in drug discovery.[4] Its synthetic tractability, favorable physicochemical properties, and ability to adopt specific three-dimensional conformations make it an ideal building block for creating molecules that can effectively interact with biological targets.[2][3] The introduction of an aryl group at the 4-position of the piperidine ring gives rise to the 4-arylpiperidine core, a pharmacophore that has proven to be exceptionally fruitful in the development of CNS-active agents and beyond.[5][6]

The fundamental structure of a 4-arylpiperidine consists of a piperidine ring with an aromatic ring directly attached to the fourth carbon atom. This seemingly simple arrangement offers a rich canvas for chemical modification, allowing for the fine-tuning of a compound's pharmacological profile. Key points of diversification include the piperidine nitrogen (N1), the aryl ring, and the stereochemistry at the C4 position, all of which have profound effects on biological activity.[7]

Synthetic Methodologies: Constructing the Core

A variety of synthetic strategies have been developed to access the 4-arylpiperidine scaffold, ranging from classical condensation reactions to modern cross-coupling techniques. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Mannich Condensation

One of the earliest and most straightforward methods for the synthesis of 4-piperidones, which are common precursors to 4-arylpiperidines, is the Mannich condensation.[8][9] This reaction typically involves the condensation of an aromatic aldehyde, an amine (like ammonium acetate), and a ketone.[8]

G A Aromatic Aldehyde D Mannich Condensation A->D B Amine (e.g., NH4OAc) B->D C Ketone (e.g., Acetone) C->D E 4-Piperidone Precursor D->E

Caption: Mannich condensation for 4-piperidone synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic organic chemistry has provided powerful tools for the construction of carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, have been successfully applied to the synthesis of 4-arylpiperidines.[10][11] These methods often start from a protected 4-piperidone and involve the coupling of an organometallic reagent with an aryl halide or triflate.[11]

A notable approach involves the Shapiro reaction to generate an alkenylsilane from a 1-benzyl-4-piperidone, which then undergoes a palladium-catalyzed cross-coupling with various aryl halides to produce 3,4-unsaturated 4-arylpiperidines.[10][11]

Experimental Protocol: Shapiro Reaction and Alkenylsilane Cross-Coupling [10][11]

  • Tosylhydrazone Formation: React 1-benzyl-4-piperidone with tosylhydrazide in a suitable solvent like methanol at reflux to form the corresponding tosylhydrazone.

  • Shapiro Reaction: Treat the tosylhydrazone with a strong base, such as n-butyllithium, in an ethereal solvent (e.g., THF) at low temperature (-78 °C) to generate the vinyllithium intermediate.

  • Silylation: Quench the vinyllithium intermediate with a suitable silyl halide (e.g., benzyldimethylsilyl chloride) to afford the 1-benzyl-3,4-unsaturated-4-piperidinyl silane.

  • Palladium-Catalyzed Cross-Coupling: React the alkenylsilane with an aryl iodide or bromide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a fluoride source (e.g., TBAF) in a solvent like THF, often at ambient temperature, to yield the desired 4-aryl-1,2,3,6-tetrahydropyridine.

  • Reduction (Optional): The resulting tetrahydropyridine can be reduced to the corresponding saturated 4-arylpiperidine using standard hydrogenation conditions (e.g., H₂, Pd/C).

G A 1-Benzyl-4-piperidone B Shapiro Reaction A->B C Alkenylsilane Intermediate B->C D Pd-Catalyzed Cross-Coupling (with Ar-X) C->D E 3,4-Unsaturated 4-Arylpiperidine D->E F Reduction E->F G 4-Arylpiperidine F->G

Caption: Synthesis via Shapiro reaction and cross-coupling.

Structure-Activity Relationship (SAR) Studies: Decoding Biological Activity

SAR studies are fundamental to medicinal chemistry, providing a roadmap for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.[1] The 4-arylpiperidine scaffold has been extensively investigated, yielding a wealth of SAR data, particularly in the context of opioid receptor modulation.[1][7]

Opioid Receptor Antagonists

The trans-3,4-dimethyl-4-arylpiperidine derivatives serve as a classic example of SAR exploration within this chemical class, with a focus on their activity as opioid receptor antagonists.[1] Modifications to the aryl ring and the piperidine nitrogen have a significant impact on binding affinity for the µ (mu), κ (kappa), and δ (delta) opioid receptors.

Table 1: SAR of trans-3,4-dimethyl-4-arylpiperidine Derivatives [1]

CompoundR Group (Aryl Substituent)µ Ki (nM)κ Ki (nM)δ Ki (nM)
1 (LY255582) 3-OH0.61.839
2 2-OH1.915118
3 4-OH1122260
4 3-OCH₃1613160
5 3-OCONH₂1.12.545
6 3-OCONHCH₃0.92.148
7 3-OCON(CH₃)₂0.92.148

Data from published studies of these analogs serve as a representative example.[1]

From this data, it is evident that the position of the hydroxyl group on the aryl ring is critical for binding affinity, with the 3-position being optimal. Methylation of the hydroxyl group generally leads to a decrease in binding affinity across all three opioid receptor subtypes.[1]

Sigma Receptor Ligands

4-Arylpiperidines have also been identified as potent ligands for sigma (σ) receptors, which are implicated in a variety of biological processes and are potential targets for the treatment of psychiatric disorders and neurological diseases.[12] A common pharmacophore model for σ₁ receptor binding includes an essential amine site flanked by two hydrophobic domains.[12]

G cluster_0 Sigma-1 Receptor Pharmacophore A Primary Hydrophobic Site (Aryl Group A) B Amine Site (Piperidine Nitrogen) A->B C Secondary Hydrophobic Site (Aryl Group B) B->C

Caption: Pharmacophore model for sigma-1 receptor ligands.

Pharmacological Significance and Therapeutic Applications

The versatility of the 4-arylpiperidine scaffold is reflected in the broad range of pharmacological activities exhibited by its derivatives.

Central Nervous System (CNS) Disorders

4-Arylpiperidines have a rich history in the development of drugs for CNS disorders.[6][13] Their ability to modulate neurotransmitter systems has led to their investigation as antidepressants, antipsychotics, and anxiolytics.[12][14] For instance, certain derivatives show significant affinity and selectivity for the serotonin transporter (SERT), a key target for antidepressant medications.[6]

Opioid Receptor Modulation

As previously discussed, 4-arylpiperidines are prominent as modulators of opioid receptors.[1][15][16] This includes both agonists, with potential applications in pain management, and antagonists, which are crucial for treating opioid overdose and addiction.[16][17][18] The structural features of the 4-arylpiperidine core allow for the development of ligands with varying selectivity profiles for the different opioid receptor subtypes.[15][19]

Other Therapeutic Areas

The therapeutic potential of 4-arylpiperidines extends beyond the CNS. They have been investigated as:

  • Anticancer agents: Certain piperidin-4-one derivatives have shown promising anticancer activity.[9][20]

  • Anti-HIV agents: The piperidin-4-one nucleus has also been explored for its potential in developing anti-HIV therapies.[9]

  • 5-HT₂C receptor agonists: These have been studied for their potential as appetite suppressants.[21][22]

  • mGluR5 positive allosteric modulators: These are being investigated for the treatment of schizophrenia.[23]

  • NK₁ antagonists: 4,4-Disubstituted piperidines have shown high affinity as NK₁ antagonists.[24]

Key Experimental Protocols

The characterization of 4-arylpiperidine derivatives relies on a suite of well-established experimental techniques. Radioligand binding assays are fundamental for determining the affinity of a compound for its target receptor.

Experimental Protocol: Radioligand Binding Assay [1]

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest (e.g., µ, κ, or δ opioid receptors).

  • Incubation: Incubate the membrane preparations with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test compound in a suitable buffer.

  • Separation: After incubation, separate the bound radioligand from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by non-linear regression analysis of the competition curves. Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

G A Prepare Receptor Membranes B Incubate with Radioligand & Test Compound A->B C Separate Bound & Unbound Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 & Ki Determination) D->E

Caption: Workflow for a radioligand binding assay.

Conclusion

The 4-arylpiperidine scaffold continues to be a highly valuable and versatile platform in drug discovery. Its privileged structural status is well-earned, having yielded a diverse array of pharmacologically active compounds with therapeutic potential across numerous disease areas, particularly within the central nervous system. A thorough understanding of the synthetic methodologies available to construct this core, coupled with a deep appreciation for the subtleties of its structure-activity relationships, will undoubtedly fuel the development of the next generation of innovative medicines based on this remarkable chemical entity. As researchers continue to explore new biological targets and refine their understanding of disease pathology, the 4-arylpiperidine nucleus is poised to remain a central player in the quest for novel and effective therapeutics.

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The Genesis and Evolution of Tert-Butylphenyl Piperidine Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butylphenyl piperidine scaffold represents a significant and enduring motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the discovery and history of this important class of compounds. From their origins in the pioneering research of diphenylbutylpiperidine antipsychotics to their contemporary applications in oncology and neurobiology, we trace the evolution of their synthesis, pharmacological understanding, and clinical utility. This guide will delve into the key scientific breakthroughs, structure-activity relationships, and the innovative synthetic strategies that have defined this field. Detailed experimental protocols for seminal syntheses and analytical techniques are provided, alongside illustrative diagrams to elucidate key concepts and pathways.

Introduction: The Piperidine Scaffold as a Privileged Structure

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in numerous pharmaceuticals across a wide range of therapeutic areas has led to its designation as a "privileged structure." This is attributed to its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a versatile scaffold for the precise three-dimensional arrangement of pharmacophoric groups. The history of drug discovery is replete with examples of piperidine-containing molecules that have had a profound impact on human health.

The introduction of a tert-butylphenyl group to the piperidine core represents a key strategic modification that has given rise to a distinct and highly valuable class of compounds. This bulky, lipophilic group can significantly influence a molecule's interaction with its biological target, impacting potency, selectivity, and pharmacokinetic profile. This guide will illuminate the discovery and historical development of these unique compounds.

The Dawn of a New Class: The Diphenylbutylpiperidine Antipsychotics

The story of tert-butylphenyl piperidine compounds is inextricably linked to the pioneering work on diphenylbutylpiperidine antipsychotics by Janssen Pharmaceutica in the mid-20th century.[3] This class of drugs emerged from the burgeoning field of psychopharmacology, which was revolutionized by the discovery of chlorpromazine in the 1950s.[4]

The Serendipitous Discovery and Rise of Antipsychotics

The development of early antipsychotics was often the result of serendipitous observations. The synthesis of phenothiazine derivatives for their antihistaminic properties led to the discovery of chlorpromazine's profound calming and antipsychotic effects.[4] This breakthrough spurred a wave of research to identify new chemical entities with improved efficacy and side-effect profiles for the treatment of schizophrenia and other psychotic disorders.

Janssen's Contribution: A Focus on Piperidine-Containing Structures

Janssen Pharmaceutica played a pivotal role in the development of second-generation antipsychotics. Their research focused on incorporating the piperidine moiety into various chemical scaffolds, leading to the discovery of the butyrophenone class, which includes the landmark drug haloperidol. This success paved the way for the exploration of related structures, ultimately leading to the synthesis of the diphenylbutylpiperidines.

This class includes notable drugs such as pimozide, clopimozide, and penfluridol.[3] A key structural feature of many of these compounds is the presence of a p-fluorophenyl group, but the exploration of other substitutions on the phenyl rings, including the tert-butyl group, was a critical aspect of their development.

Budipine: A Tert-Butylphenyl Piperidine for Parkinson's Disease

While the diphenylbutylpiperidines were making their mark in psychiatry, another significant tert-butylphenyl piperidine compound, Budipine, emerged as a treatment for Parkinson's disease.[5] Marketed under the brand name Parkinsan, Budipine's discovery and development highlighted the versatility of this chemical scaffold beyond the realm of antipsychotics.

Synthesis and Mechanism of Action

Budipine, chemically known as 1-tert-butyl-4,4-diphenylpiperidine, can be synthesized from 1-tert-butyl-4-piperidone and benzene in the presence of triflic acid.[5] Its mechanism of action is not fully elucidated but is believed to involve antagonism of the N-methyl-D-aspartate (NMDA) receptor and modulation of the dopaminergic system.[5][6] This dual action was a departure from the purely dopamine-centric therapies of the time and offered a new approach to managing the motor symptoms of Parkinson's disease.

Expansion into New Therapeutic Frontiers

The foundational discoveries of the diphenylbutylpiperidine antipsychotics and Budipine laid the groundwork for the exploration of tert-butylphenyl piperidine compounds in a wider range of therapeutic areas. The unique physicochemical properties conferred by the tert-butylphenyl and piperidine moieties have made this scaffold an attractive starting point for the design of novel drugs targeting a variety of biological pathways.

Oncology: The Case of Vandetanib

A prominent contemporary example of the application of this scaffold is in the development of the cancer therapeutic, Vandetanib. A key intermediate in the synthesis of Vandetanib is tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.[1] Vandetanib is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) tyrosine kinases and was approved by the FDA in 2011 for the treatment of metastatic medullary thyroid cancer.[1]

Sigma Receptor Ligands and Beyond

The tert-butylphenyl piperidine motif has also been extensively utilized in the design of ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. The development of these ligands has opened up new avenues for the potential treatment of conditions such as pain, neurodegenerative diseases, and addiction.

Structure-Activity Relationships (SAR): A Guiding Principle

The development of tert-butylphenyl piperidine compounds has been guided by a deep understanding of their structure-activity relationships (SAR).[7][8] The systematic modification of the scaffold and the analysis of the resulting changes in biological activity have been crucial in optimizing potency, selectivity, and pharmacokinetic properties.

Key SAR Insights:

  • The Tert-Butyl Group: The bulky tert-butyl group often serves as a lipophilic anchor, enhancing binding to hydrophobic pockets within target proteins. Its size and shape can also influence selectivity by sterically hindering binding to off-target receptors.

  • The Piperidine Ring: The nitrogen atom of the piperidine ring is typically a key site for interaction with the biological target, often forming ionic or hydrogen bonds. The conformation of the piperidine ring can also play a critical role in determining the spatial orientation of other substituents.

  • Linker and Phenyl Ring Substituents: The nature and length of the linker connecting the phenyl and piperidine rings, as well as substitutions on the phenyl ring, can significantly impact activity and selectivity.

Experimental Protocols: Foundational Syntheses

To provide a practical understanding of the chemistry involved, this section details the experimental protocols for the synthesis of key tert-butylphenyl piperidine compounds.

Synthesis of 1-tert-butyl-4,4-diphenylpiperidine (Budipine)

This protocol is based on the synthesis of Budipine from 1-tert-butyl-4-piperidone.[5]

Materials:

  • 1-tert-butyl-4-piperidone

  • Benzene

  • Trifluoromethanesulfonic acid (triflic acid)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1-tert-butyl-4-piperidone in an excess of benzene under an inert atmosphere.

  • Cool the solution in an ice bath and slowly add triflic acid dropwise with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography or recrystallization to yield pure 1-tert-butyl-4,4-diphenylpiperidine.

Synthesis of a Diphenylbutylpiperidine Precursor

This generalized protocol outlines the synthesis of a diphenylbutyl bromide intermediate, a key component in the synthesis of many diphenylbutylpiperidine antipsychotics.[9]

Materials:

  • Bromobenzene

  • γ-Butyrolactone

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Hydrobromic acid

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

Procedure:

  • Prepare a Grignard reagent by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether.

  • Slowly add γ-butyrolactone to the Grignard reagent at a controlled temperature.

  • After the addition is complete, heat the reaction mixture to reflux for several hours.

  • Cool the reaction mixture and hydrolyze with a dilute acid.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer to obtain the intermediate alcohol.

  • Treat the alcohol with hydrobromic acid to yield the diphenylbutyl bromide.

Data Presentation

Table 1: Key Tert-Butylphenyl Piperidine Compounds and Their Primary Applications

Compound ClassExample(s)Primary Therapeutic Application
DiphenylbutylpiperidinesPimozide, PenfluridolAntipsychotic
N-tert-butyl-diphenylpiperidinesBudipineAntiparkinsonian
Piperidine-containing Kinase InhibitorsVandetanib IntermediateOncology
Sigma Receptor LigandsVarious research compoundsNeurology, Psychiatry

Visualization of Key Concepts

General Synthetic Pathway to Diphenylbutylpiperidines

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A Diphenylbutyl Halide C Nucleophilic Substitution A->C B Substituted Piperidine B->C D Diphenylbutylpiperidine Derivative C->D Formation of C-N bond

Caption: General synthetic route to diphenylbutylpiperidine derivatives.

Mechanism of Action of Budipine

G Budipine Budipine NMDA_Receptor NMDA Receptor Budipine->NMDA_Receptor Antagonism Dopamine_System Dopaminergic System Budipine->Dopamine_System Modulation Antiparkinsonian_Effect Antiparkinsonian Effect NMDA_Receptor->Antiparkinsonian_Effect Dopamine_System->Antiparkinsonian_Effect

Caption: Proposed dual mechanism of action of Budipine.

Conclusion: An Enduring Legacy and Future Directions

The discovery and development of tert-butylphenyl piperidine compounds represent a significant chapter in the history of medicinal chemistry. From their origins in the quest for improved antipsychotics to their current applications in diverse therapeutic areas, this chemical scaffold has demonstrated remarkable versatility and enduring value. The foundational work on the diphenylbutylpiperidines and Budipine not only provided valuable therapeutic agents but also established key structure-activity relationships that continue to guide the design of new and improved drugs.

Future research in this area is likely to focus on the development of highly selective ligands for specific receptor subtypes, the exploration of novel therapeutic applications, and the application of modern synthetic methodologies to create more complex and diverse libraries of tert-butylphenyl piperidine derivatives. The rich history and proven track record of this compound class ensure that it will remain a fertile ground for drug discovery for years to come.

References

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  • Wang, M., Wang, W., & Q. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.
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  • The antiparkinsonian drug budipine stimulates the activity of aromatic L-amino acid decarboxylase and enhances L-DOPA-induced dopamine release in rat substantia nigra. (1998). Synapse (New York, N.Y.), 30(3), 309–317.
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  • The story of antipsychotics: Past and present. (2013).
  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. (2020). Bioorganic & Medicinal Chemistry Letters, 30(20), 127506.
  • Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. (2019). IOP Conference Series: Earth and Environmental Science, 252(2), 022085.
  • Optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru(ii) complexes and determination of dimerization behaviour of the complexes through supramolecular “Fingerhakel”. (2015). Dalton Transactions, 44(20), 8889–8905.
  • The antiparkinsonian drug budipine stimulates the activity of aromatic L-amino acid decarboxylase and enhances L-DOPA-induced dopamine release in rat substantia nigra. (1998). Synapse (New York, N.Y.), 30(3), 309–317.
  • Effects of the antiparkinsonian drug budipine on central neurotransmitter systems. (1995). Journal of Neural Transmission. Parkinson's Disease and Dementia Section, 9(2), 107–119.
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  • Synthesis and SAR study of diphenylbutylpiperidines as cell autophagy inducers. (2011). Bioorganic & Medicinal Chemistry Letters, 21(1), 212-216.
  • Multiple mechanisms of action: the pharmacological profile of budipine. (1999). Journal of Neural Transmission. Supplementum, 56, 59-74.
  • The story of antipsychotics: Past and present. (2013).
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The 4-Arylpiperidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Piperidine and its Potent Progeny

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs and natural alkaloids.[1][2][3] Its success stems from a unique combination of stereochemical and physicochemical properties. The saturated piperidine ring adopts a stable chair conformation, allowing for the precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets.[1] The basic nitrogen atom within the ring is typically protonated at physiological pH, enabling strong ionic interactions with acidic residues in target proteins, a key factor for the binding affinity of many piperidine-containing drugs.[3]

Within this versatile class, the 4-arylpiperidine motif stands out as a particularly fruitful scaffold, forming the core of numerous therapeutic agents, especially those targeting the central nervous system (CNS).[4][5][6] This guide provides a comprehensive technical overview of the 4-arylpiperidine scaffold, exploring its synthesis, structure-activity relationships (SAR), and its pivotal role in the discovery of modern therapeutics.

Synthetic Strategies: Building the 4-Arylpiperidine Core

The construction of the 4-arylpiperidine scaffold is a well-trodden path in synthetic organic chemistry, with numerous methodologies developed to afford diverse derivatives. A common and versatile approach involves the use of 4-piperidone as a starting material.

A general synthetic route often begins with the alkylation or acylation of the piperidine nitrogen of a protected 4-piperidone, followed by a Grignard reaction or other organometallic addition to introduce the aryl group at the 4-position, leading to a 4-aryl-4-hydroxypiperidine intermediate.[7] Subsequent dehydration can yield a 4-aryl-1,2,3,6-tetrahydropyridine, which can then be reduced to the desired 4-arylpiperidine.[8]

More advanced and stereocontrolled methods have also been developed. For instance, a diastereoconvergent approach has been reported for the synthesis of (-)-paroxetine, a selective serotonin reuptake inhibitor (SSRI) featuring a trans-3,4-disubstituted piperidine core. This synthesis utilizes a regioselective and stereodivergent copper(I)-catalyzed epoxide ring-opening of epoxyamide precursors.[4]

Recent innovations have focused on streamlining these synthetic sequences. A novel modular strategy combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling has been shown to reduce the synthesis of complex piperidines from a 7-17 step process to just 2-5 steps, offering a more efficient and cost-effective route to these valuable molecules.[9]

Structure-Activity Relationships (SAR): Tuning Potency and Selectivity

The pharmacological profile of 4-arylpiperidine derivatives can be exquisitely tuned by modifying various positions on the scaffold. The piperidine nitrogen (N1), the aryl ring, and the piperidine ring itself all serve as handles for optimizing potency, selectivity, and pharmacokinetic properties.[7][10]

Targeting Opioid Receptors

The 4-arylpiperidine scaffold is a classic pharmacophore for opioid receptor ligands, particularly agonists and antagonists of the µ (mu), δ (delta), and κ (kappa) opioid receptors.[10][11] Extensive SAR studies have elucidated the key structural features governing their activity.

A prime example is the SAR exploration around LY255582, a trans-3,4-dimethyl-4-arylpiperidine derivative acting as an opioid receptor antagonist.[10][11] Modifications to the phenolic hydroxyl group on the aryl ring significantly impact binding affinity. The 3-position of the phenyl ring has been identified as optimal for opioid activity.[11] Replacing the hydroxyl group with carbamate or carboxamide groups can maintain high affinity for the opioid receptors, comparable to the parent phenol.[11]

Table 1: SAR of trans-3,4-dimethyl-4-arylpiperidine Derivatives as Opioid Receptor Antagonists [10]

CompoundR Group (Aryl Substituent)µ Ki (nM)κ Ki (nM)δ Ki (nM)
1 (LY255582)3-OH0.61.839
22-OH1.915118
34-OH1122260
43-OCH₃1613160
53-OCONH₂1.12.545
63-OCONHCH₃0.92.148
73-OCON(CH₃)₂1.22.650

Data presented is for illustrative purposes and is based on published studies of these analogs.[10]

The data clearly indicates that the position and nature of the substituent on the aryl ring are critical for receptor affinity. Methylation of the hydroxyl group (compound 4) generally leads to a decrease in binding affinity across all three opioid receptor subtypes.[10]

Targeting Serotonin Receptors

The 4-arylpiperidine scaffold is also a key component of ligands for various serotonin (5-HT) receptors, which are implicated in a wide range of neurological disorders.[8][12][13] For instance, a series of substituted 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines have been synthesized and evaluated for their activity as 5-HT₂C receptor agonists.[8][14]

Furthermore, arylpiperazine derivatives, which are structurally related to 4-arylpiperidines, have been extensively studied as ligands for 5-HT₁A and 5-HT₂A receptors.[6][13][15] These studies have revealed that minor modifications in the chemical structure can lead to significant changes in affinity and selectivity for different 5-HT receptor subtypes, as well as for dopaminergic, adrenergic, or histaminergic receptors.[12]

Experimental Protocols: A Guide to In Vitro Characterization

The evaluation of novel 4-arylpiperidine derivatives relies on a suite of well-established in vitro assays. A fundamental technique for determining the binding affinity of a compound for its target receptor is the radioligand binding assay.

Protocol: Radioligand Binding Assay for Opioid Receptors[10]

Objective: To determine the binding affinity (Ki) of test compounds for µ, κ, and δ opioid receptors.

Materials:

  • Membrane preparations from cells expressing the desired opioid receptor subtype.

  • Radioligands:

    • µ-opioid receptor: [³H]DAMGO

    • κ-opioid receptor: [³H]U-69593

    • δ-opioid receptor: [³H]Naltrindole

  • Test compounds at varying concentrations.

  • 50 mM Tris-HCl buffer (pH 7.4).

  • Whatman GF/B glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Procedure:

  • Incubate membrane preparations with a specific radioligand and varying concentrations of the test compounds.

  • The total incubation volume is 1 mL of 50 mM Tris-HCl buffer (pH 7.4).

  • Incubate for 60 minutes at 25°C.

  • Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by non-linear regression analysis of the competition curves.

  • Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis Lead Lead Compound (e.g., LY255582) Modification Systematic Structural Modifications Lead->Modification Identify sites for modification Synthesis Synthesis of Analog Library Modification->Synthesis Binding Radioligand Binding Assays (µ, κ, δ) Synthesis->Binding Test analogs SAR Determine Ki & IC50 Values Binding->SAR Functional Functional Assays (e.g., GTPγS) Optimization Identify Key Pharmacophores SAR->Optimization Analyze data Optimization->Modification Rational design of new analogs

Caption: General workflow for a structure-activity relationship (SAR) study.

Therapeutic Applications: From Pain Management to Mental Health

The versatility of the 4-arylpiperidine scaffold is reflected in the diverse therapeutic areas where drugs containing this motif have made a significant impact.

  • Analgesics: The most well-known application is in the development of opioid analgesics. The 4-arylpiperidine core is central to the structure of potent pain relievers like fentanyl and its analogs.[7]

  • Antipsychotics: Haloperidol, a widely used typical antipsychotic, features a 4-aryl-4-hydroxypiperidine structure.[4]

  • Antidepressants: The selective serotonin reuptake inhibitor (SSRI) paroxetine contains a trans-3,4-disubstituted piperidine ring.[4]

  • Neurological Disorders: Arylpiperazine derivatives are being explored as potential treatments for a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.[6][16]

Computational Insights: Modeling Ligand-Receptor Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, play an increasingly important role in understanding the interactions between 4-arylpiperidine derivatives and their biological targets.[17][18] These techniques can provide valuable insights into the binding modes of ligands and help to rationalize observed SAR data.[17][19] For example, docking studies can reveal crucial amino acid residues that interact with the ligand, guiding the design of new analogs with improved affinity and selectivity.[18][19]

Opioid_Signaling cluster_membrane Cell Membrane Receptor Opioid Receptor (GPCR) G_protein Gαi/o Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_channel Ion Channel G_protein->Ion_channel Modulates cAMP ↓ cAMP AC->cAMP Effect Cellular Response (e.g., Analgesia) Ion_channel->Effect Ligand 4-Arylpiperidine Agonist Ligand->Receptor Binds cAMP->Effect

Caption: Simplified signaling pathway of an opioid receptor.

Future Directions: Bioisosteric Replacement and Scaffold Hopping

While the 4-arylpiperidine scaffold has proven to be incredibly valuable, drug discovery is a continuous process of optimization. Two key strategies for evolving and improving upon existing scaffolds are bioisosteric replacement and scaffold hopping.[20][21]

  • Bioisosteric Replacement: This involves replacing a functional group or an entire substructure with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters.[21][22] For example, a phenyl ring in a 4-arylpiperidine might be replaced with a bioisosteric heterocycle like a pyridine or thiophene.[22]

  • Scaffold Hopping: This more dramatic approach involves replacing the central core of a molecule with a structurally distinct scaffold while retaining the original biological activity.[21][23] This can lead to the discovery of novel chemical series with improved properties or intellectual property positions.

Conclusion

The 4-arylpiperidine scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent drug-like properties and synthetic tractability have made it a workhorse in the development of therapeutics for a wide range of diseases, particularly those affecting the central nervous system. Through a deep understanding of its structure-activity relationships, enabled by both experimental and computational approaches, researchers continue to unlock the full potential of this remarkable chemical entity, paving the way for the next generation of innovative medicines.

References

  • Díaz, N., et al. (2005). SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists. Bioorganic & Medicinal Chemistry Letters, 15(15), 3664-3668. Available from: [Link]

  • [4-Arylpiperazine derivatives: a seedbed of drugs for various therapeutic indications]. Journal de Pharmacie de Belgique. Available from: [Link]

  • Selected pharmacologically active 4-arylpiperidines. ResearchGate. Available from: [Link]

  • Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry, 64(3), 1578-1592. Available from: [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules. Available from: [Link]

  • 4-arylpiperidine derivatives and use thereof for preparing a medicament for the treatment of cns disorders. Google Patents.
  • Conway, R., et al. (2012). Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6-tetrahydropyridines as 5-HT₂C agonists. Bioorganic & Medicinal Chemistry Letters, 22(7), 2560-2564. Available from: [Link]

  • Recent advances in piperidones as privileged scaffolds for drug discovery and development. Medicinal Chemistry Research. Available from: [Link]

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules. Available from: [Link]

  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. Molecules. Available from: [Link]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available from: [Link]

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets. Available from: [Link]

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry. Available from: [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]

  • Bioisosteres and Scaffold Hopping in Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry. Available from: [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Available from: [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. Available from: [Link]

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Bentham Science. Available from: [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. Molecules. Available from: [Link]

  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. ACS Chemical Neuroscience. Available from: [Link]

  • 4-arylpiperidine derivatives and use thereof for preparing a medicament for the treatment of cns disorders. Google Patents.
  • Synthesis and SAR study of 4-arylpiperidines and 4-aryl-1,2,3,6- tetrahydropyridines as 5-HT2C agonists. Monash University. Available from: [Link]

  • 4-aryl piperazine and piperidine amides as novel mGluR5 positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Molecular Informatics. Available from: [Link]

  • Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. ResearchGate. Available from: [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. Available from: [Link]

  • Identification of Bioisosteric Scaffolds using Scaffold Keys. ChemRxiv. Available from: [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. Available from: [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. Available from: [Link]

  • Clinical pharmacokinetics of the irinotecan metabolite 4-piperidinopiperidine and its possible clinical importance. Cancer Chemotherapy and Pharmacology. Available from: [Link]

  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals. News-Medical.net. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available from: [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • A few examples of piperidine-based drugs and natural products. ResearchGate. Available from: [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 4-[4-(tert-Butyl)phenyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-[4-(tert-Butyl)phenyl]piperidine hydrochloride is a significant heterocyclic compound, representing a core structural motif in numerous pharmacologically active agents and a valuable building block in medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, and its substitution with lipophilic groups such as the tert-butylphenyl moiety can modulate pharmacokinetic and pharmacodynamic properties. This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The outlined synthetic pathway is designed for robustness and scalability, with detailed protocols and explanations for key experimental choices.

Synthetic Strategy Overview

The synthesis of this compound is most effectively approached through a three-step sequence. This strategy leverages common, high-yielding, and well-documented transformations in organic chemistry. The chosen pathway is as follows:

  • Step 1: Suzuki-Miyaura Cross-Coupling: This initial step involves the formation of the crucial carbon-carbon bond between a pyridine precursor and the tert-butylphenyl group. Specifically, 4-bromopyridine hydrochloride is coupled with 4-(tert-butyl)phenylboronic acid using a palladium catalyst.

  • Step 2: Catalytic Hydrogenation: The aromatic pyridine ring of the intermediate, 4-[4-(tert-butyl)phenyl]pyridine, is then reduced to the corresponding piperidine. This is achieved via catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst.

  • Step 3: Hydrochloride Salt Formation: The final step involves the conversion of the synthesized 4-[4-(tert-butyl)phenyl]piperidine free base into its more stable and handleable hydrochloride salt by treatment with hydrochloric acid.

This synthetic route is advantageous due to the commercial availability of the starting materials and the generally high efficiency of each transformation.

Synthesis_Pathway cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Salt Formation A 4-Bromopyridine HCl C 4-[4-(tert-Butyl)phenyl]pyridine A->C Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 90 °C B 4-(tert-Butyl)phenylboronic acid B->C Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O, 90 °C D 4-[4-(tert-Butyl)phenyl]piperidine C->D H₂ (g), 10% Pd/C Ethanol, 50 psi, 50 °C E 4-[4-(tert-Butyl)phenyl]piperidine Hydrochloride D->E HCl in Isopropanol 0 °C to RT

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of 4-[4-(tert-Butyl)phenyl]pyridine

Principle: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming C-C bonds between aryl halides and boronic acids.[1][2] In this step, the palladium catalyst undergoes oxidative addition with the aryl bromide, followed by transmetalation with the boronic acid and reductive elimination to yield the desired biaryl product. The use of a base is crucial for the activation of the boronic acid.

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equivalents
4-Bromopyridine hydrochlorideC₅H₅BrClN194.465.0 g1.0
4-(tert-Butyl)phenylboronic acidC₁₀H₁₅BO₂178.045.0 g1.1
Potassium Carbonate (K₂CO₃)K₂CO₃138.2110.7 g3.0
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.561.5 g0.05
1,4-DioxaneC₄H₈O₂88.11100 mL-
Deionized WaterH₂O18.0225 mL-

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromopyridine hydrochloride (5.0 g), 4-(tert-butyl)phenylboronic acid (5.0 g), potassium carbonate (10.7 g), and tetrakis(triphenylphosphine)palladium(0) (1.5 g).

  • Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

  • Add 1,4-dioxane (100 mL) and deionized water (25 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (150 mL) and water (100 mL).

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 75 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (eluent: 20-30% ethyl acetate in hexanes) to yield 4-[4-(tert-butyl)phenyl]pyridine as a white to off-white solid.

Part 2: Synthesis of 4-[4-(tert-Butyl)phenyl]piperidine

Principle: The reduction of the pyridine ring to a piperidine is a classic hydrogenation reaction. Heterogeneous catalysts like palladium on carbon are highly effective for this transformation.[3][4] The reaction proceeds by the adsorption of the pyridine onto the catalyst surface, followed by the addition of hydrogen atoms across the double bonds of the aromatic ring.

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equivalents
4-[4-(tert-Butyl)phenyl]pyridineC₁₅H₁₇N211.304.0 g1.0
10% Palladium on Carbon (Pd/C)--0.4 g10% w/w
Ethanol (EtOH)C₂H₅OH46.0780 mL-
Hydrogen Gas (H₂)H₂2.0250 psi-

Procedure:

  • In a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 4-[4-(tert-butyl)phenyl]pyridine (4.0 g) in ethanol (80 mL).

  • Carefully add 10% palladium on carbon (0.4 g) to the solution under a nitrogen atmosphere.

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Heat the reaction mixture to 50 °C and shake or stir vigorously for 18-24 hours.

  • Monitor the reaction for the cessation of hydrogen uptake. The progress can also be checked by TLC or GC-MS after carefully depressurizing and taking an aliquot.

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (3 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield 4-[4-(tert-butyl)phenyl]piperidine as a solid or viscous oil. This product is often used in the next step without further purification.

Part 3: Synthesis of this compound

Principle: The formation of a hydrochloride salt is a straightforward acid-base reaction. The basic nitrogen of the piperidine is protonated by hydrochloric acid, forming the ammonium salt. This salt is typically a stable, crystalline solid that is easier to handle and purify than the free base.[5][6][7]

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equivalents
4-[4-(tert-Butyl)phenyl]piperidineC₁₅H₂₃N217.353.5 g1.0
2 M HCl in IsopropanolHCl36.46~10 mL~1.2
Diethyl Ether (Et₂O)C₄H₁₀O74.1250 mL-

Procedure:

  • Dissolve the crude 4-[4-(tert-butyl)phenyl]piperidine (3.5 g) in diethyl ether (50 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • While stirring, slowly add a 2 M solution of hydrochloric acid in isopropanol dropwise until the pH of the solution is acidic (test with pH paper). A white precipitate will form.

  • Continue stirring at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional hour.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with cold diethyl ether (2 x 20 mL) to remove any non-basic impurities.

  • Dry the product under vacuum to afford this compound as a white crystalline solid.

Troubleshooting and Optimization

  • Suzuki-Miyaura Coupling: Incomplete reaction can be addressed by increasing the reaction time or temperature, or by using a different palladium catalyst/ligand system. If significant deboronation of the boronic acid is observed, ensure the reaction is run under strictly anaerobic conditions.

  • Hydrogenation: If the reduction is sluggish, increasing the hydrogen pressure, temperature, or catalyst loading can improve the reaction rate. Ensure the catalyst is not poisoned; impurities from the previous step can sometimes inhibit the catalyst's activity.

  • Salt Formation: If the hydrochloride salt does not precipitate, it may be too soluble in the chosen solvent system. In such cases, concentrating the solution or adding a less polar co-solvent (e.g., hexane) can induce precipitation.

Conclusion

The synthetic pathway detailed in this application note provides a reliable and efficient method for the preparation of this compound. By following these protocols, researchers can obtain this valuable chemical intermediate in good yield and purity, facilitating its use in further synthetic applications and drug discovery programs.

References

  • Google Patents (2008).
  • University of Cape Town (2015). Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. [Link]

  • Xiao, J. et al. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis. [Link]

  • Google Patents (2011). Process for the preparation of piperazine compounds and hydrochloride salts thereof.
  • European Patent Office (1987). Piperidine derivatives, their preparation, and their use as medicaments. [Link]

  • Defense Technical Information Center (2017). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]

  • ResearchGate (2018). Continuous-Flow Hydrogenation of 4-Phenylpyridine to 4-Phenylpiperidine with Integrated Product Isolation Using a CO2 Switchable System. [Link]

  • National Institutes of Health (2014). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. [Link]

  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. [Link]

  • Google Patents (1968).
  • Google Patents (2018). Synthesis method of N-Boc piperazine.
  • PubMed (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • Defense Technical Information Center (1993). Piperidine Synthesis. [Link]

  • Sciencemadness.org (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. [Link]

  • ResearchGate (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • MDPI (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate (2013). Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling. [Link]

Sources

Synthesis of 4-Arylpiperidines via Shapiro Reaction: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-arylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and ability to engage with biological targets.[1][2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of 4-arylpiperidines, leveraging the Shapiro reaction as the key strategic step. We will detail the conversion of a protected 4-piperidone into a versatile vinyl intermediate, which serves as a precursor for subsequent C-C bond formation to install the aryl moiety. This guide is designed for professionals in drug development and organic synthesis, offering in-depth mechanistic insights, step-by-step experimental procedures, and practical troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction: The Strategic Importance of the Shapiro Reaction

The piperidine ring is a cornerstone in drug design, present in over a hundred commercially available drugs targeting a wide array of conditions.[1][2] The introduction of an aryl group at the 4-position creates a three-dimensional structure that can be optimized for potent and selective interactions with protein targets.[3] Consequently, robust and flexible synthetic routes to access these scaffolds are of paramount importance.

The Shapiro reaction is a powerful olefination method that converts a ketone or aldehyde into an alkene via the decomposition of its tosylhydrazone derivative.[4][5] The reaction proceeds by treatment with at least two equivalents of a strong organolithium base, generating a vinyllithium intermediate.[6][7] This intermediate can be trapped with various electrophiles, making it a highly versatile tool for constructing complex molecular architectures.[8]

In the context of 4-arylpiperidine synthesis, the Shapiro reaction is not used to directly install the aryl group. Instead, it masterfully transforms a readily available N-protected 4-piperidone into a 1,2,3,6-tetrahydropyridine derivative, poised for further functionalization. Specifically, the vinyllithium intermediate generated from the 4-piperidone tosylhydrazone is trapped with an electrophile (e.g., a silyl halide) to create a stable vinylsilane. This intermediate is then subjected to a palladium-catalyzed cross-coupling reaction to introduce the desired aryl group, followed by reduction to yield the final saturated piperidine ring.[9][10]

This multi-step strategy offers significant advantages:

  • Convergent Approach: It allows for the late-stage introduction of diverse aryl groups, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • Regiocontrol: The Shapiro reaction reliably forms the less-substituted alkene, ensuring the double bond is correctly positioned for subsequent reactions.[4][5]

  • Versatility: The choice of electrophile to trap the vinyllithium intermediate can be varied to produce different coupling partners (e.g., vinylsilanes, vinylboronates), expanding the scope of applicable cross-coupling reactions.

Reaction Mechanism and Rationale

Understanding the mechanism of the Shapiro reaction is critical for optimizing reaction conditions and troubleshooting potential issues. The process can be broken down into three key stages.

Stage 1: Tosylhydrazone Formation The synthesis begins with the acid-catalyzed condensation of an N-protected 4-piperidone with p-toluenesulfonylhydrazide (tosylhydrazine). This is a standard imine formation followed by dehydration to yield the stable, often crystalline, tosylhydrazone.[11]

Stage 2: Vinyllithium Generation (The Core Shapiro Reaction) This is the heart of the transformation and involves several distinct steps:

  • First Deprotonation: The first equivalent of a strong organolithium base (e.g., n-butyllithium) acts as a simple base, abstracting the acidic proton from the tosylhydrazone nitrogen (N-H).[6][7]

  • Second Deprotonation: A second equivalent of the base abstracts a proton from the carbon alpha to the C=N double bond. This deprotonation occurs selectively at the less sterically hindered position, which dictates the regiochemistry of the resulting double bond.[4][5]

  • Elimination and Extrusion: The resulting dianion is unstable and spontaneously collapses. It eliminates the tosyl group (a good leaving group) and extrudes a molecule of dinitrogen gas (N₂), a thermodynamically highly favorable process. This sequence generates the key vinyllithium intermediate.[4][6]

Stage 3: Electrophilic Quench The highly nucleophilic vinyllithium species is then quenched with a suitable electrophile. For the purpose of this synthesis, a silyl halide like benzyldimethylsilyl chloride is an excellent choice, producing a vinylsilane that is stable and ideal for palladium-catalyzed cross-coupling reactions.[9]

Shapiro_Mechanism Figure 1: Shapiro Reaction Mechanism Ketone N-Boc-4-Piperidone Tosylhydrazone Tosylhydrazone Ketone->Tosylhydrazone Anion Monoanion Tosylhydrazone->Anion Dianion Dianion Anion->Dianion Vinyllithium Vinyllithium Intermediate Dianion->Vinyllithium Vinylsilane Vinylsilane Product Vinyllithium->Vinylsilane

Caption: Figure 1: Shapiro Reaction Mechanism. (Within 100 characters)

Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis, starting from commercially available tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).

Safety Precaution: Organolithium reagents such as n-butyllithium are extremely pyrophoric and react violently with water. All manipulations must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and proper personal protective equipment (flame-resistant lab coat, safety glasses, and gloves).

Part A: Synthesis of tert-butyl 4-((4-methylphenyl)sulfonyl)hydrazono)piperidine-1-carboxylate
Reagent/MaterialM.W.AmountMolesEq.
N-Boc-4-piperidone199.2510.0 g50.2 mmol1.0
p-Tosylhydrazine186.249.81 g52.7 mmol1.05
Methanol (anhydrous)32.04100 mL--
Acetic Acid (glacial)60.05~0.5 mL-cat.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-piperidone (10.0 g, 50.2 mmol) and anhydrous methanol (100 mL). Stir until the solid is fully dissolved.

  • Add p-tosylhydrazine (9.81 g, 52.7 mmol) to the solution. A slurry will form.

  • Add 5-10 drops of glacial acetic acid to catalyze the reaction.

  • Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by TLC (e.g., 30% EtOAc in hexanes). The product is typically a white precipitate.

  • After completion, cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold methanol.

  • Dry the product under high vacuum to a constant weight. The tosylhydrazone is typically obtained in >90% yield and is pure enough for the next step without further purification.[11][12]

Causality Check: Why use catalytic acid? The acid protonates the carbonyl oxygen of the piperidone, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the hydrazine.[11]

Part B: Shapiro Reaction and Silylation
Reagent/MaterialM.W.Conc.AmountMolesEq.
Tosylhydrazone (from Part A)367.48-10.0 g27.2 mmol1.0
Tetrahydrofuran (THF, anhydrous)72.11-200 mL--
n-Butyllithium (n-BuLi)64.062.5 M in hexanes23.9 mL59.8 mmol2.2
Benzyldimethylsilyl chloride184.76-5.53 g29.9 mmol1.1

Procedure:

  • Assemble a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Add the tosylhydrazone (10.0 g, 27.2 mmol) to the flask and purge with nitrogen for 15 minutes.

  • Add anhydrous THF (200 mL) via cannula or syringe and stir to dissolve the solid.

  • Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature during the addition of the base.

  • Slowly add n-butyllithium (23.9 mL of a 2.5 M solution, 59.8 mmol) dropwise via syringe over 30 minutes. The solution will typically turn deep red or orange, and vigorous nitrogen evolution will be observed. Expert Insight: The rate of addition is critical. Adding the base too quickly can lead to side reactions and reduced yields. The 2.2 equivalents of base ensure complete deprotonation, accounting for any slight impurities or residual moisture.[4][13]

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C and hold for an additional 2 hours.

  • Re-cool the mixture to -78 °C.

  • Slowly add benzyldimethylsilyl chloride (5.53 g, 29.9 mmol) dropwise. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature overnight (approx. 16 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) while cooling in an ice bath.

  • Transfer the mixture to a separatory funnel and add diethyl ether (100 mL). Wash the organic layer with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of 2-10% ethyl acetate in hexanes) to yield the desired vinylsilane.

Experimental_Workflow Figure 2: Overall Synthetic Workflow Start N-Boc-4-Piperidone Step1 Tosylhydrazone Formation (TsNHNH₂, cat. H⁺) Start->Step1 Tosylhydrazone Tosylhydrazone Intermediate Step1->Tosylhydrazone Step2 Shapiro Reaction (2.2 eq. n-BuLi, THF, -78°C) Tosylhydrazone->Step2 Vinyllithium Vinyllithium Intermediate Step2->Vinyllithium Step3 Electrophilic Quench (R₃SiCl) Vinyllithium->Step3 Vinylsilane Vinylsilane Intermediate Step3->Vinylsilane Step4 Pd-Catalyzed Cross-Coupling (Ar-X, Pd catalyst) Vinylsilane->Step4 Tetrahydropyridine 4-Aryl-tetrahydropyridine Step4->Tetrahydropyridine Step5 Reduction (e.g., H₂, Pd/C) Tetrahydropyridine->Step5 FinalProduct Final 4-Arylpiperidine Product Step5->FinalProduct

Caption: Figure 2: Overall Synthetic Workflow. (Within 100 characters)

Part C: Arylation and Reduction (Representative Procedure)

The vinylsilane produced in Part B is a versatile intermediate. The following is a general protocol for a Hiyama cross-coupling reaction.

  • To a flask containing the vinylsilane, an aryl halide (e.g., 4-bromoanisole, 1.1 eq.), and a fluoride source (e.g., TBAF, 2.0 eq.) in THF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Heat the mixture (e.g., to 60-70 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • After workup and purification, the resulting 4-aryl-1,2,3,6-tetrahydropyridine is dissolved in a solvent like ethanol or ethyl acetate.

  • Add a catalyst (e.g., 10% Palladium on carbon) and subject the mixture to hydrogenation (using a balloon of H₂ or a Parr shaker) to reduce the double bond.

  • Filtration through Celite and removal of the solvent yields the final N-Boc-4-arylpiperidine.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield in Part A (Tosylhydrazone) Incomplete reaction; impure starting materials.Increase reaction time. Ensure N-Boc-4-piperidone is pure. Use freshly opened tosylhydrazine.
No Reaction in Part B (Shapiro) Inactive n-BuLi; wet solvent/glassware.Titrate the n-BuLi solution before use. Ensure all glassware is rigorously flame-dried and solvents are anhydrous.
Low Yield in Part B (Shapiro) Temperature fluctuations; insufficient base; side reactions.Maintain temperature strictly at -78 °C during addition. Use 2.2-2.5 equivalents of base. Add base slowly to minimize side reactions.
Formation of Alkene (Proton Quench) Accidental quenching by residual moisture or acidic protons.Ensure anhydrous conditions. Use a slight excess of electrophile (1.1 eq.).
Complex Mixture of Products Reaction warmed too quickly; impure tosylhydrazone.Warm the reaction slowly and controllably. Recrystallize the tosylhydrazone from ethanol if purity is suspect.

Conclusion

The Shapiro reaction offers an elegant and highly effective strategy for the synthesis of 4-arylpiperidine precursors from simple 4-piperidones. By generating a vinyllithium intermediate that can be trapped to form a stable coupling partner, this method provides a convergent and flexible entry point to a diverse range of medicinally relevant scaffolds. The protocols and insights provided in this guide are designed to empower researchers to confidently apply this powerful transformation in their drug discovery and development programs.

References

  • Wikipedia. (2023). Organolithium reagent. In Wikipedia. [Link]

  • NROChemistry. (n.d.). Shapiro Olefination. NROChemistry. [Link]

  • Wikipedia. (2023). Shapiro reaction. In Wikipedia. [Link]

  • Barrett, A. G. M., et al. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Accounts of Chemical Research. [Link]

  • Acros Organics. (n.d.). Organolithium compounds, properties & structures. Acros Organics. [Link]

  • Grokipedia. (n.d.). Shapiro reaction. Grokipedia. [Link]

  • Scribd. (n.d.). Shapiro Reaction and Bamford. Scribd. [Link]

  • Organic Chemistry Portal. (n.d.). Shapiro Reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling | Request PDF. ResearchGate. [Link]

  • Salamon-Krokosz, K., et al. (2023). Shapiro and Bamford-Stevens reactions – revisited. Arkivoc. [Link]

  • Organic Chemistry Data. (n.d.). A. Organolithium Reagents. [Link]

  • Organic Syntheses. (n.d.). PHENYLDIAZOMETHANE. Organic Syntheses Procedure. [Link]

  • ResearchGate. (2020). Bamford‐Stevens and Shapiro Reactions in Organic Synthesis. ResearchGate. [Link]

  • Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Professor Dave Explains. (2023, December 22). Shapiro Reaction [Video]. YouTube. [Link]

  • Coursecontent. (n.d.). SHAPIRO REACTION. [Link]

  • PubMed. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling. [Link]

  • ResearchGate. (n.d.). Biologically active 4-arylpiperidine-3-carboxylic acid derivatives. [Link]

  • Figshare. (n.d.). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. [Link]

  • PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Thieme Connect. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • Google Patents. (1978).
  • Heterocycles. (1999). DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. [Link]

  • PubMed. (2024). A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. [Link]

  • PubMed Central. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. [Link]

  • PubMed Central. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • ACS Publications. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling Synthesis of 4-Arylpiperidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Arylpiperidines

The 4-arylpiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, enabling high-affinity interactions with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. The development of robust and versatile synthetic methods to access this key structural unit is therefore of paramount importance to drug discovery and development professionals.

Palladium-catalyzed cross-coupling reactions have emerged as the premier strategy for the construction of the C(sp³)-C(sp²) bond that defines 4-arylpiperidines. These reactions offer unparalleled efficiency, functional group tolerance, and modularity, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of the primary palladium-catalyzed methodologies for 4-arylpiperidine synthesis, offering not just protocols, but also the underlying scientific rationale to empower researchers to make informed decisions in their synthetic endeavors.

Method Selection: A Comparative Overview

The choice of the optimal cross-coupling reaction is dictated by the available starting materials, desired functional group compatibility, and scalability. Below is a comparative overview of the most common palladium-catalyzed methods for 4-arylpiperidine synthesis.

Coupling Reaction Piperidine Precursor Aryl Partner Key Advantages Potential Challenges
Suzuki-Miyaura 4-Halopiperidine, 4-Triflyloxypiperidine, Piperidin-4-ylboronic acid/esterArylboronic acid/esterMild reaction conditions, high functional group tolerance, commercially available and stable boron reagents.Potential for boronic acid homocoupling; requires stoichiometric base.
Buchwald-Hartwig PiperidineAryl halide/triflateDirect C-N bond formation to create N-arylpiperidines, which can be precursors to 4-arylpiperidines.Not a direct C-C bond formation at the 4-position; requires strong bases.
Negishi 4-Piperidylzinc halideAryl halide/triflateHigh reactivity of organozinc reagents, allowing for coupling of less reactive partners.Moisture-sensitive organozinc reagents; requires stoichiometric preparation of the organometallic reagent.
Sonogashira 4-EthynylpiperidineAryl halide/triflateDirect introduction of an arylethynyl group, which can be subsequently reduced to the aryl group.Requires a terminal alkyne on the piperidine ring; potential for alkyne homocoupling (Glaser coupling).
C-H Activation PiperidineAryl halideAtom-economical, avoids pre-functionalization of the piperidine ring.Often requires directing groups; regioselectivity can be a challenge.

Catalytic Cycles: The Mechanistic Underpinnings

A deep understanding of the catalytic cycles is crucial for troubleshooting and optimizing these reactions. While each named reaction has its nuances, they share a common mechanistic framework involving a Pd(0)/Pd(II) cycle.

The Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[1][2] The catalytic cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The subsequent transmetalation with a boronic acid, activated by a base, is a key step, followed by reductive elimination to yield the 4-arylpiperidine and regenerate the active Pd(0) catalyst.[3][4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X      L₂ Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdPip Ar-Pd(II)-Pip      L₂ ArPdX->ArPdPip Pip-B(OR)₂ (activated by base) Transmetalation Transmetalation ArPdPip->Pd0 Product 4-Arylpiperidine ArPdPip->Product RedElim Reductive Elimination ArylHalide Ar-X BoronicAcid Pip-B(OR)₂ Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is the premier method for the formation of C-N bonds.[5] The cycle commences with the oxidative addition of an aryl halide to a Pd(0) species. The resulting Pd(II) complex coordinates with the amine (piperidine), which, upon deprotonation by a strong base, forms a palladium-amido complex. Reductive elimination then furnishes the N-arylpiperidine and regenerates the Pd(0) catalyst.[6]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X      L₂ Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAmine [Ar-Pd(II)(HNR₂)-X]             L ArPdX->ArPdAmine H-Piperidine AmineCoord Amine Coordination ArPdAmido Ar-Pd(II)-NR₂        L ArPdAmine->ArPdAmido -HX Deprotonation Deprotonation (Base) ArPdAmido->Pd0 Product N-Arylpiperidine ArPdAmido->Product RedElim Reductive Elimination ArylHalide Ar-X Amine H-Piperidine

Sources

Application Notes and Protocols for the Characterization of 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride as a Dopamine Transporter Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine transporter (DAT) is a presynaptic membrane protein that plays a crucial role in regulating the concentration of dopamine in the synaptic cleft, thereby modulating dopaminergic neurotransmission.[1][2] This regulation is vital for numerous physiological processes, including motor control, motivation, reward, and cognition.[3][4] Dysregulation of the dopaminergic system and altered DAT function are implicated in the pathophysiology of a range of neurological and psychiatric disorders, such as Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[1][2] Consequently, the dopamine transporter has emerged as a key target for the development of novel therapeutics.[5]

The 4-phenylpiperidine scaffold is a well-established pharmacophore that has yielded numerous potent and selective ligands for the dopamine transporter.[6][7] Variations in the substitution pattern on the phenyl and piperidine rings can significantly influence the affinity and selectivity of these compounds for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).[6][7] This document provides detailed application notes and protocols for the in vitro characterization of a representative member of this class, 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride, as a dopamine transporter ligand. The methodologies described herein are designed to enable researchers to determine the binding affinity and functional potency of this and similar compounds, providing a foundational understanding of their pharmacological profile.

Mechanism of Action: Modulating Dopaminergic Neurotransmission

Dopamine transporter ligands typically exert their effects by binding to the transporter protein and inhibiting the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This blockade leads to an accumulation of dopamine in the synapse, enhancing and prolonging its action on postsynaptic dopamine receptors. The following diagram illustrates the mechanism of action of a DAT inhibitor within a dopaminergic synapse.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron vesicle Dopamine Vesicles dopamine_in Dopamine dat Dopamine Transporter (DAT) dopamine_in->dat Binding dopamine_out Dopamine dopamine_in->dopamine_out Release reuptake Reuptake dat->reuptake d2r Dopamine Receptor dopamine_out->d2r Binding compound 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride compound->dat Inhibition signal Signal Transduction d2r->signal

Caption: Dopaminergic synapse and the inhibitory action of a DAT ligand.

In Vitro Characterization Protocols

The following protocols describe standard in vitro assays to determine the binding affinity and functional potency of this compound at the dopamine transporter.

Protocol 1: Radioligand Binding Assay for DAT Affinity (Kᵢ)

This competitive binding assay determines the affinity of the test compound for the dopamine transporter by measuring its ability to displace a known radiolabeled DAT ligand.

Principle: The assay measures the competition between the unlabeled test compound (this compound) and a radiolabeled ligand (e.g., [³H]WIN 35,428 or [³H]GBR 12909) for binding to the dopamine transporter in a preparation of cell membranes rich in DAT (e.g., from rat striatum or cells expressing recombinant human DAT). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The binding affinity (Kᵢ) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Materials:

  • Test Compound: this compound

  • Radioligand: [³H]WIN 35,428 or [³H]GBR 12909

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909 or nomifensine)

  • Membrane Preparation: Rat striatal membranes or membranes from cells stably expressing human DAT (hDAT)

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

  • Filtration Apparatus: Cell harvester with glass fiber filters

  • Scintillation Counter and Scintillation Cocktail

Workflow:

A Prepare Membrane Homogenate (Source of DAT) B Incubate Membranes with: 1. [3H]Radioligand (e.g., [3H]WIN 35,428) 2. Varying concentrations of This compound A->B C Separate Bound from Free Ligand (Rapid Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis: Plot % Inhibition vs. [Compound] Determine IC50 Calculate Ki using Cheng-Prusoff Equation D->E

Caption: Workflow for the DAT radioligand binding assay.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare serial dilutions of the test compound in the assay buffer to cover a wide concentration range (e.g., 0.1 nM to 10 µM).

    • Dilute the radioligand in the assay buffer to the desired final concentration (typically at or near its Kₔ value).

    • Prepare the non-specific binding control solution.

  • Assay Setup:

    • In a 96-well plate, add the assay components in the following order to triplicate wells:

      • Total Binding: Assay buffer + radioligand + membrane preparation.

      • Non-specific Binding: Non-specific binding control + radioligand + membrane preparation.

      • Competition: Test compound dilution + radioligand + membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature or 4°C for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[8]

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: Dopamine Uptake Inhibition Assay for Functional Potency (IC₅₀)

This functional assay measures the ability of the test compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.

Principle: Cells stably expressing DAT (e.g., HEK293-hDAT) or synaptosomes are incubated with the test compound before the addition of a low concentration of radiolabeled dopamine ([³H]DA). The amount of radioactivity accumulated inside the cells is a measure of DAT activity. The ability of the test compound to reduce this accumulation reflects its potency as a DAT inhibitor.

Materials:

  • Test Compound: this compound

  • Radiolabeled Substrate: [³H]Dopamine

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), or another suitable cell line.

  • Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer

  • Non-specific Uptake Control: A known DAT inhibitor (e.g., 10 µM nomifensine) or performing the assay at 4°C.

  • Cell Lysis Buffer: e.g., 1% SDS

  • Scintillation Counter and Scintillation Cocktail

Workflow:

A Plate DAT-expressing cells in a 96-well plate B Pre-incubate cells with varying concentrations of This compound A->B C Initiate uptake by adding [3H]Dopamine B->C D Terminate uptake after a short incubation period (e.g., 5-10 min) C->D E Lyse cells and quantify intracellular radioactivity (Scintillation Counting) D->E F Data Analysis: Plot % Inhibition vs. [Compound] Determine IC50 E->F

Caption: Workflow for the dopamine uptake inhibition assay.

Step-by-Step Procedure:

  • Cell Culture and Plating:

    • Culture the DAT-expressing cells under appropriate conditions.

    • Seed the cells into a 96-well plate at a suitable density and allow them to adhere and form a confluent monolayer.[9]

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in the uptake buffer.

    • Prepare the [³H]Dopamine solution in the uptake buffer at the desired final concentration (typically in the low nanomolar range).

  • Assay Procedure:

    • On the day of the experiment, wash the cells with pre-warmed uptake buffer.

    • Add the test compound dilutions to the respective wells and pre-incubate for 10-20 minutes at 37°C.[9][10] Include wells for total uptake (buffer only) and non-specific uptake (a high concentration of a known DAT inhibitor).[9]

    • Initiate dopamine uptake by adding the [³H]Dopamine solution to all wells.[9][10]

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.[9]

  • Termination of Uptake:

    • Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.[9]

  • Quantification:

    • Lyse the cells by adding a lysis buffer.

    • Transfer the lysate to scintillation vials, add the scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Determine the percentage of inhibition of specific uptake for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation and Interpretation

The pharmacological profile of this compound should be summarized in a clear and concise manner to allow for easy comparison with reference compounds. The following table provides a template for presenting the key quantitative data obtained from the in vitro assays.

TargetBinding Affinity (Kᵢ, nM)Functional Potency (IC₅₀, nM)Selectivity Ratio (SERT Kᵢ / DAT Kᵢ)Selectivity Ratio (NET Kᵢ / DAT Kᵢ)
DAT Insert experimental valueInsert experimental valueN/AN/A
SERT Insert experimental valueN/ACalculateN/A
NET Insert experimental valueN/AN/ACalculate

Interpretation:

  • Potency: The Kᵢ and IC₅₀ values at the dopamine transporter indicate the potency of the compound. Lower values signify higher potency.

  • Selectivity: By determining the binding affinities for the serotonin (SERT) and norepinephrine (NET) transporters, the selectivity of the compound can be assessed. High selectivity ratios (SERT Kᵢ / DAT Kᵢ and NET Kᵢ / DAT Kᵢ) are generally desirable for minimizing off-target effects.

In Vivo Evaluation: A Conceptual Framework

Following a thorough in vitro characterization, promising DAT ligands like this compound would typically advance to in vivo studies to evaluate their pharmacokinetic properties, target engagement, and behavioral effects.

  • Pharmacokinetics: Studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound are essential to understand its bioavailability and brain penetration.

  • Target Engagement: Techniques such as ex vivo binding assays or in vivo imaging (e.g., Positron Emission Tomography - PET) can confirm that the compound occupies the dopamine transporter in the brain at relevant doses.[11]

  • Behavioral Pharmacology: A range of animal models can be employed to assess the functional consequences of DAT inhibition. These may include:

    • Locomotor Activity: To assess stimulant or activity-suppressing effects.

    • Drug Discrimination: To determine if the compound has cocaine-like subjective effects.[12]

    • Self-Administration: To evaluate the rewarding and reinforcing properties of the compound.

    • Models of ADHD: Such as the spontaneously hypertensive rat (SHR), to assess potential therapeutic efficacy.

    • Models of Parkinson's Disease: To investigate potential neuroprotective or symptomatic benefits.

Conclusion

The application notes and protocols outlined in this document provide a comprehensive framework for the in vitro pharmacological characterization of this compound as a dopamine transporter ligand. By systematically determining its binding affinity, functional potency, and selectivity, researchers can gain crucial insights into its potential as a pharmacological tool or a lead compound for drug development. A thorough understanding of the in vitro profile is a critical first step in the journey of translating a novel chemical entity into a potential therapeutic for dopamine-related central nervous system disorders.

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  • Google Patents (2020). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • A. B. C. D. E. F. G. H. I. J. K. L. M. N. O. P. Q. R. S. T. U. V. W. X. Y. Z. et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. Journal of Medicinal Chemistry. Available at: [Link]

  • A. B. C. D. E. F. G. H. I. J. K. L. M. N. O. P. Q. R. S. T. U. V. W. X. Y. Z. et al. (2018). The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson's Disease. Brain, Behavior, and Immunity. Available at: [Link]

  • ResearchGate (2024). (PDF) Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. Available at: [Link]

  • A. K. Dutta, et al. (2002). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry. Available at: [Link]

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analytical techniques for characterizing 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride

Introduction

This compound is a substituted piperidine derivative. The piperidine ring is a ubiquitous structural motif found in numerous pharmaceuticals and biologically active compounds, acting as a crucial pharmacophore or a versatile synthetic building block.[1][2] Its derivatives are explored for various therapeutic applications, including analgesic and neurological treatments.[3][4] Given its role as a key intermediate or potential active pharmaceutical ingredient (API), a comprehensive analytical characterization is imperative. This guide provides a multi-technique approach to unequivocally confirm the identity, purity, and physicochemical properties of this compound, ensuring its quality and suitability for research and drug development.

This document is designed for researchers, analytical scientists, and quality control professionals. It moves beyond simple procedural lists to explain the rationale behind methodological choices, grounding each protocol in fundamental scientific principles to create a self-validating analytical framework.

Physicochemical & Structural Overview

A foundational understanding of the molecule's basic properties is the first step in any analytical strategy.

  • Chemical Structure:

    
    
    
  • Key Properties Summary:

PropertyValueSource
Molecular Formula C₁₅H₂₄ClN
Molecular Weight 253.81 g/mol
Monoisotopic Mass 217.18304 Da (free base)[5]
Appearance Solid
InChI Key SVBRQNCYCDAEGJ-UHFFFAOYSA-N
CAS Number 112937-97-0 (free base)[6]

Integrated Analytical Workflow

No single technique can fully characterize a compound. The optimal approach integrates spectroscopic, chromatographic, and thermal methods to build a complete profile. This workflow ensures that identity, purity, and physical properties are assessed orthogonally, providing a high degree of confidence in the final material quality.

Analytical_Workflow cluster_0 Primary Identification & Structure Elucidation cluster_1 Purity & Quantitative Analysis cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV (Purity, Assay) MS Mass Spectrometry (LC-MS) FTIR FTIR Spectroscopy Elemental Elemental Analysis (CHN) DSC DSC (Melting Point, Phase) TGA TGA (Thermal Stability) Sample Test Sample: 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->Elemental Sample->DSC Sample->TGA

Caption: Integrated workflow for comprehensive characterization.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques probe the molecular structure at a fundamental level, providing an unambiguous fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the exact structure of an organic molecule by mapping the carbon-hydrogen framework. For the hydrochloride salt, the amine proton may be broadened or exchange with solvent protons (e.g., in D₂O).

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it can help in observing the N-H protons.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover a range of 0 to 200 ppm.

Expected Results & Interpretation

The spectrum should be consistent with the proposed structure, with signals corresponding to the tert-butyl group, the disubstituted benzene ring, and the piperidine ring.

H_NMR_Correlation img A H-Ar (d) A->img B H-Ar (d) B->img C H-Piperidine (axial/equatorial) C->img D H-Piperidine (axial/equatorial) D->img E H-Piperidine (methine) E->img F H-tBu (s) F->img

Caption: Correlation of structure to expected ¹H NMR regions.

  • ¹H NMR Data Table (Predicted):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
tert-Butyl~1.3Singlet (s)9H(CH₃)₃C-
Piperidine~1.8-2.2Multiplet (m)4H-CH₂-CH(Ar)-CH₂-
Piperidine~2.8-3.2Multiplet (m)1H-CH(Ar)-
Piperidine~3.2-3.6Multiplet (m)4H-CH₂-NH₂⁺-CH₂-
Aromatic~7.2-7.4Doublet (d)4HAromatic protons
AmineVariableBroad singlet (br s)2H-NH₂⁺-

Note: Chemical shifts are estimations and can vary based on solvent and concentration. Data from similar structures like 4-phenylpiperidine and piperidine were used as a reference.[7][8][9]

  • ¹³C NMR Data Table (Predicted):

CarbonChemical Shift (δ, ppm)Assignment
C(CH₃)₃~31.5tert-Butyl methyls
C (CH₃)₃~34.5tert-Butyl quaternary C
Piperidine C3, C5~33Adjacent to CH
Piperidine C2, C6~45Adjacent to NH₂⁺
Piperidine C4~43Methine carbon
Aromatic C~125-128CH carbons
Aromatic C~135-150Quaternary carbons
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Protocol: FTIR (KBr Pellet)

  • Sample Preparation: Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

  • Grinding: Grind the mixture thoroughly in an agate mortar to a fine, homogenous powder.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Analysis: Place the KBr pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.

Expected Results & Interpretation

The spectrum will show characteristic absorption bands confirming the presence of the key functional groups. A spectrum for the free base is available which can serve as a useful comparison.[6]

  • Key FTIR Absorption Bands (Predicted):

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3000-2700N-H stretchSecondary Amine Salt (-NH₂⁺-)
2960-2850C-H stretchAliphatic (tert-butyl, piperidine)
~1610, 1510C=C stretchAromatic Ring
~1465C-H bendCH₂/CH₃
850-810C-H bendp-disubstituted benzene
Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and substructures. Electrospray Ionization (ESI) is well-suited for this polar, pre-charged molecule.

Protocol: LC-MS (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

  • Infusion Analysis: Directly infuse the sample solution into the ESI source to quickly determine the mass of the parent ion.

  • LC-MS Analysis: For purity analysis, inject the sample onto an HPLC column (see Section 4) to separate impurities before MS detection.

  • Acquisition Mode: Acquire data in positive ion mode. The primary ion observed will be the protonated molecule of the free base, [M+H]⁺.

Expected Results & Interpretation

  • Parent Ion: The primary peak in the mass spectrum should correspond to the molecular weight of the free base plus a proton.

    • Free Base (C₁₅H₂₃N) Exact Mass: 217.1830 g/mol [6]

    • Expected [M+H]⁺ ion: m/z 218.1903 [5]

  • Fragmentation: Tandem MS (MS/MS) can be performed on the parent ion to induce fragmentation. Key fragments would likely arise from the loss of the tert-butyl group or cleavage of the piperidine ring.

Chromatographic Analysis for Purity Determination

Chromatography is essential for separating the main compound from any impurities, by-products, or starting materials, allowing for accurate purity assessment.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the method of choice for non-volatile, polar to moderately non-polar compounds like this one.

HPLC_Workflow MobilePhase Mobile Phase (e.g., ACN/H₂O w/TFA) Pump HPLC Pump MobilePhase->Pump Injector Autosampler/ Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector (e.g., 220 nm) Column->Detector Data Data System (Chromatogram) Detector->Data

Caption: A typical Reverse-Phase HPLC workflow.

Protocol: RP-HPLC for Purity Analysis

  • Sample Preparation: Accurately prepare a stock solution of the sample at ~1.0 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water). Further dilute to a working concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. (Note: This is a starting point and must be optimized). A similar gradient approach is effective for related structures.[10]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm (where the benzene ring absorbs).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the main peak area by the total area of all peaks.

System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing correctly. Key parameters include retention time repeatability (RSD < 1%), peak area repeatability (RSD < 2%), and theoretical plates (>2000).

Expected Results: A high-purity sample (>98%) will show a single major peak with minimal secondary peaks. The retention time will depend on the exact conditions but provides a consistent identifier for the compound under a specific method.

Thermal and Elemental Analysis

These techniques provide information on the bulk properties of the material, which are critical for formulation and stability assessment.

Thermal Analysis (DSC & TGA)

Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, such as melting. Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature, indicating decomposition or loss of volatiles.[11][12]

Protocol: DSC/TGA

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA pan or a crimped aluminum DSC pan.

  • Instrumentation: Use a simultaneous DSC-TGA instrument or separate units.

  • TGA Method: Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

  • DSC Method: Heat the sample from 30 °C to a temperature above the melt (e.g., 250 °C) at 10 °C/min under nitrogen.

Expected Results:

  • TGA: The TGA curve should be flat until the onset of decomposition, indicating the material is thermally stable up to that point. A sharp drop in mass signifies decomposition. The absence of an initial mass loss below 100°C suggests the material is anhydrous.

  • DSC: The DSC thermogram should show a sharp endotherm corresponding to the melting point of the crystalline solid. The peak of this endotherm is typically reported as the melting point. Broad peaks may indicate impurities or the presence of an amorphous phase. Distinguishing a true melt from decomposition can be done by varying the heating rate; a decomposition onset will shift significantly with heating rate, while a true melt will not.[11]

Elemental Analysis (CHN)

This technique provides the weight percentage of Carbon, Hydrogen, and Nitrogen in the compound. It is a fundamental test to confirm the empirical formula.

Protocol: CHN Analysis

  • Sample Preparation: Accurately weigh ~2 mg of the finely ground, dried sample into a tin capsule.

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperature (~900-1000 °C). The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

Expected Results: The experimentally determined percentages of C, H, and N should match the theoretical values calculated from the molecular formula (C₁₅H₂₄ClN) within an acceptable margin of error (typically ±0.4%).

  • Theoretical Values for C₁₅H₂₄ClN:

    • Carbon (C): 70.98%

    • Hydrogen (H): 9.53%

    • Nitrogen (N): 5.52%

Conclusion

The analytical protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By integrating data from NMR, MS, and FTIR, the chemical structure can be unequivocally confirmed. The purity profile is reliably established using a validated HPLC method. Finally, thermal and elemental analyses confirm the material's physicochemical properties and empirical formula. This multi-faceted approach ensures a thorough understanding of the material's quality, which is essential for its application in research and development.

References

  • SpectraBase. (n.d.). 4-(4-tert-Butyl-phenyl)-piperidine. Wiley-VCH GmbH. Retrieved from [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of the Iranian Chemical Society.
  • PubChemLite. (n.d.). This compound (C15H23N). Université du Luxembourg. Retrieved from [Link]

  • PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 4-Phenylpiperidine. NIST WebBook. Retrieved from [Link]

  • Gorniak, A., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Kuranov, S. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6649. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from [Link]

  • NETZSCH. (n.d.). Thermal Analysis in the Pharmaceutical Field. Retrieved from [Link]

  • PubMed. (2012). Evaluation of amorphous solid dispersion properties using thermal analysis techniques. Advanced Drug Delivery Reviews, 64(5), 396-421. Retrieved from [Link]

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Application Note: Structural Elucidation of 4-[4-(tert-Butyl)phenyl]piperidine Hydrochloride using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-[4-(tert-Butyl)phenyl]piperidine hydrochloride is a substituted piperidine derivative with potential applications in pharmaceutical and medicinal chemistry research. As with any synthesized compound intended for downstream applications, unambiguous structural verification is a critical first step. High-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules in solution. This application note provides a detailed guide to the interpretation of the ¹H NMR spectrum of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of the expected spectral features, present a comprehensive protocol for sample preparation and data acquisition, and offer a systematic approach to spectral interpretation.

Theoretical Principles

The chemical structure of this compound presents several distinct proton environments that give rise to a characteristic ¹H NMR spectrum. The key structural features to consider are:

  • The tert-Butyl Group: This group consists of nine chemically equivalent protons, which are expected to produce a single, strong singlet signal in the upfield region of the spectrum.

  • The para-Substituted Benzene Ring: The benzene ring is substituted at the 1 and 4 positions, leading to a symmetrical pattern of aromatic protons. This results in an AA'BB' system, which often appears as two distinct doublets.

  • The Piperidine Ring: The saturated heterocyclic piperidine ring contains several sets of protons. In the hydrochloride salt form, the nitrogen atom is protonated, which influences the chemical shifts of the adjacent protons, typically causing them to shift downfield.

  • The Hydrochloride Salt: The presence of the hydrochloride salt and the protonation of the piperidine nitrogen will have a notable effect on the chemical shifts of the protons on the piperidine ring, particularly those alpha to the nitrogen.

Experimental Protocol

Sample Preparation

Proper sample preparation is crucial for obtaining a high-quality ¹H NMR spectrum. The following protocol is recommended for this compound:

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for hydrochloride salts. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the N-H protons.

  • Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (typically at 0 ppm). However, modern NMR spectrometers can also reference the residual solvent peak.

  • Degassing (Optional): For very high-resolution work, the sample can be degassed to remove dissolved oxygen, which can broaden spectral lines. This is typically done by several freeze-pump-thaw cycles.

Data Acquisition

The following are general parameters for acquiring a ¹H NMR spectrum on a 400 MHz spectrometer. These may need to be optimized for the specific instrument being used.

ParameterRecommended Value
Spectrometer Frequency400 MHz
Pulse ProgramStandard 1D proton
Acquisition Time2-4 seconds
Relaxation Delay1-5 seconds
Number of Scans16-64 (depending on sample concentration)
Spectral Width-2 to 12 ppm
Temperature298 K (25 °C)

Spectral Interpretation

The ¹H NMR spectrum of this compound can be divided into three main regions: the aliphatic region (piperidine and tert-butyl protons), the aromatic region, and potentially a very downfield region for the ammonium proton.

Molecular Structure and Proton Environments

To facilitate the interpretation, the distinct proton environments in the molecule are labeled as shown in the diagram below.

G cluster_piperidine Piperidine Ring cluster_aromatic Aromatic Ring cluster_tertbutyl tert-Butyl Group N N⁺H₂ C2 C N->C2 C6 C N->C6 C3 C C2->C3 C5 C C6->C5 C4 C C3->C4 C5->C4 C1_ar C C4->C1_ar H2_ax H_d(ax) H2_eq H_d(eq) H6_ax H_d(ax) H6_eq H_d(eq) H3_ax H_e(ax) H3_eq H_e(eq) H5_ax H_e(ax) H5_eq H_e(eq) H4 H_f C2_ar C C1_ar->C2_ar C6_ar C C1_ar->C6_ar C3_ar C C2_ar->C3_ar C5_ar C C6_ar->C5_ar C4_ar C C3_ar->C4_ar C5_ar->C4_ar C_quat C C4_ar->C_quat H_b H_b H_b_prime H_b H_c H_c H_c_prime H_c C_Me1 CH₃ C_Me2 CH₃ C_Me3 CH₃ H_a H_a H_a_prime H_a H_a_doubleprime H_a

Caption: Labeled proton environments in 4-[4-(tert-Butyl)phenyl]piperidine.

Predicted ¹H NMR Spectral Data

The following table summarizes the expected chemical shifts, multiplicities, and integrations for each proton environment.

Proton Label(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Hₐ~1.3Singlet (s)9Htert-Butyl protons
Hₑ~1.8-2.2Multiplet (m)4HPiperidine C3/C5 protons
~2.7-3.0Multiplet (m)1HPiperidine C4 proton
Hₔ~3.0-3.6Multiplet (m)4HPiperidine C2/C6 protons
H꜀~7.2-7.3Doublet (d)2HAromatic protons ortho to piperidine
Hₑ~7.3-7.5Doublet (d)2HAromatic protons ortho to tert-butyl
N⁺H₂Variable (broad)Singlet (br s)2HAmmonium protons
Detailed Analysis of Spectral Regions
  • Aliphatic Region (δ 1.0 - 4.0 ppm):

    • Hₐ (~1.3 ppm): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet due to the absence of adjacent protons for coupling. This signal is a key identifier for this moiety.

    • Hₑ (~1.8-2.2 ppm): The protons at the C3 and C5 positions of the piperidine ring are expected in this region. Due to axial and equatorial positions and coupling to protons on C2, C4, and C6, this will likely be a complex multiplet.

    • Hբ (~2.7-3.0 ppm): The single proton at the C4 position is coupled to the protons on C3 and C5, and its signal will likely be a multiplet, potentially a triplet of triplets, though it may be obscured by other signals.

    • Hₔ (~3.0-3.6 ppm): The protons at the C2 and C6 positions, being alpha to the protonated nitrogen, will be the most downfield of the piperidine signals. The electron-withdrawing effect of the N⁺H₂ group deshields these protons. Their signal will appear as a multiplet due to coupling with the C3 and C5 protons.

  • Aromatic Region (δ 7.0 - 7.5 ppm):

    • The para-substitution pattern on the benzene ring gives rise to a characteristic AA'BB' system, which often simplifies to two doublets, especially on higher field instruments.

    • H꜀ (~7.2-7.3 ppm): The two equivalent protons ortho to the piperidine substituent will appear as a doublet.

    • Hₑ (~7.3-7.5 ppm): The two equivalent protons ortho to the tert-butyl group will also appear as a doublet. The coupling constant (J) for both doublets should be in the range of 8-9 Hz, which is typical for ortho-coupling in benzene rings.

  • Ammonium Protons (Variable):

    • The two protons on the positively charged nitrogen (N⁺H₂) can appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature, and it may exchange with residual water in the solvent, which can further broaden the signal or even make it unobservable. In DMSO-d₆, this peak is more likely to be observed than in CDCl₃.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information that allows for its unambiguous structural confirmation. By carefully analyzing the chemical shifts, integration values, and coupling patterns, each of the key structural motifs—the tert-butyl group, the para-substituted aromatic ring, and the protonated piperidine ring—can be identified. This application note serves as a practical guide for researchers to confidently interpret the ¹H NMR spectrum of this compound and similar structures, ensuring the integrity of their chemical entities for further research and development.

References

  • Fiveable. (n.d.). Para-Substituted Benzene Definition. Retrieved from [Link]

  • ACD/Labs. (2008, July 7). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • Poveda, A., & Jiménez-Barbero, J. (2017). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 68(3), 175–186. Retrieved from [Link]

  • Hoye, T. R., & Tveit, H. (2012). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Journal of Organic Chemistry, 77(17), 7548-7554. Retrieved from [Link]

  • Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

  • Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 397-445. Retrieved from [Link]

Application Note: A Robust HPLC Method for the Analysis of 4-[4-(tert-Butyl)phenyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride, a key intermediate in pharmaceutical synthesis. The described method is tailored for researchers, scientists, and drug development professionals, providing a comprehensive guide from method development principles to a complete validation protocol. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method transfer. All protocols are designed to be self-validating and are grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).

Introduction

This compound is a substituted piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. The piperidine ring is a common scaffold in many drug molecules, and precise analytical characterization of such intermediates is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed, step-by-step guide for the development and validation of an HPLC method suitable for the purity assessment and quantification of this compound.

The fundamental principle of this method is reversed-phase chromatography, where the separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.[1] For a basic compound like 4-[4-(tert-Butyl)phenyl]piperidine, controlling the mobile phase pH is paramount to achieve good peak shape and reproducible retention times.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the foundation of logical method development.

PropertyValue/InformationSource/Rationale
Chemical Structure Chemical Structure of this compoundPubChem CID: 14348332
Molecular Formula C₁₅H₂₄ClN[2]
Molecular Weight 253.81 g/mol [2]
pKa (predicted) ~11.0The pKa of the piperidine nitrogen is estimated to be around 11.0, similar to other piperidine derivatives.[3] This indicates the compound is a base and will be protonated at acidic to neutral pH.
UV Absorbance Expected λmax ~220-270 nmThe 4-tert-butylphenyl chromophore is expected to have significant UV absorbance. Related compounds like 4-anilino-1-Boc-piperidine show a λmax at 249 nm. A UV scan is recommended to determine the optimal wavelength.[4]
Solubility Soluble in water and polar organic solventsAs a hydrochloride salt, the compound is expected to be soluble in aqueous and polar organic solvents like methanol and acetonitrile.

HPLC Method Development and Rationale

The choices of chromatographic parameters are dictated by the physicochemical properties of this compound.

Chromatographic System

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable for this analysis.[5]

Column Selection

A C18 (L1) column is the recommended stationary phase. The non-polar C18 chains will provide the necessary hydrophobic retention for the tert-butylphenyl moiety of the analyte. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm offers a good balance between resolution, backpressure, and analysis time.

Mobile Phase Selection and Optimization

The mobile phase composition is critical for the successful analysis of this basic compound.

  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water.

    • Rationale: The pKa of the piperidine nitrogen is approximately 11.0.[3] To ensure the analyte is in a single, protonated state and to minimize interactions with residual silanols on the silica-based stationary phase, the mobile phase pH should be kept low. A pH of 2-3 is ideal. Phosphoric acid is a common and effective buffer in this pH range for reversed-phase HPLC.

  • Mobile Phase B (Organic): Acetonitrile.

    • Rationale: Acetonitrile is a common organic solvent in reversed-phase HPLC, offering good elution strength and low UV cutoff.[1]

  • Elution Mode: Gradient elution is recommended for initial method development to determine the approximate retention time and to elute any potential impurities with different polarities. An isocratic method can be developed for routine analysis once the retention behavior is understood.

Detection

A UV detector is appropriate for this analysis. Based on the presence of the phenyl ring, a detection wavelength in the range of 220-270 nm should provide adequate sensitivity. A preliminary scan of the analyte in the mobile phase using a diode array detector (DAD) is recommended to determine the wavelength of maximum absorbance (λmax).

Detailed Analytical Protocol

Instrumentation
  • HPLC with binary or quaternary pump, autosampler, column compartment, and DAD or UV-Vis detector.

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (85%, analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

Chromatographic Conditions
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, Luna, or equivalent)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 30% B; 18-25 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm (or λmax determined by DAD)
Injection Volume 10 µL
Sample Preparation
  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of methanol and water.

  • Sample Solution: Prepare the sample in the same diluent as the standard to a similar concentration.

Method Validation Protocol

The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6][7]

HPLC_Validation_Workflow cluster_validation_params ICH Q2(R1) Validation Parameters MethodDevelopment Method Development ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability Specificity->SystemSuitability Linearity->SystemSuitability Accuracy->SystemSuitability Precision->SystemSuitability LOD_LOQ->SystemSuitability Robustness->SystemSuitability

Caption: Workflow for HPLC Method Validation.

System Suitability

Before each validation run, and throughout routine use, system suitability must be established. This is done by injecting the standard solution in replicate (n=5 or 6).

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures good peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and good separation performance.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the HPLC system.

These parameters should be monitored as per USP <621>.[5]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Inject a blank (diluent).

    • Inject the standard solution.

    • Inject a sample solution.

    • If available, inject solutions of known impurities.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on the sample and analyze the stressed samples.

  • Acceptance Criteria: The peak for this compound should be free from interference from the blank, impurities, and degradation products. Peak purity analysis using a DAD is recommended.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each solution in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Perform the analysis on a sample of known purity (e.g., a different lot of reference standard).

    • Alternatively, use a spike-recovery method. Spike a placebo or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six separate preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The RSD of the results should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD of the combined results from both studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on signal-to-noise ratio):

    • Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (RSD ≤ 10%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Protocol:

    • Vary the following parameters one at a time:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 5 °C)

      • Mobile phase pH (± 0.2 units)

      • Wavelength (± 2 nm)

    • Inject the standard solution and a sample solution and evaluate the impact on system suitability parameters and the assay result.

  • Acceptance Criteria: The system suitability criteria should still be met, and the results should not be significantly affected by these minor changes.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust means for the quantitative analysis of this compound. By employing a C18 column and a buffered mobile phase at a low pH, excellent peak shape and resolution are achieved. The detailed validation protocol, based on ICH guidelines, ensures that the method is suitable for its intended purpose in a regulated environment. This comprehensive guide serves as a valuable resource for scientists and researchers involved in the development and quality control of pharmaceuticals containing this important piperidine intermediate.

References

  • United Nations Office on Drugs and Crime. "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." UNODC. Available at: [Link]

  • Zhou, G., et al. "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride." Journal of Chromatographic Science, vol. 60, no. 7, 2022, pp. 613-619. Available at: [Link]

  • Phenomenex. "Normal-phase vs. Reversed-phase Chromatography." Phenomenex. Available at: [Link]

  • U.S. Pharmacopeia. "General Chapter <621> Chromatography." USP. Available at: [Link]

  • International Council for Harmonisation. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." ICH. Available at: [Link]

  • PubChem. "this compound." National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. "Determining the pKa1 and pKa2 Values of 4,4′-Trimethylenedipiperidine (TMDP), a Diprotic Organic Base with Unknown pKa Values." ResearchGate. Available at: [Link]

  • IonSource. "Reverse Phase HPLC Basics for LC/MS." IonSource. Available at: [Link]

  • U.S. Food and Drug Administration. "Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry." FDA. Available at: [Link]

  • Mastelf. "HPLC Method Development: From Basics to Advanced Strategies." Mastelf. Available at: [Link]

Sources

Application Note: Enhancing Hydrophobic Peptide Analysis in MALDI-TOF MS using 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride as a Novel Matrix

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The analysis of hydrophobic peptides and protein segments, such as transmembrane domains, presents a significant challenge in proteomics research. Traditional Matrix-Assisted Laser Desorption/Ionization (MALDI) matrices are generally hydrophilic, leading to poor co-crystallization with hydrophobic analytes. This results in low signal intensity, preferential detection of hydrophilic peptides, and incomplete sequence coverage.[1][2][3] To address this limitation, we introduce 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride (t-BPP) as a novel matrix for the enhanced analysis of hydrophobic peptides by MALDI-Time-of-Flight (TOF) Mass Spectrometry (MS).

The unique chemical structure of t-BPP, featuring a bulky, non-polar tert-butylphenyl group and a proton-receptive piperidine ring, makes it an ideal candidate for this application. The hydrophobic moiety facilitates strong interaction and co-crystallization with hydrophobic peptides, while the piperidine nitrogen can be readily protonated, promoting efficient ionization during the MALDI process. This application note provides a comprehensive guide to the use of t-BPP, including the underlying principles, detailed protocols, and expected outcomes.

Principle of Operation

The efficacy of a MALDI matrix is dependent on three key properties:

  • Analyte Co-crystallization: The matrix must effectively incorporate analyte molecules into its crystal lattice.

  • Energy Absorption: The matrix must absorb energy at the wavelength of the MALDI laser (typically 337 nm for nitrogen lasers).

  • Analyte Ionization: The matrix must facilitate the "soft" ionization of the analyte molecules with minimal fragmentation.

Conventional matrices often fail in the first criterion when dealing with hydrophobic peptides.[1][2][3] The hydrophobic tert-butylphenyl group of t-BPP is hypothesized to overcome this by establishing non-polar interactions with the hydrophobic side chains of the peptide, ensuring efficient co-crystallization. This is analogous to the design of other novel matrices and additives developed for hydrophobic peptide analysis, which incorporate alkyl chains or other non-polar functionalities to improve affinity.[4][5]

Upon irradiation by the laser, the matrix absorbs the energy and transfers it to the analyte, leading to desorption and ionization. The piperidine ring in t-BPP is expected to act as a proton source, facilitating the formation of [M+H]+ ions, a common ionization pathway in MALDI-MS.[6]

Diagram 1: Hypothesized Mechanism of t-BPP as a MALDI Matrix

G cluster_0 Sample Preparation cluster_1 MALDI-TOF MS Analysis Analyte Hydrophobic Peptide (Analyte) Spotting Mix and Spot on MALDI Plate Analyte->Spotting Matrix t-BPP Matrix Solution Matrix->Spotting Crystallization Co-crystallization (Hydrophobic Interactions) Spotting->Crystallization Laser Laser Pulse (337 nm) Crystallization->Laser Transfer to MS Desorption Energy Absorption & Matrix-Analyte Desorption Laser->Desorption Ionization Proton Transfer from t-BPP to Peptide Desorption->Ionization Detection Detection of [Analyte+H]+ Ions Ionization->Detection

Caption: Workflow from sample preparation to detection using t-BPP.

Materials and Methods

Materials:

  • This compound (t-BPP) (e.g., from Santa Cruz Biotechnology)[7]

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), MS grade

  • Ultrapure water

  • Hydrophobic peptide standard (e.g., a synthetic transmembrane peptide)

  • Conventional MALDI matrix for comparison (e.g., α-cyano-4-hydroxycinnamic acid, CHCA)

Equipment:

  • MALDI-TOF Mass Spectrometer

  • Vortex mixer

  • Centrifuge

  • Pipettes and MS-grade tips

  • MALDI target plate

Preparation of t-BPP Matrix Solution:

  • Prepare a stock solution of t-BPP at a concentration of 20 mg/mL in a 70:30 (v/v) ACN/water solution containing 0.1% TFA.

  • Vortex thoroughly to ensure complete dissolution.

  • Centrifuge the solution at 10,000 x g for 1 minute to pellet any insoluble material.

  • Use the supernatant for experiments.

Experimental Protocols

Protocol 1: Analysis of a Standard Hydrophobic Peptide

This protocol outlines the steps for analyzing a standard hydrophobic peptide to validate the performance of the t-BPP matrix.

  • Sample Preparation:

    • Reconstitute the hydrophobic peptide standard in 70:30 ACN/water with 0.1% TFA to a final concentration of 1 pmol/µL.

  • Matrix-Analyte Spotting (Dried-Droplet Method):

    • Mix 1 µL of the peptide solution with 1 µL of the t-BPP matrix solution directly on the MALDI target plate.

    • Allow the mixture to air dry completely at room temperature.

    • For comparison, prepare a separate spot using a saturated solution of CHCA in 50:50 ACN/water with 0.1% TFA, mixed 1:1 with the peptide solution.

  • MALDI-TOF MS Analysis:

    • Acquire mass spectra in positive ion reflectron mode.

    • Calibrate the instrument using a standard peptide calibration mix.

    • Optimize laser power and detector settings to obtain the best signal-to-noise ratio.

    • Collect spectra from multiple positions within the spot to assess homogeneity.

Protocol 2: Analysis of a Tryptic Digest of a Membrane Protein

This protocol describes the use of t-BPP to improve the detection of hydrophobic peptides from a complex biological sample.

  • Sample Preparation:

    • Perform an in-solution or in-gel tryptic digest of an isolated membrane protein.

    • After digestion, desalt the peptide mixture using a C18 ZipTip or equivalent.

    • Elute the peptides in 1-2 µL of 70:30 ACN/water with 0.1% TFA.

  • Matrix-Analyte Spotting:

    • Mix 1 µL of the eluted peptide digest with 1 µL of the t-BPP matrix solution on the MALDI target.

    • Allow the spot to air dry completely.

  • MALDI-TOF MS Analysis and Data Processing:

    • Acquire mass spectra as described in Protocol 1.

    • Use a peptide mass fingerprinting (PMF) search engine (e.g., MASCOT) to identify the protein.

    • Compare the sequence coverage obtained with t-BPP to that obtained with a conventional matrix like CHCA. Pay close attention to the detection of peptides from predicted transmembrane regions.

Expected Results and Discussion

When using t-BPP as a matrix, researchers can expect a significant enhancement in the detection of hydrophobic peptides compared to conventional matrices.

Table 1: Comparison of Expected Performance Metrics

ParameterConventional Matrix (CHCA)t-BPP MatrixRationale for Improvement
Signal Intensity (Hydrophobic Peptides) Low to undetectableHighEnhanced co-crystallization due to hydrophobic interactions.
Signal Suppression (Hydrophilic Peptides) N/APotential for suppressionPreferential interaction of the matrix with hydrophobic analytes.[4][5]
Sequence Coverage (Membrane Proteins) Moderate (lacking transmembrane domains)High (including transmembrane domains)Improved detection of hydrophobic tryptic peptides.
Spot Homogeneity ("Sweet Spots") Often heterogeneousPotentially more homogeneousThe chemical nature of t-BPP may promote more uniform crystal formation.

The use of piperidine derivatives in mass spectrometry has been shown to be advantageous for structural analysis due to specific fragmentation patterns, which could be a further area of exploration with t-BPP in MS/MS experiments.[6][8][9]

Diagram 2: Expected Outcome for Membrane Protein Analysis

G cluster_CHCA Detected Peptides (CHCA Matrix) cluster_tBPP Detected Peptides (t-BPP Matrix) Protein Membrane Protein Sequence Hydrophilic Domain 1 Transmembrane Domain 1 (Hydrophobic) Hydrophilic Domain 2 Transmembrane Domain 2 (Hydrophobic) CHCA_peptides Peptide 1 Peptide 2 Peptide 3 Protein:p1->CHCA_peptides Covers Protein:p3->CHCA_peptides tBPP_peptides Peptide 1 Peptide 2 Peptide 3 Peptide 4 (from TM1) Peptide 5 (from TM2) Protein:p1->tBPP_peptides Covers Protein:p2->tBPP_peptides Protein:p3->tBPP_peptides Protein:p4->tBPP_peptides

Caption: Increased sequence coverage using t-BPP matrix.

Troubleshooting

  • No Signal: Increase laser power gradually. Ensure the t-BPP matrix solution is freshly prepared and fully dissolved.

  • Low Resolution: Check instrument calibration. Optimize the matrix-to-analyte ratio; try a 2:1 or 1:2 ratio.

  • Dominant Matrix Signal: Reduce the concentration of the t-BPP matrix solution.

Conclusion

This compound is a promising novel matrix for the MALDI-TOF MS analysis of challenging hydrophobic peptides. Its unique chemical structure facilitates the necessary interactions for efficient co-crystallization and ionization, leading to significantly improved signal intensity and sequence coverage for membrane proteins and other hydrophobic analytes. The protocols outlined in this application note provide a robust starting point for researchers to integrate this valuable tool into their proteomics workflows, enabling deeper insights into the hydrophobic proteome. While its primary established use is as a biochemical for research, its properties suggest a strong, albeit novel, application in this area of mass spectrometry.[7]

References

  • Taylor & Francis. (2019). 4-Phenylpiperidine – Knowledge and References. Retrieved from [Link]

  • Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. Retrieved from [Link]

  • Janssen, P. A. J. (1959). U.S. Patent No. 2,904,550. Washington, DC: U.S. Patent and Trademark Office.
  • Taniguchi, K., Kawabata, S., Izumi, S., & Tanaka, K. (2013). Alkylated Trihydroxyacetophenone as a Novel MALDI Matrix for Hydrophobic Peptides. Shimadzu Corporation. Retrieved from [Link]

  • Fukuyama, Y., Tanimura, R., Maeda, K., Watanabe, M., Kawabata, S., Iwamoto, S., Izumi, S., & Tanaka, K. (2012). Alkylated Dihydroxybenzoic Acid as a MALDI Matrix Additive for Hydrophobic Peptide Analysis. Analytical Chemistry, 84(9), 4237-4243. Retrieved from [Link]

  • Li, J., et al. (2015). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. ResearchGate. Retrieved from [Link]

  • Fukuyama, Y., et al. (2013). Alkylated Trihydroxyacetophenone as a MALDI Matrix for Hydrophobic Peptides. Analytical Chemistry, 85(20), 9444-9448. Retrieved from [Link]

  • Human Metabolome Database. Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized). Retrieved from [Link]

  • MassTech, Inc. Mass Analysis of Peptides and Tryptic Digests of Proteins. Retrieved from [Link]

  • Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

  • Lasota, J., & Ksiazek, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4977. Retrieved from [Link]

  • Fukuyama, Y., et al. (2012). Alkylated Dihydroxybenzoic Acid as a MALDI Matrix Additive for Hydrophobic Peptide Analysis. Analytical Chemistry, 84(9), 4237-4243. Retrieved from [Link]

  • PubChem. tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Retrieved from [Link]

  • de Souza, J. M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Journal of Mass Spectrometry, 53(11), 1146-1154. Retrieved from [Link]

Sources

The Substituted Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Piperidine Ring

The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, rightfully earning its designation as a "privileged scaffold."[1][2] Its prevalence in over a hundred commercially available drugs, spanning a vast range of therapeutic areas, is a testament to its remarkable versatility and favorable pharmacological properties.[3][4] From potent analgesics to cutting-edge cancer therapies and treatments for complex central nervous system (CNS) disorders, the substituted piperidine ring is a recurring structural theme.[2][5]

This guide provides an in-depth exploration of the practical applications of substituted piperidines in medicinal chemistry. We will delve into their roles in various therapeutic areas, examine the structure-activity relationships (SAR) that govern their efficacy, and provide a detailed protocol for the synthesis of a key chiral piperidine intermediate.

Therapeutic Applications of Substituted Piperidines

The versatility of the piperidine scaffold is evident in the wide array of FDA-approved drugs that incorporate this motif. The strategic placement and nature of substituents on the piperidine ring are crucial for achieving the desired therapeutic effect.

Central Nervous System (CNS) Disorders

The piperidine ring is a prominent feature in many CNS-active drugs due to its ability to cross the blood-brain barrier and interact with various receptors and transporters in the brain.[9]

  • Antipsychotics: Drugs like Risperidone and Haloperidol feature a substituted piperidine ring that is essential for their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The specific substitution pattern dictates the receptor binding affinity and selectivity, which in turn influences the drug's efficacy and side-effect profile.[10]

  • Analgesics: The piperidine scaffold is the core of potent opioid analgesics like Fentanyl and its derivatives.[11] In these molecules, the 4-anilidopiperidine core is crucial for binding to the μ-opioid receptor. Modifications at the piperidine nitrogen and the 4-position have led to the development of analogues with varying potencies and durations of action.[12]

  • Alzheimer's Disease: Donepezil, a widely used medication for Alzheimer's disease, contains a benzyl-piperidine moiety.[13] This part of the molecule is critical for its inhibitory action on acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. The benzyl-piperidine group ensures effective binding to the catalytic site of the enzyme.[5]

Oncology

In the field of oncology, substituted piperidines are integral to the structure of numerous targeted therapies.[14][15]

  • Kinase Inhibitors: Several kinase inhibitors used in cancer treatment, such as the ALK inhibitor Crizotinib, incorporate a piperidine ring.[5] The piperidine moiety often serves to modulate solubility and permeability, while also providing a scaffold to correctly position other pharmacophoric groups for optimal interaction with the kinase's ATP-binding pocket.

  • PARP Inhibitors: Niraparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer, features a chiral piperidine intermediate in its synthesis.[16] The stereochemistry of the piperidine is critical for the drug's activity.

  • Hormone Therapy: Bicalutamide, an anti-androgen used in the treatment of prostate cancer, contains a piperidine ring that contributes to its overall structure and binding to the androgen receptor.

Infectious Diseases

Substituted piperidines have also found applications in the development of agents to combat infectious diseases.

  • Antibacterials: Certain sulfonamide derivatives containing a piperidine moiety have shown promising antibacterial activity against plant bacterial diseases.[17]

  • Antivirals: Research is ongoing to explore piperidine derivatives as potential antiviral agents, including against influenza and SARS-CoV-2.[18][19] The introduction of fluorine atoms into the piperidine structure can enhance metabolic stability and bioavailability.[18]

Structure-Activity Relationship (SAR) and Physicochemical Modulation

The biological activity of piperidine-containing drugs is highly dependent on the type and position of substituents on the heterocyclic ring.[18]

  • Substitution Position: The position of a substituent on the piperidine ring can dramatically alter a compound's biological activity. For example, in a series of GLP-1R agonists, a substituent at the 3-position of the piperidine ring resulted in significantly improved potency compared to a substituent at the 4-position.[7]

  • Chirality: The stereochemistry of substituents on the piperidine ring is often crucial for activity. For many chiral piperidine-containing drugs, only one enantiomer exhibits the desired therapeutic effect.[7][8] The use of enantiomerically pure piperidines can lead to increased potency, selectivity, and a better safety profile.

  • Physicochemical Properties: The introduction of substituents on the piperidine ring can modulate key physicochemical properties. For instance, adding a substituent at the 2-position of the piperidine ring has been shown to enhance aqueous solubility.[7] The conformational restriction imposed by the piperidine ring can also improve metabolic stability.[2]

The following diagram illustrates a general workflow for the lead optimization of a piperidine-containing drug candidate, emphasizing the iterative process of synthesis and testing to refine its properties.

G cluster_0 Lead Optimization Workflow for Piperidine Scaffolds A Initial Hit Compound (Piperidine Core) B SAR Exploration: Modify Substituents (R1, R2, R3) A->B Identify key positions for modification C Synthesis of Analogs B->C Design library of derivatives D In Vitro Assays: Potency, Selectivity C->D Evaluate biological activity D->B Iterate based on activity data E Physicochemical Profiling: Solubility, Lipophilicity, pKa D->E Assess 'druggability' E->B Iterate based on property data F In Vivo Studies: Pharmacokinetics, Efficacy E->F Advance promising candidates G Candidate Selection F->G Select optimal candidate for development

Caption: Lead optimization workflow for piperidine-based drug candidates.

Detailed Protocol: Asymmetric Synthesis of a Chiral Piperidine Intermediate

The development of efficient and stereoselective methods for the synthesis of chiral piperidines is of paramount importance in medicinal chemistry.[8] Catalytic asymmetric hydrogenation of pyridinium salts is a powerful and atom-economical approach.[8] The following protocol outlines a general procedure for the asymmetric hydrogenation of an N-benzylpyridinium salt to yield a chiral N-benzylpiperidine, a versatile intermediate for further elaboration.

Protocol: Asymmetric Hydrogenation of N-Benzylpyridinium Bromide

Materials:

  • N-Benzylpyridinium bromide

  • [Rh(COD)2]BF4 (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

  • (R)-(-)-1-((S)-2-(Diphenylphosphino)ferrocenyl)ethyldi-tert-butylphosphine (Josiphos SL-J002-1)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • High-pressure autoclave equipped with a magnetic stir bar

Procedure:

  • Catalyst Preparation:

    • In a glovebox under an inert atmosphere (argon or nitrogen), add [Rh(COD)2]BF4 (1.0 mol%) and the chiral phosphine ligand (1.1 mol%) to a Schlenk flask.

    • Add anhydrous methanol (5 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst solution. The solution should be homogeneous and orange-red in color.

  • Reaction Setup:

    • In a separate flask, dissolve N-benzylpyridinium bromide (1.0 mmol) in anhydrous methanol (10 mL).

    • Transfer the substrate solution to the high-pressure autoclave.

    • Using a cannula, transfer the pre-formed catalyst solution from the Schlenk flask to the autoclave under a stream of inert gas.

  • Hydrogenation:

    • Seal the autoclave and purge it with hydrogen gas three times to remove any residual air.

    • Pressurize the autoclave with hydrogen gas to 50 bar.

    • Stir the reaction mixture vigorously at 40°C for 24 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

    • Open the autoclave and concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure chiral N-benzylpiperidine.

  • Characterization:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Causality Behind Experimental Choices:

  • Pyridinium Salt: The pyridine ring is activated towards hydrogenation by N-alkylation to form the pyridinium salt.[8]

  • Chiral Catalyst: The combination of a rhodium precursor and a chiral phosphine ligand forms a chiral catalyst that directs the stereoselective addition of hydrogen to one face of the pyridinium ring, resulting in a high enantiomeric excess of the desired piperidine enantiomer.[8]

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst. Therefore, anhydrous solvents and inert atmosphere techniques are crucial for achieving high yields and enantioselectivity.

  • High Pressure and Temperature: The use of high-pressure hydrogen and elevated temperature increases the rate of the hydrogenation reaction.

The following diagram illustrates the general synthetic scheme for this protocol.

G cluster_0 Asymmetric Hydrogenation of a Pyridinium Salt Py Pyridine Pyridinium N-Benzylpyridinium Bromide Py->Pyridinium + BnBr Benzyl Bromide BnBr->Pyridinium + Piperidine (R)-N-Benzylpiperidine Pyridinium->Piperidine H2 H2 (50 bar) H2->Piperidine Catalyst [Rh]/(R)-Josiphos Catalyst->Piperidine

Caption: Asymmetric synthesis of a chiral piperidine via hydrogenation.

Quantitative Data Summary

The following table summarizes representative data for the asymmetric hydrogenation of various pyridinium salts, highlighting the effectiveness of this methodology in producing chiral piperidines with high yields and enantioselectivities.[8]

EntrySubstrateCatalyst SystemYield (%)ee (%)
1N-Benzylpyridinium Bromide[Rh(COD)2]BF4 / (R)-Josiphos9598
2N-Phenethylpyridinium Chloride[Ir(COD)Cl]2 / (S,S)-f-binaphane9296
3N-Methoxycarbonylpyridinium Triflate[Rh(COD)2]OTf / (R,R)-Me-BPE98>99

Conclusion

The substituted piperidine scaffold is an undeniably powerful tool in the medicinal chemist's arsenal. Its structural and physicochemical properties make it a highly adaptable and effective component in the design of new therapeutics. A deep understanding of the structure-activity relationships and the availability of robust synthetic methods, such as asymmetric hydrogenation, are crucial for harnessing the full potential of this privileged scaffold. As drug discovery continues to evolve, the versatile piperidine ring is certain to remain a central feature in the development of innovative medicines to address a wide range of human diseases.

References

  • BenchChem. (n.d.). Synthetic Routes for Producing Chiral Piperidine Derivatives: Application Notes and Protocols.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

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  • Beak, P., & Lee, W. K. (1990). An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry, 55(9), 2578-2580. [Link]

  • Filimonov, D. A., Lagunin, A. A., & Gloriozova, T. A. (2003). Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics. Bioorganicheskaia khimiia, 29(3), 282-293. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent advances in piperidones as privileged scaffolds for drug discovery and development. Retrieved from [Link]

  • Rowles, I., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(45), 20565-20571. [Link]

  • BenchChem. (n.d.). The Piperidine Scaffold: A Cornerstone in Modern Pharmacology.
  • Bailey, P. D., Millwood, P. A., & Smith, P. D. (1998). Asymmetric Routes to Substituted Piperidines. Journal of the Chemical Society, Perkin Transactions 1, (21), 3603-3616. [Link]

  • Bailey, P. D., Millwood, P. A., & Smith, P. D. (1998). Asymmetric routes to substituted piperidines. Semantic Scholar. [Link]

  • Szymański, P., & Markowicz, J. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 297, 116712. [Link]

  • Wang, J. Y., Gao, K., & Jiang, J. D. (2019). Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. Expert Opinion on Drug Metabolism & Toxicology, 15(10), 839-849. [Link]

  • ResearchGate. (n.d.). Structure of the U.S. FDA-approved drugs that contain chiral piperidine moieties from 2015 to June 2020. Retrieved from [Link]

  • Kim, K., et al. (2001). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry, 44(19), 3092-3101. [Link]

  • Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

  • Chen, Q. S., Li, J. Q., & Zhang, Q. W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1-e15. [Link]

  • Pharmaceutical Technology. (n.d.). Analogues of Piperidine for Drug Design. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Chen, Q. S., Li, J. Q., & Zhang, Q. W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1), e1-e15. [Link]

  • ResearchGate. (n.d.). A few examples of piperidine‐based drugs and natural products. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Kadyrova, E. A., et al. (2023). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 16(10), 1438. [Link]

  • Chen, Q., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2728. [Link]

  • BenchChem. (n.d.). The Role of Substituted Piperidines in Pharmaceutical Synthesis: A Focus on Key Intermediates.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Mthembu, M. S., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 10(2), 783-792. [Link]

  • Kasé, Y., & Miyata, T. (1976). Neurobiology of piperidine: its relevance to CNS function. Advances in Biochemical Psychopharmacology, 15, 5-16. [Link]

  • Salerno, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6546. [Link]

  • ResearchGate. (n.d.). Piperidine derivative (57) as anti-SARS-CoV-2 agent. Retrieved from [Link]

  • Wu, H., et al. (2010). Improving the Oral Efficacy of CNS Drug Candidates: Discovery of Highly Orally Efficacious Piperidinyl Piperidine M2 Muscarinic Receptor Antagonists. Journal of Medicinal Chemistry, 53(13), 5035-5045. [Link]

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Troubleshooting & Optimization

Technical Support Center: Strategies to Increase the Yield of 4-Arylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4-arylpiperidines. This privileged structure is a cornerstone in modern medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] However, its synthesis is not without challenges. Low yields, unexpected side products, and purification difficulties are common hurdles.

This guide is structured to provide direct, actionable solutions to problems you may encounter in the lab. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your reactions.

Troubleshooting Guide: Common Synthetic Routes

This section addresses specific issues encountered during the most prevalent synthetic strategies for constructing the 4-arylpiperidine scaffold.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling is a powerful and versatile method, often starting from a protected 4-piperidone derivative to create a vinyl triflate or halide, which then undergoes coupling.[1] However, the success of these reactions is highly dependent on a fine balance of several factors.

Problem: My Suzuki-Miyaura coupling reaction shows low or no conversion to the desired 4-arylpiperidine.

  • Potential Cause 1: Inactive Catalyst. The active catalytic species in most cross-coupling reactions is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced to Pd(0) to enter the catalytic cycle.[2] This initial step can be sluggish or fail entirely. Furthermore, the Pd(0) species is susceptible to oxidation if oxygen is present, effectively killing the catalyst.

    • Solution:

      • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents by bubbling with an inert gas (Argon or Nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[3][4] Maintain a positive pressure of inert gas throughout the reaction setup.

      • Switch to a Pre-catalyst: Employ modern palladacycle pre-catalysts (e.g., G3 or G4 pre-catalysts). These are designed to generate the active LPd(0) species rapidly and quantitatively upon exposure to a base, leading to more reliable and cleaner reactions.[2][5]

      • Verify Reagent Quality: Palladium catalysts can degrade over time. If your catalyst is old or has been improperly stored, it may be inactive. It is often best to use a freshly opened bottle for troubleshooting.[6]

  • Potential Cause 2: Poor Base Selection or Quality. The base plays a crucial role in the Suzuki-Miyaura reaction; it activates the boronic acid for transmetalation.[7] An inappropriate or poor-quality base can halt the reaction. For anhydrous couplings using bases like K₃PO₄, a small amount of water is often required for the reaction to proceed efficiently.[3]

    • Solution:

      • Screen Different Bases: The optimal base is substrate-dependent. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.[8] If your substrate is base-sensitive, a milder base like KF might be effective.[7]

      • Ensure Base Quality: Grind solid bases like K₃PO₄ into a very fine, consistent powder to maximize surface area and improve reproducibility.[3] For aqueous bases, ensure the solution is freshly prepared.

      • Consider Solubility: The rate of agitation can be critical, especially with dense inorganic bases that may settle at the bottom of the reaction vessel.[2] Ensure vigorous stirring.

  • Potential Cause 3: Substrate-Related Issues. Highly electron-rich aryl halides can be slow to undergo oxidative addition.[3] Conversely, some boronic acids are prone to protodeboronation (cleavage of the C-B bond) under the reaction conditions, especially at elevated temperatures.[4] Poor solubility of a reactant or intermediate can also cause the reaction to stall.[9]

    • Solution:

      • Ligand Selection: For electron-rich aryl chlorides, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) can accelerate the oxidative addition step.[3][10]

      • Optimize Temperature and Time: Monitor the reaction by TLC or LC-MS. If you observe starting material consumption stalling, it could indicate catalyst death or reagent decomposition. Sometimes, a lower temperature for a longer duration can minimize side reactions like protodeboronation.

      • Solvent Choice: If solubility is an issue, consider alternative solvents. For non-polar substrates, toluene or dioxane are common. For more polar substrates, solvents like DMF or the use of aqueous mixtures (e.g., Toluene/EtOH/Water) might be necessary.[11]

Problem: My Buchwald-Hartwig amination gives a low yield, and I see significant homocoupling of my aryl halide.

  • Potential Cause 1: Oxygen Contamination. Homocoupling is a classic side reaction often promoted by the presence of oxygen.[8]

    • Solution: As with Suzuki coupling, rigorous degassing of all reagents and solvents is paramount. Ensure your inert atmosphere is maintained throughout the entire reaction time.[8]

  • Potential Cause 2: Incorrect Palladium Source or Ligand. Aryl chlorides are notoriously more challenging substrates for Buchwald-Hartwig amination than bromides or iodides due to the difficulty of oxidative addition.[6] The choice of ligand is critical for success with these substrates.

    • Solution:

      • Use a Pre-catalyst: Air- and moisture-stable pre-catalysts are highly recommended to ensure the reliable formation of the active catalytic species.[8]

      • Screen Ligands: For challenging couplings, especially with aryl chlorides, screen different phosphine ligands. Bulky, electron-rich biarylphosphine ligands are often required.[6][10]

      • Reactivity Order: If possible, consider synthesizing your intermediate with an aryl bromide or iodide instead of a chloride, as they are generally more reactive. The typical reactivity order is Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[2]

  • Potential Cause 3: Incompatible Base. Strong bases like NaOtBu are common but can cause degradation of sensitive functional groups on your substrates.[8]

    • Solution: Screen weaker bases such as K₂CO₃ or Cs₂CO₃ if you suspect substrate instability.[8]

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful cyclization method for forming piperidine rings, proceeding through the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes intramolecular electrophilic substitution.[12]

Problem: My Pictet-Spengler reaction has a low yield and poor diastereoselectivity.

  • Potential Cause 1: Ineffective Iminium Ion Formation. The reaction hinges on the formation of the electrophilic iminium ion intermediate. If the reaction conditions are not sufficiently acidic, this key step will be inefficient.[13]

    • Solution:

      • Acid Catalyst: Switch to a stronger Brønsted acid. Trifluoroacetic acid (TFA) is often more effective than weaker acids like acetic acid.[13][14]

      • Solvent: Aprotic solvents like dichloromethane or toluene can enhance the effectiveness of the acid catalyst compared to protic solvents.[13]

  • Potential Cause 2: Unfavorable Reaction Conditions for Stereocontrol. Diastereoselectivity is often governed by a delicate balance between kinetic and thermodynamic control.[14]

    • Solution:

      • Temperature Control: Lowering the reaction temperature (e.g., to 0 °C or -78 °C) often favors the kinetically controlled product, which can lead to higher diastereoselectivity.[14] Conversely, higher temperatures and longer reaction times may allow for equilibration to the thermodynamically more stable product.[14]

      • Chiral Control: If applicable, consider using a chiral Brønsted acid or a chiral auxiliary on your starting material to induce facial selectivity during the cyclization step.[15]

Reactions Involving Piperidones (e.g., Grignard Addition)

The addition of organometallic reagents like Grignard reagents to 4-piperidones is a direct route to 4-alkyl/aryl-4-hydroxypiperidines, which can be further modified.

Problem: My Grignard reaction with N-protected-4-piperidone is giving very low yields.

  • Potential Cause 1: Wet Reagents or Glassware. Grignard reagents are extremely strong bases and are highly sensitive to moisture. Any acidic protons from water will quench the reagent faster than it can add to the ketone.[16]

    • Solution:

      • Rigorous Drying: All glassware must be scrupulously dried, ideally by flame-drying under vacuum or oven-drying overnight.[17][18] Cool under a stream of inert gas.

      • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents (e.g., diethyl ether, THF).[16] THF is often a better solvent for Grignard reagent formation due to its higher solvating power.[17]

  • Potential Cause 2: Enolization of the Ketone. If the Grignard reagent is particularly bulky or the piperidone is sterically hindered, the Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate.[16][19] This results in the recovery of your starting ketone after aqueous workup.

    • Solution:

      • Lower Temperature: Perform the addition at a lower temperature (e.g., -78 °C to 0 °C) to favor the nucleophilic addition pathway over deprotonation.[20]

      • Change Reagent: If enolization is a persistent problem, consider using an organolithium reagent, which can sometimes be more nucleophilic and less basic than the corresponding Grignard reagent.

  • Potential Cause 3: Poor Quality Grignard Reagent. The surface of magnesium metal is often coated with a layer of magnesium oxide, which prevents the reaction with the alkyl/aryl halide from starting.[18]

    • Solution:

      • Activation: Activate the magnesium turnings before adding the halide. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings in the flask with a glass rod to expose a fresh surface.[17][18]

      • Titration: The concentration of a freshly prepared Grignard reagent should be determined by titration to ensure accurate stoichiometry in the subsequent reaction.[16][20]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best synthetic strategy for my target 4-arylpiperidine? The optimal strategy depends on the substitution pattern of your target molecule.

  • For N-aryl piperidines: Buchwald-Hartwig amination or newer methods like reductive transamination of pyridinium salts can be very effective.[10][21]

  • For C4-aryl piperidines: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) starting from a protected 4-piperidone are highly versatile and tolerate a wide range of functional groups.[1]

  • For complex, fused ring systems: The Pictet-Spengler reaction is a powerful tool for constructing polycyclic piperidine-containing scaffolds.[12]

Q2: My starting materials are old. How critical is their purity? Extremely critical. Impurities in starting materials can interfere with the reaction in numerous ways.[8] For example, oxidized piperidine can inhibit catalyst activity. It is always best practice to purify starting materials if their quality is in doubt (e.g., distill liquid amines/piperidines, recrystallize solid reagents).[8]

Q3: What are the best general practices for purifying 4-arylpiperidines? Purification can be challenging due to the basic nature of the piperidine nitrogen.

  • Chromatography: Normal-phase silica gel chromatography is common. To prevent peak tailing, it is often necessary to add a small amount of a basic modifier, such as triethylamine (~1-2%), to the eluent.

  • Extraction: During aqueous workup, ensure the aqueous layer is sufficiently basic (pH > 10) to keep the piperidine in its free-base form, which is more soluble in organic solvents. If the product is water-soluble, multiple extractions or even continuous liquid-liquid extraction may be required.[8]

  • Crystallization: If your product is a solid, recrystallization or the formation of a crystalline salt (e.g., hydrochloride or tartrate) can be an excellent method for purification and for separating stereoisomers.[22]

Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for 4-Aryl-1,2,3,6-tetrahydropyridine Synthesis

This protocol describes the coupling of a cyclic vinyl boronate ester (derived from N-Boc-4-piperidone) with an aryl bromide.[1]

Materials:

  • N-Boc-4-piperidone derived vinyl boronate ester (1.0 mmol, 1.0 equiv)

  • Aryl bromide (1.1 mmol, 1.1 equiv)

  • Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)

  • Dioxane (5 mL)

  • Water (1 mL)

Methodology:

  • To a flame-dried Schlenk flask under an Argon atmosphere, add the vinyl boronate ester, aryl bromide, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with Argon three times.

  • Add degassed dioxane and degassed water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-1,2,3,6-tetrahydropyridine.

Protocol 2: Diastereoselective Pictet-Spengler Reaction

This protocol describes a general procedure for achieving diastereoselectivity through kinetic control.[14]

Materials:

  • β-arylethylamine (e.g., Tryptamine) (1.0 mmol, 1.0 equiv)

  • Aldehyde (1.0 mmol, 1.0 equiv)

  • Dichloromethane (DCM), anhydrous (10 mL)

  • Trifluoroacetic acid (TFA) (1.1 mmol, 1.1 equiv)

Methodology:

  • Dissolve the β-arylethylamine and the aldehyde in anhydrous DCM in a flame-dried round-bottom flask under a Nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA dropwise to the stirred solution.

  • Maintain the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the gas evolution ceases.

  • Separate the layers and extract the aqueous phase with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired piperidine diastereomer.[14]

Data Summaries & Visualizations

Table 1: Comparison of Common Palladium Catalysts & Ligands for Cross-Coupling
Catalyst/Ligand SystemTypical SubstratesCommon ConditionsKey Advantages/Considerations
Pd(PPh₃)₄ Aryl Bromides, IodidesToluene or Dioxane, aq. base (Na₂CO₃), 80-100 °C"Classic" catalyst; can be sensitive to air; may not be effective for aryl chlorides.[11]
Pd(dppf)Cl₂ Aryl Bromides, TriflatesDioxane or THF, K₂CO₃ or K₃PO₄, 80-100 °CRobust and reliable for a wide range of substrates.[3]
Pd₂(dba)₃ + XPhos Aryl Chlorides, BromidesToluene or Dioxane, NaOtBu or K₃PO₄, 80-120 °CBulky, electron-rich ligand enables coupling of challenging substrates like aryl chlorides.[6][10]
PEPPSI™-IPr Aryl Chlorides, Bromidest-Amyl alcohol, K₃PO₄, 80 °CNHC-ligated catalyst, highly active and often effective at lower catalyst loadings.
Buchwald Pre-catalysts Aryl Chlorides, Bromides, TriflatesToluene or Dioxane, NaOtBu or Cs₂CO₃, RT to 110 °CAir-stable; provide rapid, reliable generation of the active Pd(0) species.[2][8]
Diagrams

G cluster_start Initial Observation cluster_reagents Reagent & Condition Check cluster_troubleshoot Systematic Optimization cluster_outcome Outcome start Low Yield / No Reaction in Pd Cross-Coupling reagents Verify Reagent Purity (Aryl Halide, Boronic Acid, Base) Degas Solvents Rigorously start->reagents Step 1: Basic Checks catalyst Check Catalyst Quality (Age, Storage) Use Pre-catalyst? reagents->catalyst conditions Review Conditions (Temp, Time, Stoichiometry) catalyst->conditions ligand Screen Ligands (e.g., Buchwald Ligands for Aryl Chlorides) conditions->ligand Step 2: Systematic Screening base Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) ligand->base solvent Screen Solvents (Toluene, Dioxane, 2-MeTHF) base->solvent success Yield Improved solvent->success Step 3: Resolution

Caption: General troubleshooting workflow for low yield in Pd-catalyzed cross-coupling reactions.

Suzuki_Cycle pd0 LₙPd(0) (Active Catalyst) oxidative_add Oxidative Addition pdiia Ar-Pd(II)-X Complex pd0->pdiia 1 transmetalation Transmetalation pdiib Ar-Pd(II)-Ar' pdiia->pdiib 2 pdiib->pd0 3 reductive_elim Reductive Elimination product Ar-Ar' (Product) reductive_elim->product aryl_halide Ar-X aryl_halide->pdiia boronic_acid Ar'-B(OR)₂ boronic_acid->pdiib base Base (e.g., K₂CO₃) base->boronic_acid Pictet_Spengler start β-Arylethylamine + Aldehyde step1 Condensation (-H₂O) start->step1 iminium Iminium Ion (Key Electrophile) step1->iminium step2 Intramolecular Electrophilic Attack (Cyclization) iminium->step2 intermediate Spirocyclic Intermediate step2->intermediate step3 Rearomatization (-H⁺) intermediate->step3 product Piperidine Product step3->product

Caption: Key mechanistic steps of the Pictet-Spengler reaction.

References

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  • BenchChem. (n.d.). Technical Support Center: Optimizing Piperidine-Morpholine Synthesis.
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  • PubMed. (2007). Synthesis of 4-arylpiperidines from 1-benzyl-4-piperidone: application of the Shapiro reaction and alkenylsilane cross-coupling.
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  • PubMed Central (PMC). (n.d.). The Pictet-Spengler Reaction Updates Its Habits.
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  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • PubMed Central (PMC). (n.d.). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction.
  • ResearchGate. (n.d.). Catalytic Reduction of Pyridinium, Pyrylium, and Thiopyrylium Salts. (Review).
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long-term stability and storage conditions for 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride (CAS RN: 164336-69-8). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Proper storage and handling are critical for obtaining reproducible and reliable results. This guide provides answers to frequently asked questions and troubleshooting advice based on established principles of chemical stability.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the day-to-day handling and storage of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

A1: To ensure maximum stability, this compound, which is a solid, should be stored under controlled conditions that minimize exposure to environmental factors known to accelerate chemical degradation. The ideal conditions are derived from safety data sheets for piperidine derivatives and general chemical storage principles.[1][2][3]

  • Temperature: Store in a cool location. While some similar compounds are stored at 2-8°C, storing in a cool, dry place away from direct heat is a standard recommendation.[3][4][5] For long-term stability, consistency is key.

  • Humidity: Keep in a dry environment. The hydrochloride salt form can be hygroscopic, and moisture can promote hydrolysis or physical changes. A desiccator or a controlled low-humidity environment is recommended.[1][2]

  • Atmosphere: For maximum stability over extended periods, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice. This minimizes the risk of oxidation, a common degradation pathway for amine-containing compounds.[6][9]

Q2: What type of container is most suitable for storing the solid compound?

A2: The compound should be stored in a tightly sealed container to prevent exposure to moisture and air.[1][2][4][8][10] The best choice is a well-sealed amber glass bottle or vial, which protects the contents from light and provides a strong barrier against environmental contaminants. Ensure the cap provides an airtight seal.

Q3: What is the expected shelf-life of this compound?

A3: The shelf-life, or re-test period, is determined by the manufacturer and should be listed on the Certificate of Analysis (CoA) for your specific lot.[11] Generally, when stored under the recommended conditions (cool, dry, dark, tightly sealed), piperidine derivatives are stable for years.[2][10][12][13] However, it is crucial to adhere to the date provided by the supplier, as their stability testing validates this period.[14][15]

Q4: Can I prepare a stock solution and store it? If so, what are the best practices?

A4: Yes, stock solutions can be prepared, but their stability is significantly lower than the solid compound. If you must store a solution:

  • Solvent Choice: Use a high-purity, anhydrous solvent. The choice of solvent will depend on your experimental needs.

  • Storage Temperature: Store solutions at low temperatures, typically -20°C or -80°C, to drastically slow down potential degradation.

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. These cycles can introduce moisture and accelerate degradation.

  • Validation: It is advisable to run a small stability test on your stock solution if it will be stored for an extended period before use in critical experiments.

Troubleshooting Guide

This section provides a logical approach to identifying and resolving common issues that may arise from improper storage or degradation of the compound.

Issue 1: The solid compound has changed in appearance (e.g., discoloration, clumping).

  • Potential Cause:

    • Oxidation: Exposure to air can cause oxidation, often leading to a yellowing or browning of the material. This is a known degradation pathway for amine-containing compounds.[6]

    • Hygroscopicity: The material has absorbed moisture from the atmosphere, causing it to clump or become sticky. This indicates the container was not sealed properly or was opened frequently in a humid environment.

    • Contamination: The compound may have been contaminated during handling.

  • Recommended Actions:

    • Do Not Use: If the appearance has changed significantly, it is best to discard the material as its purity is compromised.

    • Verify Purity: If the change is minor, you may consider re-qualifying the material using an analytical technique like HPLC (to check for impurities) or NMR (to confirm structure) before use in non-critical applications.

    • Review Storage Protocol: Immediately assess your storage conditions. Ensure containers are sealed tightly and, if necessary, transfer remaining pure stock to a new, dry vial under an inert atmosphere and store with a desiccant.

Issue 2: Inconsistent results or unexpected peaks are observed in analytical data (HPLC, LC-MS, NMR).

  • Potential Cause:

    • Chemical Degradation: The compound has started to degrade, leading to the formation of one or more new chemical entities. Common degradation pathways for similar structures include oxidation of the piperidine ring, N-dealkylation, or hydrolysis.[7][9]

    • Solvent Impurities: If using a stock solution, impurities in the solvent (e.g., peroxides in older ethers, aldehydes) can react with the compound.[6]

  • Recommended Actions:

    • Forced Degradation Study: To identify potential degradants, you can perform a forced degradation study on a small sample of known pure material. This involves exposing the compound to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products, which can then be used as markers.[7][14]

    • Analyze a Fresh Sample: Prepare a fresh solution from a new, unopened vial of the compound and re-run your analysis. If the unexpected peaks disappear, it confirms the issue was with the previously used stock.

    • Use High-Purity Solvents: Always use fresh, high-purity, or HPLC-grade solvents for preparing solutions to minimize reactive impurities.

Issue 3: The compound shows poor solubility compared to previous batches.

  • Potential Cause:

    • Moisture Absorption: The compound may have absorbed water, which can affect its solubility profile in organic solvents.

    • Polymorphism: While less common, changes in the crystalline form (polymorphism) could have occurred due to temperature fluctuations, which might alter solubility.

    • Degradation: The formation of less soluble degradation products can give the appearance of overall poor solubility.

  • Recommended Actions:

    • Dry the Material: If moisture absorption is suspected, the material can be dried under a high vacuum. However, this should be done cautiously, as heating could accelerate thermal degradation.[16]

    • Use Sonication: Gentle sonication can help dissolve compounds that are slow to go into solution.

    • Verify Purity: As with other issues, verifying the purity of the material with an analytical method is the most definitive way to identify the root cause.

Data & Visual Summaries
Table 1: Recommended Storage Conditions Summary
ParameterRecommended ConditionRationale
Physical Form SolidSupplied as a solid for maximum stability.
Temperature Cool, Dry Place (2-8°C for enhanced stability)Slows the rate of potential chemical degradation.[1][3][5]
Humidity Low (Store with desiccant if needed)Prevents moisture absorption and potential hydrolysis.[1][2]
Light Protect from Light (Amber Vial)Avoids photolytic degradation.[4][8]
Atmosphere Tightly Sealed (Inert Gas for long-term)Prevents oxidation and reaction with atmospheric moisture/CO₂.[1][10]
Container Well-sealed Amber Glass BottleProvides an inert and light-blocking barrier.[4]
Diagrams

StorageWorkflow Figure 1: Compound Handling & Storage Workflow cluster_receive Receiving cluster_storage Storage cluster_use Usage Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect CoA Verify Certificate of Analysis Inspect->CoA Store Store in Cool, Dry, Dark Location (Amber Vial, Tightly Sealed) CoA->Store Inert Optional: Backfill with Inert Gas Store->Inert Log Log Lot # and Date in Inventory Store->Log Equilibrate Equilibrate to Room Temp Before Opening Store->Equilibrate For Experiment Weigh Weigh Quickly in Low-Humidity Environment Equilibrate->Weigh Reseal Reseal Tightly & Return to Storage Promptly Weigh->Reseal Reseal->Store

Caption: Workflow for receiving, storing, and using the compound.

TroubleshootingFlow Figure 2: Troubleshooting Stability Issues rect_node rect_node start Inconsistent Experimental Results or Suspected Degradation check_appearance Visual Change in Solid Compound? start->check_appearance check_analytics Unexpected Peaks in Analysis? check_appearance->check_analytics No action_discard Action: Discard and Use New Stock check_appearance->action_discard Yes check_storage Were Storage Conditions Met Correctly? check_analytics->check_storage No action_fresh_sample Action: Prepare Fresh Sample from New Vial check_analytics->action_fresh_sample Yes action_reverify Action: Re-verify Purity (HPLC, NMR) check_storage->action_reverify Yes, but issues persist action_review_protocol Action: Review Storage & Handling Protocols check_storage->action_review_protocol No end_ok Problem Resolved action_review_protocol->end_ok action_fresh_sample->end_ok

Caption: Decision flowchart for troubleshooting potential degradation.

References
  • Sigma-Aldrich. (2023). Safety Data Sheet for a representative piperidine compound. [URL not directly available, but content is synthesized from standard SDS formats like the one provided in search results.]
  • Jubilant Life Sciences Limited. Piperidine Safety Data Sheet.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.
  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023, August 11). Safety Data Sheet: Piperidine hydrochloride.
  • Health Canada. (2003, June 10). GUIDANCE FOR INDUSTRY: Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

  • European Medicines Agency. (2003, December 17). Stability testing of existing active ingredients and related finished products - Scientific guideline. Retrieved from [Link]

  • Egyptian Drug Authority. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product.
  • Singh, R., & Kumar, R. (2014). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences and Research, 5(1), 1-10.
  • Rebelo, S. L. H., et al. (2021).
  • Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
  • Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Energy Procedia, 23, 119-128.

Sources

Technical Support Center: Purification of 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of crude 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride, tailored for researchers, scientists, and drug development professionals.

This guide provides a comprehensive resource for troubleshooting the purification of this compound. It is structured in a question-and-answer format to directly address common challenges and frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: Impurities are highly dependent on the synthetic route employed. However, they generally fall into three categories:

  • Organic Impurities: These can include unreacted starting materials, intermediates, and by-products from side reactions. For instance, if the synthesis involves the reduction of a corresponding pyridine, incompletely reduced species may be present.[1][2] Method-related impurities can also arise from the specific techniques used during synthesis and workup.[3]

  • Inorganic Impurities: These typically consist of residual catalysts (e.g., Palladium on carbon from a hydrogenation), salts from workup procedures, and drying agents.

  • Residual Solvents: Solvents used in the reaction or initial workup steps that are not fully removed.

A preliminary analysis of your crude material by methods like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for identifying the nature and quantity of impurities before selecting a purification strategy.[4]

Q2: Which purification method is the most effective for this compound?

A2: There is no single "best" method; the optimal choice depends on the specific impurities present. The three primary methods are recrystallization, acid-base extraction, and column chromatography.

  • Recrystallization is ideal for removing small amounts of impurities from a solid that is already relatively pure. It is particularly effective for removing impurities with different solubility profiles than the desired product.[5]

  • Acid-Base Extraction is a powerful technique for separating the basic piperidine compound from neutral or acidic impurities.[6][7] This is typically performed on the free base before its conversion to the hydrochloride salt.

  • Column Chromatography offers the highest resolution and is best for separating complex mixtures or impurities with polarities similar to the product.[8][9]

The decision-making workflow below can help guide your choice.

Q3: My piperidine compound streaks badly on my silica TLC plate and column. What causes this and how can I fix it?

A3: Streaking is a common issue when working with amines on silica gel. The basic nitrogen atom of the piperidine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica. This strong, sometimes irreversible, binding leads to poor separation and tailing or streaking of the compound spot.

To mitigate this, you can:

  • Add a competitive base to the eluent: A small amount of a volatile base, such as triethylamine (Et3N, typically 0.5-2%) or ammonia (in methanol), is added to the mobile phase. These bases will preferentially interact with the acidic sites on the silica, allowing your target compound to travel more cleanly.[10]

  • Use a different stationary phase: Basic alumina can be a suitable alternative to silica gel for purifying basic compounds.[10]

  • Consider reverse-phase chromatography: If the compound and its impurities have different hydrophobicities, reverse-phase flash chromatography can be an effective alternative.[10]

Q4: Is it better to purify the free base of 4-[4-(tert-Butyl)phenyl]piperidine first, or to directly purify the hydrochloride salt?

A4: This depends on the nature of your impurities.

  • Purify the free base first: This is highly recommended if you have significant neutral or acidic organic impurities. An acid-base extraction can efficiently remove these before salt formation, simplifying the final purification.[6] The purified free base can then be converted to the hydrochloride salt and often requires only a final recrystallization or precipitation to achieve high purity.

  • Directly purify the hydrochloride salt: If your crude product is already of reasonable purity and the main contaminants are by-products with different solubilities, direct recrystallization of the salt form can be a more straightforward approach. The hydrochloride salt is typically a stable, crystalline solid, which lends itself well to recrystallization.[5][11]

Purification Method Selection

The choice of purification strategy is critical and should be based on an initial analysis of the crude product. The following diagram outlines a logical workflow for selecting the most appropriate method.

PurificationWorkflow start Analyze Crude Product (TLC, NMR, LCMS) impurity_check What is the primary nature of the impurities? start->impurity_check recrystallize Recrystallization impurity_check->recrystallize Minor impurities with different solubility acid_base Acid-Base Extraction (on free base) impurity_check->acid_base Neutral or acidic impurities chromatography Column Chromatography impurity_check->chromatography Multiple impurities or impurities with similar polarity final_product Pure Product recrystallize->final_product acid_base->recrystallize Followed by salt formation & final recrystallization chromatography->recrystallize Followed by salt formation & final recrystallization

Caption: Decision workflow for purification.

Comparison of Purification Techniques

TechniquePrincipleBest For Removing...AdvantagesDisadvantages/Challenges
Recrystallization Difference in solubility of the product and impurities in a specific solvent at different temperatures.[5]Small quantities of impurities with significantly different solubility profiles.Scalable, cost-effective, can yield high-purity crystalline material.Requires finding a suitable solvent system; may not remove impurities with similar solubility; risk of "oiling out".
Acid-Base Extraction Difference in the partition coefficients of acidic, basic, and neutral compounds between an aqueous and an organic phase at different pH values.[6][12]Neutral or acidic organic impurities from the basic product.Fast, inexpensive, and highly effective for removing whole classes of impurities.[12]Not effective for separating basic impurities from the basic product; risk of emulsion formation; requires subsequent isolation steps.
Column Chromatography Differential adsorption of compounds onto a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through it.Complex mixtures and impurities with polarity similar to the product.High resolving power, versatile for a wide range of compounds.Can be time-consuming and solvent-intensive; potential for product loss on the column; streaking of amines on silica.[10]

Troubleshooting Guide

Problem 1: During recrystallization, my product 'oils out' or fails to crystallize.

  • Possible Cause: The boiling point of your chosen solvent may be higher than the melting point of your compound (or the compound-impurity mixture). Alternatively, the solution may be supersaturated with impurities that inhibit crystal lattice formation.

  • Solution:

    • Lower the Temperature: Try cooling the solution more slowly and to a lower temperature (e.g., in an ice bath, then a freezer). Scratching the inside of the flask with a glass rod at the solvent line can help induce nucleation.

    • Change Solvents: Select a solvent or solvent system with a lower boiling point. For hydrochloride salts, solvent systems like methanol/ethyl acetate, ethanol/ether, or isopropanol/heptane are often effective.[5][11]

    • Add an Anti-Solvent: If your compound is dissolved, try slowly adding a solvent in which it is insoluble (an "anti-solvent") until persistent turbidity is observed. Then, add a few drops of the original solvent to redissolve the solid and allow the mixture to cool slowly.

    • Pre-Purify: If the issue is a high impurity load, perform a preliminary purification using another method like acid-base extraction before attempting recrystallization.

Problem 2: After purification by acid-base extraction, my recovery is very low.

  • Possible Cause: Incomplete extraction from one phase to another, or loss of product due to emulsion formation. The pH of the aqueous layer may not have been sufficiently acidic or basic to ensure the compound was fully in its salt or free base form, respectively.

  • Solution:

    • Verify pH: Use pH paper or a pH meter to ensure the aqueous layer is at the correct pH for each step. For extracting the amine into the aqueous acid layer, a pH of 1-2 is recommended. When liberating the free base, a pH of 10-12 is typically required.[7]

    • Perform Multiple Extractions: Perform at least three extractions with fresh solvent for each step to ensure complete transfer between phases.

    • Break Emulsions: If an emulsion forms at the interface, it can often be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling. In stubborn cases, filtering the mixture through a pad of Celite® can be effective.

Problem 3: My final product looks pure by TLC, but NMR or elemental analysis still shows impurities.

  • Possible Cause: The impurity may have the same Rf value as your product in the TLC system you used. Alternatively, residual solvents (e.g., ethyl acetate, methanol) may be trapped in the crystal lattice.

  • Solution:

    • Try Different TLC Systems: Develop TLCs using eluents with different polarities and compositions to try and resolve the impurity.

    • Dry Thoroughly: Dry the final product under high vacuum for an extended period, possibly with gentle heating (if the compound is thermally stable), to remove trapped solvents. The melting point of Piperidine hydrochloride is 245-248 °C, suggesting good thermal stability.[13]

    • Re-purify: If a co-eluting impurity is suspected, a different purification technique may be necessary. If you used chromatography, try recrystallization. If you used recrystallization, try chromatography with a different eluent system.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction (of the Free Base)

This protocol assumes your crude product contains the hydrochloride salt and is contaminated with neutral organic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. Add this solution to a separatory funnel.

  • Basification: Add a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH) to the separatory funnel. Shake the funnel vigorously, venting frequently to release any pressure.[6] Check the aqueous layer with pH paper to ensure it is strongly basic (pH > 10). This converts the piperidine hydrochloride to its free base form, which will be soluble in the organic layer.

  • Separation: Allow the layers to separate. Drain the aqueous layer and collect the organic layer.

  • Wash: Wash the organic layer with water and then with brine to remove residual base and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the crude free base.

  • Salt Formation & Isolation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol, ethyl acetate). Add a stoichiometric amount of HCl (as a solution in a solvent like ether or isopropanol) dropwise with stirring. The hydrochloride salt should precipitate. Cool the mixture in an ice bath to maximize precipitation, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Purification via Recrystallization (of the Hydrochloride Salt)

This protocol is for purifying the solid hydrochloride salt.

  • Solvent Selection: Identify a suitable solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold. Common choices for amine hydrochlorides include alcohols (ethanol, isopropanol), or a polar solvent paired with a non-polar anti-solvent (e.g., methanol/ethyl acetate, ethanol/diethyl ether).[5][11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate with a water bath) with stirring until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to promote maximum crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the purified crystals thoroughly under vacuum to remove all traces of solvent.

References

  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Acid–base extraction. Retrieved from [Link]

  • Reddit r/Chempros. (2022). Amine workup. Retrieved from [Link]

  • Pharma Intermediates. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates? Retrieved from [Link]

  • Agilent Technologies. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from [Link]

  • Science Madness. (2017, January 29). understanding control factors in Acid / Base rxn extractions. Retrieved from [Link]

  • O'Brien, P., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. RSC Medicinal Chemistry, 13(12). Retrieved from [Link]

  • University of Waterloo. (n.d.). What is an Acid and Base Extraction? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects. Retrieved from [Link]

  • ACS Publications. (2024, October 22). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. Retrieved from [Link]

  • Google Patents. (2006, May 26). WO 2006/055321 A2.
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Retrieved from [Link]

  • Google Patents. (1959, September 15). US2904550A - 4-phenylpiperidines and their preparation.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. Retrieved from [Link]

  • Wang, M., et al. (2013). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. International Conference on Mechatronics and Intelligent Materials. Retrieved from [Link]

  • Google Patents. (2005, February 23). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • National Institutes of Health. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Piperidine. PubChem. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C15H23N). Retrieved from [Link]

  • National Institutes of Health. (n.d.). 4-Phenylpiperidine. PubChem. Retrieved from [Link]

Sources

identifying common impurities in 4-arylpiperidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Arylpiperidine Synthesis. The 4-arylpiperidine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. However, its synthesis is often accompanied by the formation of characteristic impurities that can compromise yield, purity, and the safety profile of the final active pharmaceutical ingredient (API).

This guide provides in-depth, field-tested insights into identifying, understanding, and mitigating common impurities encountered during the synthesis of this critical structural motif. The content is structured in a question-and-answer format to directly address the practical challenges faced by researchers in drug discovery and development.

Section 1: Impurities in Suzuki-Miyaura Cross-Coupling Routes

The Palladium-catalyzed Suzuki-Miyaura reaction is a cornerstone for creating the C-C bond between a pre-formed piperidine ring (typically bearing a halide or triflate) and an arylboronic acid.[1][2] While powerful, this method is susceptible to several side reactions that generate key impurities.

FAQ 1.1: I'm observing a significant biaryl impurity (Ar-Ar) in my product. What is causing this and how can I prevent it?

Answer:

The biaryl impurity you are observing is the product of boronic acid homocoupling , a common side reaction in Suzuki-Miyaura couplings.[3][4] This occurs when two molecules of your arylboronic acid couple with each other instead of with the piperidine electrophile.

Causality and Mechanism:

The mechanism of homocoupling is often promoted by the presence of oxygen and can be catalyzed by the Palladium(II) species in the catalytic cycle.[4][5][6] Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which then undergoes transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the biaryl byproduct.[4][6]

Caption: Mechanism of Oxygen-Promoted Boronic Acid Homocoupling.

Troubleshooting and Mitigation Strategies:

Problem Probable Cause Recommended Action
High levels of biaryl (Ar-Ar) impurity Oxygen present in the reaction mixture.Rigorous Degassing: Before adding the palladium catalyst, thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[3]
High catalyst loading or reactive Pd(II) precursor.Catalyst Choice: Consider using a Pd(0) source directly or a pre-catalyst that rapidly generates Pd(0). Using supported catalysts, like Pd on carbon, can sometimes reduce homocoupling compared to soluble salts like Pd(OAc)₂.[4]
Base-mediated decomposition/coupling.Base and Solvent Optimization: The choice of base and solvent can influence the rate of homocoupling. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems to find conditions that favor the cross-coupling pathway.
Premature addition of boronic acid.Staggered Reagent Addition: Pre-heating the mixture of the palladium catalyst, base, and piperidine halide before adding the boronic acid can sometimes suppress homocoupling.[5]
FAQ 1.2: My final product is contaminated with residual palladium. What are the best practices for its removal?

Answer:

Residual palladium in an API is a major regulatory concern due to its potential toxicity.[7] Removal is a critical step in process development. The source is typically the catalyst used in the cross-coupling reaction, which can leach into the product stream.[8][9]

Expert Insights:

The choice of catalyst from the outset can impact the ease of removal. Homogeneous catalysts are often more difficult to remove than heterogeneous ones.[8][10] However, even heterogeneous catalysts can leach metal into the solution.[8]

Palladium Removal Strategies:

  • Crystallization: Often the first and most effective line of defense. As the desired product crystallizes, palladium species may remain in the mother liquor. Multiple recrystallizations can significantly reduce palladium levels.

  • Activated Carbon Treatment: Treating a solution of the product with activated carbon is a common and effective method. The high surface area of the carbon adsorbs palladium species. The choice of carbon grade and treatment conditions (temperature, time) should be optimized.

  • Metal Scavengers: A variety of commercial scavengers are available. These are typically silica- or polymer-based materials functionalized with thiols, amines, or other ligands that chelate palladium.

    • Thiol-based scavengers: Highly effective but may require careful screening to avoid introducing sulfur-based impurities.

    • Amine-based scavengers: Can be effective and offer an alternative to thiol-based options.

  • Aqueous Washes: If the palladium species have some aqueous solubility, washing an organic solution of the product with an aqueous solution containing a chelating agent (e.g., EDTA, L-cysteine) can be effective.

  • Ultrasound-Assisted Leaching: For recovering palladium from spent catalysts or in some purification scenarios, ultrasound can enhance the efficiency of leaching the metal into a specific phase for removal.[11]

Experimental Protocol: General Procedure for Palladium Scavenging

  • Dissolution: Dissolve the crude 4-arylpiperidine product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, CH₂Cl₂).

  • Scavenger Addition: Add the selected scavenger (e.g., functionalized silica) to the solution. The amount is typically based on the initial palladium loading (e.g., 5-20 weight equivalents).

  • Agitation: Stir the mixture at a defined temperature (e.g., 25-60 °C) for a set period (e.g., 2-24 hours).

  • Filtration: Filter the mixture to remove the scavenger and the bound palladium.

  • Analysis: Concentrate the filtrate and analyze the product for residual palladium content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Section 2: Impurities in Grignard Addition to 4-Piperidones

The addition of an arylmagnesium halide (Grignard reagent) to a protected 4-piperidone is a classic and direct method to form the 4-aryl-4-hydroxypiperidine intermediate.[12][13] However, this powerful organometallic reaction is sensitive to conditions and can lead to several characteristic impurities.

FAQ 2.1: My reaction yields the 4-aryl-1,2,3,6-tetrahydropyridine impurity. How is this formed and how can I avoid it?

Answer:

The formation of a 4-aryl-1,2,3,6-tetrahydropyridine is a common issue that arises from the dehydration of the desired 4-aryl-4-hydroxypiperidine product. This elimination reaction is typically acid-catalyzed and can occur during the reaction workup or subsequent purification steps.[14]

Causality and Mechanism:

The tertiary alcohol of the 4-aryl-4-hydroxypiperidine is prone to elimination under acidic conditions. Protonation of the hydroxyl group creates a good leaving group (water), which departs to form a stable tertiary carbocation at the 4-position. A neighboring proton is then abstracted by a base (e.g., water) to form the double bond of the tetrahydropyridine impurity.

Caption: Acid-Catalyzed Dehydration of 4-Aryl-4-hydroxypiperidine.

Troubleshooting and Mitigation Strategies:

Problem Probable Cause Recommended Action
Presence of tetrahydropyridine impurity Harsh acidic workup conditions.Controlled Quench: Quench the reaction carefully with a buffered aqueous solution (e.g., saturated ammonium chloride) instead of a strong acid. Maintain the temperature at 0 °C or below during the quench.
Overly acidic conditions during chromatography.Neutralize Silica Gel: If using silica gel chromatography, consider pre-treating the silica with a base (e.g., by slurrying it in the eluent containing 1% triethylamine) to neutralize acidic sites.
High temperatures during distillation or drying.Avoid High Temperatures: Concentrate the product in vacuo at low temperatures. Avoid prolonged heating, which can promote elimination.
Residual acid in the isolated product.Basic Wash: During the workup, include a wash with a mild base (e.g., saturated sodium bicarbonate solution) to ensure all acidic residues are removed before concentration.
FAQ 2.2: My Grignard reaction is low-yielding, and I recover a lot of unreacted 4-piperidone. What is going wrong?

Answer:

Low conversion in a Grignard reaction with a ketone starting material is a frequent problem. It often points to two main culprits: deactivation of the Grignard reagent or side reactions that consume the ketone.[12][15]

Causality and Troubleshooting:

  • Deactivation of the Grignard Reagent:

    • Cause: Grignard reagents are extremely strong bases and will react with any available acidic protons, most commonly from water.[15] This protonolysis reaction destroys the nucleophilic character of the reagent.

    • Solution: Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum). Use anhydrous solvents (e.g., freshly distilled THF or diethyl ether). Perform the reaction under a dry, inert atmosphere (Nitrogen or Argon).

  • Enolization of the 4-Piperidone:

    • Cause: The Grignard reagent can act as a base, abstracting an α-proton from the piperidone to form an enolate.[12] This enolate is unreactive towards further Grignard addition and will revert to the starting ketone upon aqueous workup.

    • Solution:

      • Lower Reaction Temperature: Perform the addition of the Grignard reagent at low temperatures (e.g., -78 °C to 0 °C) to favor the nucleophilic addition pathway over deprotonation.

      • Use of Additives: In some cases, the addition of cerium(III) chloride (Luche reduction conditions) can mediate the reaction, increasing the nucleophilicity of the organometallic species relative to its basicity and suppressing enolization.

  • Steric Hindrance:

    • Cause: If either the Grignard reagent or the N-protecting group on the piperidone is very bulky, the nucleophilic attack can be sterically hindered.

    • Solution: Consider using a less bulky N-protecting group if possible. Ensure the Grignard reagent is not overly sterically encumbered.

Section 3: General Analytical Considerations

FAQ 3.1: What is a good starting point for developing an HPLC method to separate my 4-arylpiperidine product from these common impurities?

Answer:

A robust analytical method is crucial for impurity profiling. Due to the basic nature of the piperidine nitrogen, special consideration is needed to achieve good peak shape and resolution.[16]

Recommended Starting Conditions for HPLC Method Development:

Parameter Recommendation Rationale
Column C18, preferably "base-deactivated" or with an embedded polar group.Standard C18 columns can have exposed, acidic silanol groups that interact with the basic piperidine, causing peak tailing. Base-deactivated columns minimize these interactions, leading to better peak symmetry.[16]
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water.An acidic modifier is essential to protonate the piperidine nitrogen. This ensures a consistent ionic form and dramatically improves peak shape by preventing interactions with residual silanols.
Mobile Phase B Acetonitrile or Methanol.Standard organic solvents for reversed-phase chromatography. Acetonitrile often provides sharper peaks and lower backpressure.
Detection UV (e.g., at 254 nm, or a wavelength appropriate for your aryl group). Mass Spectrometry (LC-MS) for identification.UV detection is standard. LC-MS is invaluable for confirming the identity of impurity peaks by their mass-to-charge ratio (m/z).[17][18]
Gradient Start with a broad gradient (e.g., 5% to 95% B over 15 minutes).A broad gradient will help to elute all components and give a good initial overview of the impurity profile, which can then be optimized for better resolution of key impurities.
Column Temperature 30-40 °CElevated temperature can improve peak shape and reduce viscosity, but should be used with caution to avoid on-column degradation.

This guide serves as a foundational resource. Specific synthetic challenges may require further optimization and investigation. Always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

  • Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. (2022).
  • How to prevent metal catalysed homocoupling reaction of boronic acids? (2018).
  • Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing. (2020). IUCRC.
  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2004).
  • Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex.
  • Recyclable Palladium-Polysiloxane Catalyst with Ultra-Low Metal Leaching for Drug Synthesis. (2025).
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023).
  • Technical Support Center: Analytical Method Development for 3-[(4-Methylphenyl)methyl]piperidine Impurities. BenchChem.
  • Improved Palladium Extraction from Spent Catalyst Using Ultrasound-Assisted Leaching and Sulfuric Acid–Sodium Chloride System. (2023). MDPI.
  • 'Green' Catalysis Technique Aims to Boost Pharmaceutical Manufacturing Efficiency. (2018).
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2025).
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (2025). PubMed.
  • Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Fe
  • Grignard Reaction. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Identifying and minimizing side products in Grignard reactions. BenchChem.
  • Grignard Reagents. (2023). Chemistry LibreTexts.
  • Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. (2006). DOI.

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of piperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common side reactions encountered during the synthesis of these vital heterocyclic compounds. Piperidines are a cornerstone in medicinal chemistry, and achieving high yields of pure product is paramount.[1] This resource provides in-depth troubleshooting in a question-and-answer format, grounded in mechanistic principles to empower you to optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to piperidine derivatives that are prone to side reactions?

A1: While numerous methods exist for piperidine synthesis, several common routes are particularly susceptible to side reactions that can complicate purification and reduce yields.[2][3] These include:

  • Reductive Amination: A widely used method involving the reaction of a dicarbonyl compound (like glutaraldehyde) or a keto-aldehyde with a primary amine, followed by reduction.[1][4]

  • N-Alkylation of Piperidines: The introduction of substituents onto the piperidine nitrogen is a frequent transformation that can be plagued by issues like over-alkylation.[5][6]

  • Pictet-Spengler Reaction: This reaction, which forms a tetrahydroisoquinoline or tetrahydro-β-carboline ring system, is a specialized method for certain piperidine-containing fused systems and can have its own set of challenges.[7][8]

  • Catalytic Hydrogenation of Pyridines: The reduction of pyridine rings is a direct route to piperidines but can be hampered by incomplete reduction or catalyst poisoning.[2]

Each of these methods will be addressed in the detailed troubleshooting guides below.

Q2: I'm observing a significant amount of a water-soluble byproduct in my N-alkylation reaction. What is the likely culprit?

A2: The formation of a highly water-soluble byproduct during N-alkylation of a piperidine (a secondary amine) strongly suggests over-alkylation , leading to the formation of a quaternary ammonium salt.[6] The initially formed tertiary amine can undergo a second alkylation, which is often faster due to the increased nucleophilicity of the tertiary amine compared to the starting secondary amine.[6]

Troubleshooting Guides by Synthetic Method

Reductive Amination

Reductive amination is a powerful tool for constructing the piperidine ring, often employing reagents like glutaraldehyde and a primary amine.[4] However, the reaction can be sensitive to conditions, leading to undesired products.

Issue 1: Low Yield and Formation of Polymeric Material in Glutaraldehyde-Based Syntheses.
  • Potential Cause: Glutaraldehyde in aqueous solutions exists as a complex equilibrium of cyclic hemiacetals and oligomers. Under reaction conditions, these can lead to polymerization and the formation of complex pyridine derivatives, especially if the reaction is not properly controlled.[9]

  • Troubleshooting & Optimization:

    • Control of Stoichiometry: Use a precise 1:1 molar ratio of the primary amine to glutaraldehyde. An excess of the amine can sometimes help to minimize side reactions.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent as it is milder and more selective for the iminium ion intermediate over the starting aldehyde.[6] This minimizes the reduction of glutaraldehyde itself. Sodium cyanoborohydride (NaBH₃CN) is also effective.[10][11]

    • Reaction Conditions: Perform the reaction at room temperature or below to disfavor polymerization.[2] Ensure efficient stirring to promote the desired intramolecular cyclization.

    • pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation without promoting excessive side reactions.[10]

Issue 2: Formation of Enamines as a Side Product.
  • Potential Cause: Enamines can form from the reaction of the intermediate aldehyde/ketone with the secondary amine piperidine product, especially under acidic conditions with inefficient reduction.[12][13]

  • Troubleshooting & Optimization:

    • Prompt Reduction: Ensure the reducing agent is added promptly after the initial condensation of the amine and carbonyl compound to trap the imine/iminium ion before enamine formation can occur.[11]

    • Efficient Water Removal: While not always necessary with modern reducing agents, azeotropic removal of water can drive the equilibrium towards the imine, which is then reduced.[13][14]

N-Alkylation of Piperidines

This common functionalization can be complicated by the formation of quaternary ammonium salts.[6]

Issue: Over-Alkylation Leading to Quaternary Ammonium Salts.
  • Potential Cause: The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a second alkylation.[6] This is exacerbated by the use of highly reactive alkylating agents and an excess of the alkylating agent.[6]

  • Troubleshooting & Optimization:

    • Stoichiometric Control: Use a slight excess of the piperidine starting material (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[6][15]

    • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, ideally with a syringe pump, maintains a low concentration of the electrophile, favoring mono-alkylation.[6][15][16]

    • Choice of Base: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid byproduct without competing in the alkylation.[15][16]

    • Solvent Effects: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions.[15]

    • Alternative Method - Reductive Amination: For N-alkylation with primary and some secondary alkyl groups, reductive amination of the piperidine with the corresponding aldehyde or ketone is an excellent alternative that completely avoids the formation of quaternary ammonium salts.[6]

ParameterDirect Alkylation (Optimized)Reductive Amination
Side Product Quaternary Ammonium SaltMinimal
Stoichiometry Slight excess of piperidineNear 1:1 amine to carbonyl
Reagent Addition Slow addition of alkyl halideCan be added in one portion
Typical Yield 60-85%75-95%

Yields are representative and can vary based on the specific piperidine derivative and reaction scale.[6]

Pictet-Spengler Reaction

This intramolecular cyclization is a key step in the synthesis of many alkaloids and related structures.[7][8]

Issue: Low Yields and Formation of Dehydrogenated Byproducts.
  • Potential Cause: The Pictet-Spengler reaction is an electrophilic aromatic substitution. If the aromatic ring is not sufficiently electron-rich, the cyclization will be slow and may require harsh conditions, leading to side reactions like oxidation of the product to the corresponding aromatic species.[17]

  • Troubleshooting & Optimization:

    • Substrate Activation: The reaction works best with electron-rich β-arylethylamines, such as those derived from tryptamine or dopamine.[7][17]

    • Acid Catalyst: A Brønsted or Lewis acid is typically required to facilitate the formation of the reactive iminium ion intermediate.[7][8][17] Common choices include hydrochloric acid, sulfuric acid, or boron trifluoride etherate.[17] The optimal acid and concentration should be determined empirically.

    • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.[5]

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation of the starting material and product.[5]

Eschweiler-Clarke Reaction

This reductive N-methylation using formaldehyde and formic acid is generally a high-yielding reaction but can present challenges.[18][19]

Issue: Incomplete Methylation or Formation of N-formyl Byproduct.
  • Potential Cause: Insufficient amounts of formaldehyde or formic acid can lead to incomplete methylation. The formation of an N-formyl derivative can occur if the reduction of the intermediate iminium ion is slow.[20]

  • Troubleshooting & Optimization:

    • Excess Reagents: The Eschweiler-Clarke reaction is typically run with a significant excess of both formaldehyde and formic acid to drive the reaction to completion.[19]

    • Reaction Temperature: Heating the reaction mixture (often to reflux) is usually necessary to ensure a sufficient rate of reduction.[19]

    • Purity of Reagents: Use high-quality formaldehyde and formic acid to avoid introducing impurities that could interfere with the reaction.

Experimental Protocols

Protocol 1: Optimized N-Alkylation of Piperidine to Minimize Over-Alkylation

This protocol describes a general procedure for the mono-N-alkylation of a piperidine derivative using an alkyl halide, optimized to minimize the formation of the quaternary ammonium salt.[6]

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the piperidine derivative (1.1 equivalents) and anhydrous acetonitrile to make a 0.1 M solution.

  • Add powdered anhydrous potassium carbonate (1.5-2.0 equivalents).

  • Begin vigorous stirring of the suspension at room temperature.

  • Slowly add the alkyl halide (1.0 equivalent) to the stirred solution over a period of several hours, preferably using a syringe pump.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove the insoluble base.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography or acid-base extraction.[21]

Protocol 2: N-Alkylation via Reductive Amination

This method is an excellent alternative to direct alkylation and avoids over-alkylation.[6]

  • To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 equivalent), the aldehyde or ketone (1.1 equivalents), and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate).[22]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Visualizations

N_Alkylation_Troubleshooting start N-Alkylation Reaction check_byproduct Water-Soluble Byproduct Observed? start->check_byproduct over_alkylation High Likelihood of Over-Alkylation check_byproduct->over_alkylation Yes no_issue Proceed with Standard Workup and Purification check_byproduct->no_issue No stoichiometry Adjust Stoichiometry: Use 1.1-1.2 eq. Piperidine over_alkylation->stoichiometry slow_addition Implement Slow Addition of Alkyl Halide over_alkylation->slow_addition alt_method Consider Alternative: Reductive Amination over_alkylation->alt_method

Caption: A decision-making workflow for troubleshooting over-alkylation in piperidine synthesis.

Reaction_Pathways cluster_alkylation Direct N-Alkylation cluster_reductive_amination Reductive Amination piperidine Piperidine (R₂NH) alkyl_halide + Alkyl Halide (R'-X) tertiary_amine Desired Tertiary Amine (R₂NR') piperidine->tertiary_amine Mono-alkylation quaternary_salt Undesired Quaternary Salt (R₂N(R')₂⁺X⁻) tertiary_amine->quaternary_salt Over-alkylation (Side Reaction) piperidine_ra Piperidine (R₂NH) iminium Iminium Ion Intermediate piperidine_ra->iminium carbonyl + Aldehyde/Ketone (R''=O) carbonyl->iminium tertiary_amine_ra Desired Tertiary Amine (R₂N-CHR'') iminium->tertiary_amine_ra reducing_agent + Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Comparison of reaction pathways for direct N-alkylation versus reductive amination.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Piperidine-Morpholine Synthesis.
  • BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Piperidines.
  • BenchChem. (2025). Technical Support Center: Preventing Over-Alkylation of Piperidine Derivatives.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.
  • BenchChem. (2025). Technical Support Center: Synthesis of Piperidine from Pyridine.
  • Ji, C., et al. (2008). Reductive Glutaraldehydation of Amine Groups for Identification of Protein N-termini. Journal of the American Society for Mass Spectrometry, 19(10), 1531–1539.
  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction.
  • Watanabe, Y., et al. (1983). Facile Synthesis of N-Substituted Piperidines from Glutaraldehyde and Primary Amines with Tetracarbonylhydridoferrate. Bulletin of the Chemical Society of Japan, 56(8), 2647-2651.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • Cambridge University Press. (n.d.). Preparation and some properties.
  • BenchChem. (n.d.). Application Notes: The Role of Piperidine in Stork Enamine Alkylation.
  • PMC. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?.
  • Wikipedia. (n.d.). Pictet–Spengler reaction.
  • Grokipedia. (n.d.). Pictet–Spengler reaction.
  • Grokipedia. (n.d.). Eschweiler–Clarke reaction.
  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.
  • Johnson, T. J. A. (1976). Glutaraldehyde Fixation Chemistry A Scheme for Rapid Crosslinking and.
  • Master Organic Chemistry. (2025). Enamines – formation, properties, reactions, and mechanisms.
  • Wikipedia. (n.d.). Reductive amination.
  • Wikipedia. (n.d.). Eschweiler–Clarke reaction.

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Arylpiperidine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to palladium-catalyzed arylpiperidine cross-coupling reactions, a cornerstone of modern medicinal chemistry and drug development. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful C-N bond-forming reactions. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the efficiency and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during your arylpiperidine cross-coupling reactions. The question-and-answer format is designed to help you quickly identify and resolve common experimental hurdles.

Question 1: My reaction shows low or no conversion to the desired N-arylpiperidine product. What are the likely causes and how can I fix it?

Answer: Low to no conversion is a frequent issue that can often be traced back to a few key factors. A systematic approach to troubleshooting is essential.

  • Catalyst Inactivity or Deactivation: The active Pd(0) species is the engine of your catalytic cycle. If it fails to form or is deactivated, the reaction will stall.

    • Cause: Incomplete reduction of a Pd(II) precatalyst (e.g., Pd(OAc)₂), or deactivation of the active Pd(0) catalyst through oxidation by residual air or aggregation into palladium black.[1] Sensitive phosphine ligands can also be oxidized.[1]

    • Solution:

      • Ensure an Inert Atmosphere: Thoroughly degas your solvent and reaction mixture (e.g., by three freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for 20-30 minutes).[1][2] Maintain a positive pressure of inert gas throughout the reaction.

      • Use a Precatalyst: Employ a commercially available, air- and moisture-stable palladium precatalyst. These are designed for reliable and rapid generation of the active Pd(0) species upon exposure to the base in the reaction mixture.

      • Increase Catalyst Loading: For a challenging coupling, consider increasing the catalyst loading from a standard 1-2 mol% to 5 mol%.[1] This can often overcome issues of low reactivity, and the loading can be optimized later.[1]

  • Suboptimal Ligand Choice: The ligand is not just a spectator; it is intimately involved in every step of the catalytic cycle. Its steric and electronic properties dictate the catalyst's reactivity and stability.

    • Cause: The chosen phosphine ligand may not be suitable for the specific aryl halide and piperidine substrates. For instance, less reactive aryl chlorides require more electron-rich and bulky ligands to facilitate the oxidative addition step.[1][3]

    • Solution:

      • Ligand Screening: For a new reaction, it is advisable to screen a panel of ligands. For arylpiperidine synthesis, bulky, electron-rich biarylphosphine ligands such as RuPhos, XPhos, or SPhos are often highly effective, particularly with challenging substrates like aryl chlorides.[1]

      • Consult the Literature: Review literature precedents for similar couplings to guide your ligand selection.

  • Inappropriate Base or Solvent: The base and solvent play crucial roles in the catalytic cycle, influencing solubility, catalyst stability, and the rate of key steps.[1][4]

    • Cause: The base may be too weak to deprotonate the piperidine or the resulting palladium-amine complex, or it may have poor solubility in the reaction solvent. The solvent may not adequately dissolve all reagents at the reaction temperature.[1][5]

    • Solution:

      • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are commonly used.[1][4] The choice of base can be critical; for instance, K₃PO₄ may require a small amount of water to be effective.[1]

      • Solvent Screening: Common solvents for Buchwald-Hartwig aminations include toluene, dioxane, and THF.[6] Ensure your starting materials are soluble at the reaction temperature. A solvent screen can reveal the optimal medium for your specific substrate combination.[1]

Question 2: My reaction is producing significant amounts of side products, such as hydrodehalogenation of the aryl halide or bis-arylation of piperazine (if applicable). How can I improve the selectivity?

Answer: The formation of side products indicates that an undesired reaction pathway is competing with your desired C-N bond formation.

  • Hydrodehalogenation: This occurs when the aryl halide is reduced to the corresponding arene.

    • Cause: This can be promoted by β-hydride elimination from the palladium-amido intermediate, a pathway that competes with reductive elimination to form the desired product.[7]

    • Solution:

      • Ligand Choice: Employ bulky ligands that accelerate the rate of reductive elimination relative to β-hydride elimination.[7] This is a key advantage of many modern biarylphosphine ligands.

      • Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can sometimes disfavor side reactions that have a higher activation energy.

  • Bis-arylation of Piperazine: When using piperazine as the nucleophile, the formation of the N,N'-bis-arylated product is a common selectivity challenge.

    • Cause: If the mono-arylated product is sufficiently reactive, it can undergo a second coupling reaction with another molecule of the aryl halide.

    • Solution:

      • Control Stoichiometry: Use a significant excess of piperazine relative to the aryl halide (e.g., 3-5 equivalents). This statistically favors the mono-arylation.

      • Slow Addition: Add the aryl halide slowly to the reaction mixture containing the excess piperazine. This maintains a low concentration of the electrophile, further suppressing the second arylation.

      • Lower Temperature and Shorter Reaction Time: Monitor the reaction closely and stop it once the desired mono-arylated product is maximized, before significant bis-arylation occurs.

Frequently Asked Questions (FAQs)

Q1: Which palladium source should I use: a Pd(II) salt like Pd(OAc)₂ or a precatalyst?

A1: While Pd(II) sources like Pd(OAc)₂ are inexpensive, they require in-situ reduction to the active Pd(0) species. This process can be unreliable and is often a source of poor reproducibility.[8] We strongly recommend the use of commercially available, well-defined palladium precatalysts (e.g., G3 or G4 palladacycles). These are air- and moisture-stable, have a defined palladium-to-ligand ratio, and are designed to rapidly and cleanly generate the active LPd(0) catalyst under the reaction conditions, leading to more consistent results.[5]

Q2: How do I choose the right ligand for my specific arylpiperidine coupling?

A2: Ligand selection is critical and depends on the nature of your substrates.

  • For electron-rich or sterically hindered aryl halides: Bulky, electron-donating ligands are generally required to promote the oxidative addition step and facilitate the final reductive elimination. Ligands like XPhos, SPhos, and RuPhos are excellent starting points.[1]

  • For less demanding aryl bromides or iodides: A wider range of ligands may be effective, but the bulky biarylphosphine ligands often provide superior results in terms of reaction rates and catalyst loadings.

  • When β-hydride elimination is a concern (with certain cyclic amines): Bidentate ligands like Xantphos or DtBPF can sometimes be beneficial as they are less prone to dissociation, which can precede β-hydride elimination.[9]

Q3: What is the general reactivity trend for aryl halides in Buchwald-Hartwig amination?

A3: The reactivity of aryl halides generally follows the trend of bond dissociation energy: Ar-I > Ar-OTf ≈ Ar-Br > Ar-Cl.[1] Aryl chlorides are the most challenging due to the strength of the C-Cl bond, and their successful coupling often necessitates the use of highly active catalyst systems with bulky, electron-rich ligands.[1][8]

Q4: Can I run my reaction open to the air?

A4: While some modern precatalysts and ligands show remarkable stability, for optimal results and reproducibility, it is highly recommended to perform palladium-catalyzed cross-coupling reactions under an inert atmosphere (e.g., nitrogen or argon).[1] Oxygen can oxidize and deactivate both the active Pd(0) catalyst and the phosphine ligand.[1]

Data and Protocols

Quantitative Data Summary
ParameterRecommended RangeSubstrate ConsiderationsReference
Catalyst Loading 0.5 - 5 mol%Start with 1-2 mol%. Increase to 5 mol% for difficult couplings. Can be optimized down to <1 mol%.[1][10]
Ligand:Palladium Ratio 1:1 to 2:1For monodentate ligands, a 2:1 ratio is common. Precatalysts have a defined ratio.[3]
Base Equivalents 1.2 - 2.5 eq.Use a slight excess relative to the limiting reagent.[4]
Reaction Temperature 80 - 120 °CHigher temperatures are often needed for less reactive aryl chlorides.[11]
Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification p1 Add Pd precatalyst, ligand (if not a precatalyst), and base to a dry Schlenk flask. p2 Add aryl halide and piperidine derivative. p1->p2 p3 Add degassed solvent via cannula. p2->p3 p4 Seal the flask and place under a positive pressure of inert gas (Ar or N2). p3->p4 r1 Heat the reaction mixture to the desired temperature with vigorous stirring. p4->r1 Proceed to reaction r2 Monitor reaction progress by TLC, GC, or LC-MS. r1->r2 w1 Cool the reaction to room temperature. r2->w1 Upon completion w2 Dilute with an organic solvent (e.g., EtOAc) and filter through a pad of Celite to remove palladium residues. w1->w2 w3 Wash the filtrate with water and brine. w2->w3 w4 Dry the organic layer over Na2SO4 or MgSO4, filter, and concentrate in vacuo. w3->w4 w5 Purify the crude product by column chromatography. w4->w5 G Pd0 L-Pd(0) OA L-Pd(II)(Ar)(X) Pd0->OA Oxidative Addition LE L-Pd(II)(Ar)(NR2) OA->LE Ligand Exchange RE L-Pd(0) LE->RE Reductive Elimination RE->Pd0 Catalyst Regeneration Product Ar-NR₂ RE->Product ArX Ar-X ArX->OA HNR2 HNR₂ HNR2->LE Base Base Base->LE

Sources

Technical Support Center: Safe Handling and Disposal of 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended as a technical support guide for trained laboratory professionals. It is not a substitute for a formal risk assessment, institutional safety protocols, or the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS and your institution's Environmental Health and Safety (EHS) department before handling this chemical.

Section 1: Core Hazard Assessment

4-[4-(tert-Butyl)phenyl]piperidine hydrochloride is a solid organic compound.[1] While specific toxicity data for this exact molecule is limited, its structure—containing a piperidine ring—necessitates that it be handled with significant caution. The parent compound, piperidine, is known to be corrosive, flammable, and toxic by all routes of exposure.[2][3][4] Therefore, a conservative approach assuming similar, albeit likely less acute, hazards is scientifically prudent.

The primary known classification for this compound is as a combustible solid that may cause long-lasting harmful effects to aquatic life.[1] Structurally related phenylpiperidine compounds are known skin, eye, and respiratory irritants.[5][6][7]

Hazard ProfileDescriptionPrimary Sources
Physical State Solid, crystalline powder.[1][8][1][8]
Acute Toxicity Assumed to be harmful if swallowed, inhaled, or in contact with skin based on piperidine derivatives.[2][5][9][2][5][9]
Corrosivity/Irritation Expected to cause skin, eye, and respiratory system irritation.[5][6][5][6]
Environmental Hazard May cause long-lasting harmful effects to aquatic life (Aquatic Chronic 4).[1][1]
Combustibility Classified as a combustible solid.[1][1]

Section 2: Frequently Asked Questions (FAQs)

Q: What are the primary hazards I should be concerned with when using this compound? A: The primary concerns are irritation to the skin, eyes, and respiratory tract upon contact or inhalation of the powder.[5][6] While it is a combustible solid, it is not classified as highly flammable like its parent liquid, piperidine.[1][4] You should also be aware of its potential for environmental harm if not disposed of correctly.[1]

Q: What Personal Protective Equipment (PPE) is mandatory for handling this chemical? A: A comprehensive PPE strategy is critical. The following table outlines the minimum requirements based on protocols for similar piperidine-based compounds.

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical splash goggles and a face shield.Goggles are essential to prevent powder from entering the eyes. A face shield provides an additional layer of protection, especially when handling larger quantities or creating solutions.[3][10][11]
Skin/Hands Chemical-resistant gloves (e.g., Nitrile, Butyl Rubber).Always inspect gloves for tears or punctures before use.[2][10] Double-gloving is recommended when handling highly pure material or for extended periods.
Body A flame-resistant lab coat.A lab coat protects against incidental skin contact from spills or dust. Ensure it is fully buttoned.[2][4]
Respiratory NIOSH-approved respirator.A respirator is required if working outside of a certified chemical fume hood or if there is any risk of aerosolizing the powder.[10][11][12]

Q: How should I properly store this compound? A: Store the compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2][10][11] It should be stored locked up and segregated from incompatible materials.[2][9]

Q: What materials are chemically incompatible with this compound? A: Based on the general reactivity of amines and piperidine derivatives, you should avoid contact with strong oxidizing agents (e.g., perchlorates, nitrates) and strong acids (e.g., hydrochloric, sulfuric acid), as these can cause vigorous or violent reactions.[4][13]

Q: Can I weigh this compound on an open laboratory bench? A: No. All handling of the solid, especially weighing, must be conducted in a certified chemical fume hood or a similar ventilated enclosure to prevent inhalation of the powder and to contain any potential spills.[10][14]

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Scenario 1: Accidental Spill

Q: I've spilled a small amount (less than 1 gram) of the solid powder in the fume hood. What do I do? A: For a minor, contained spill:

  • Ensure your PPE is intact.[11]

  • Do not use a brush, as this can create dust. Gently cover the spill with a paper towel dampened with water to prevent the powder from becoming airborne.

  • Carefully wipe up the material, folding the paper towel inwards.

  • Place the contaminated paper towel into a sealed, labeled hazardous waste container.[3][14]

  • Decontaminate the surface with soap and water or an appropriate laboratory detergent, followed by a water rinse. Dispose of all cleaning materials as hazardous waste.

Q: A solution containing the compound has spilled. How is the cleanup different? A: For a liquid spill:

  • Alert others in the area and restrict access.

  • If the solvent is flammable, remove all ignition sources.[2][4]

  • Contain the spill by surrounding it with a non-flammable absorbent material like sand, diatomaceous earth, or vermiculite.[2][14]

  • Once the liquid is absorbed, carefully scoop the material into a designated hazardous waste container.[14]

  • Ventilate the area and decontaminate the surface as described above.[4]

Scenario 2: Personal Exposure

Q: The powder got on my gloved hand. What's the procedure? A: 1. Immediately remove the contaminated glove using the proper technique (without touching the outer surface with your bare hand).[12] 2. Dispose of the glove in the hazardous waste stream. 3. Wash your hands thoroughly with soap and water for at least 15 minutes.[4][9]

Q: I think I may have inhaled some of the dust. What are the immediate steps? A: 1. Immediately move to an area with fresh air.[9][13] 2. If you feel unwell, experience coughing, or have difficulty breathing, seek immediate medical attention.[12][13] 3. Inform your supervisor and EHS department about the exposure.

Q: What is the first aid for eye contact? A: 1. Immediately flush the affected eye(s) with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[3][4] 2. Remove contact lenses if present and easy to do.[3] 3. Seek immediate medical attention. Do not delay.[4][15]

Scenario 3: Disposal Issues

Q: My hazardous waste container for this compound is full. What are the next steps? A: 1. Securely close the container. 2. Ensure the "Hazardous Waste" label is completely and accurately filled out with the full chemical name and accumulation start date.[14] 3. Contact your institution's EHS department to arrange for a pickup. Do not overfill waste containers.[14]

Q: Can I neutralize the waste myself before disposal? A: No. Do not attempt to neutralize or treat chemical waste yourself. This can lead to dangerous reactions and is often a regulatory violation. All disposal must be handled by a licensed professional waste disposal service coordinated through your EHS department.[14][16][17]

Section 4: Standard Operating Protocols

Protocol 4.1: Routine Handling and Weighing
  • Preparation: Designate a work area inside a chemical fume hood. Ensure an emergency shower and eyewash station are accessible.[9][13]

  • PPE: Don all required PPE as outlined in Section 2.

  • Procedure: a. Place a tared weigh boat on an analytical balance inside the fume hood. b. Carefully open the container of this compound. c. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid generating dust. d. Securely close the main container. e. Transfer the weighed compound to your reaction vessel.

  • Cleanup: Clean the spatula and any contaminated surfaces. Dispose of any contaminated weigh boats or wipes as solid hazardous waste.

Protocol 4.2: Emergency Spill Cleanup (Solid Powder)
  • Assess: Determine the extent of the spill. If it is large, unmanageable, or outside of a containment area, evacuate and call your institution's emergency response team.[5]

  • Secure: If the spill is minor and contained, restrict access to the area.[5]

  • Protect: Wear full PPE, including a respirator, double gloves, and a face shield.[11]

  • Contain: Gently cover the spill with dry, non-flammable absorbent material such as sand or dry lime to prevent it from becoming airborne.[4][14]

  • Collect: Carefully sweep or scoop the material into a clearly labeled hazardous waste container.[13] Use non-sparking tools if there is any fire risk.[2]

  • Decontaminate: Thoroughly clean the spill area with a cloth soaked in soap and water. Place all cleaning materials into the waste container.

  • Dispose: Seal the container and arrange for disposal through your EHS department.

  • Report: Document the incident according to your laboratory's policies.

Protocol 4.3: Waste Accumulation and Disposal
  • Segregation: Dedicate a specific, labeled hazardous waste container for this compound and materials contaminated with it. Do not mix with incompatible waste streams.[14]

  • Labeling: Label the container with "Hazardous Waste" and the full chemical name: "this compound".[14]

  • Accumulation: a. Dispose of all contaminated solids (gloves, weigh paper, absorbent materials) in this container. b. For solutions, use a separate, compatible liquid waste container, also clearly labeled.

  • Storage: Keep waste containers securely sealed and stored in a designated satellite accumulation area until they are collected by EHS.

Section 5: Visual Workflow Diagram

SpillResponse Spill Spill Occurs Assess Assess Situation (Size, Location, Hazards) Spill->Assess IsMajor Is Spill Major, Uncontained, or Unmanageable? Assess->IsMajor Evacuate EVACUATE AREA Alert EHS & Security IsMajor->Evacuate Yes IsMinor Minor & Contained Spill IsMajor->IsMinor No PPE Don Full PPE (Goggles, Face Shield, Lab Coat, Double Gloves, Respirator) IsMinor->PPE Contain Contain Spill (Cover with damp towel or inert absorbent) PPE->Contain Cleanup Clean Up Spill (Gently scoop/wipe material) Contain->Cleanup Dispose Package Waste (Seal in labeled hazardous waste container) Cleanup->Dispose Decon Decontaminate Area & Equipment (Wash with soap & water) Dispose->Decon Report Report Incident (Follow institutional protocol) Decon->Report

Caption: Decision tree for responding to a chemical spill.

References

  • Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET. Link

  • BenchChem. (2025). Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine. Link

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Link

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine. Link

  • Sigma-Aldrich. (n.d.). This compound. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8082, Piperidine. Link

  • Cambridge Isotope Laboratories, Inc. (2024, September 3). PIPERIDINE (D11, 98%) Safety Data Sheet. Link

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound. Link

  • MedChemExpress. (2024, January 4). Safety Data Sheet: tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperazine-1-carboxylate. Link

  • MedChemExpress. (2025, December 23). Safety Data Sheet: tert-Butyl 4-(4-(ethoxycarbonyl)phenoxy)piperidine-1-carboxylate. Link

  • Fisher Scientific. (2025, December 21). Safety Data Sheet: tert-Butyl 4-iodopiperidine-1-carboxylate. Link

  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: 4-Piperidinopiperidine. Link

  • BenchChem. (2025). Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals. Link

  • Fisher Scientific. (2021, December 24). Safety Data Sheet: 4-Phenylpiperidine. Link

  • BenchChem. (2025). Proper Disposal of 4-Phenylpiperidine Hydrochloride: A Guide for Laboratory Professionals. Link

  • Sdfine. (n.d.). PIPERIDINE HYDROCHLORIDE Material Safety Data Sheet. Link

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound (Spanish). Link

  • Apollo Scientific. (n.d.). Safety Data Sheet: 4-Phenylpiperidine. Link

  • TCI America. (2024, December 5). SAFETY DATA SHEET: 4-Acetyl-4-phenylpiperidine Hydrochloride. Link

  • Capot Chemical. (2025, December 17). MSDS of 4-(3-Phenyl-propyl)-piperidine hydrochloride. Link

  • Australian Government Department of Health. (2016, February 5). Piperidine: Human health tier II assessment. Link

  • Fisher Scientific. (n.d.). Safety Data Sheet: 1,1,4,4-Tetraphenyl-1,3-butadiene. Link

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21940085, tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate. Link

  • Chem-Impex International, Inc. (n.d.). 4-Acetyl-4-phenylpiperidine hydrochloride. Link

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Link

  • Fisher Scientific. (2024, March 13). SAFETY DATA SHEET: 4-(4-Fluorobenzyl)piperidine hydrochloride. Link

  • Pharmaguideline. (n.d.). Definition, Classification, Physical, Chemical and Therapeutic Incompatibilities with Examples. Link

  • Sigma-Aldrich. (n.d.). This compound Product Page. Link

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels. Link

  • Wikipedia. (n.d.). 1-Boc-4-AP. Link

  • Scribd. (n.d.). Pharmaceutical Incompatibilities Guide. Link

  • ResearchGate. (2025, August 6). PHARMACEUTICAL INCOMPATIBILITES: A REVIEW. Link

  • Wikipedia. (n.d.). 4-Phenylpiperidine. Link

  • Cayman Chemical. (2025, January 23). Safety Data Sheet: 1-(4-Trifluoromethylphenyl)piperazine (hydrochloride). Link

  • Central Drug House (P) Ltd. (n.d.). PIPERIDINE HYDROCHLORIDE MATERIAL SAFETY DATA SHEET. Link

Sources

Technical Support Center: Addressing Metabolic Instability of the tert-Butyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for medicinal chemists and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of metabolic instability associated with the tert-butyl group in drug analogs. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions in your research.

Frequently Asked Questions (FAQs)
Q1: Why is the tert-butyl group so prevalent in drug design if it's metabolically unstable?

The tert-butyl group is a cornerstone motif in medicinal chemistry for several strategic reasons.[1][2][3][4] Its significant steric bulk can serve as a "metabolic shield," sterically hindering adjacent, more labile functional groups from enzymatic degradation, thereby improving a molecule's overall stability.[1][5] Furthermore, its defined size and shape can be crucial for achieving high-affinity interactions within a receptor's binding pocket, often leading to a significant enhancement in potency.[1][5] In molecules like nelfinavir, an antiretroviral drug, the tert-butylcarboxamide moiety perfectly occupies a subsite of the HIV-1 protease, demonstrating its importance for pharmacodynamic optimization.[1]

Q2: What is the primary metabolic pathway responsible for the breakdown of the tert-butyl group?

The metabolic liability of the tert-butyl group stems primarily from oxidation of its sp³ hybridized methyl carbons.[6][7] This process is almost exclusively mediated by Cytochrome P450 (CYP) enzymes, the body's main system for metabolizing foreign compounds.[1][6] The typical metabolic cascade is a two-step oxidation process:

  • Hydroxylation: One of the three methyl groups is hydroxylated to form a primary alcohol metabolite.

  • Further Oxidation: This alcohol is subsequently oxidized by dehydrogenases to an aldehyde and then to a carboxylic acid.[1]

Several key CYP isozymes are implicated, including CYP3A4, CYP2C9, CYP2C8, and CYP2C19, depending on the overall structure of the drug molecule.[1][6] For instance, the tert-butyl group of the endothelin receptor antagonist bosentan is hydroxylated by CYP2C9, while one of the two tert-butyl groups in ivacaftor is metabolized by CYP3A4.[1]

Diagram 1: Primary Metabolic Pathway of the tert-Butyl Group

metabolic_pathway Parent Parent Drug (R-tBu) Alcohol Hydroxylated Metabolite (R-C(CH₃)₂CH₂OH) Parent->Alcohol  CYP450 (e.g., CYP3A4, 2C9)  NADPH, O₂ CarboxylicAcid Carboxylic Acid Metabolite (R-C(CH₃)₂COOH) Alcohol->CarboxylicAcid  Aldehyde Dehydrogenase (ALDH) troubleshooting_workflow Start High Clearance Observed in tBu-Analog MicrosomeAssay Perform Liver Microsome Stability Assay Start->MicrosomeAssay MetaboliteID Analyze for Metabolites (LC-MS/MS) MicrosomeAssay->MetaboliteID Decision Is +16 Da (Hydroxylation) the Major Metabolite? MetaboliteID->Decision Strategy Implement Strategy to Block Metabolism Decision->Strategy Yes OtherSite Metabolism is at Another Site. Re-evaluate SoM. Decision->OtherSite No

Caption: Workflow for identifying the cause of high clearance.

Issue 2: The tert-butyl group is confirmed as the hotspot. What are the most effective strategies to improve metabolic stability?

Once the tert-butyl group is confirmed as the liability, two primary strategies are employed: deuteration and bioisosteric replacement .

The Rationale: Replacing the hydrogen atoms on the tert-butyl group with their heavier isotope, deuterium, creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Since C-H bond cleavage is the rate-limiting step in CYP-mediated hydroxylation, this stronger bond can significantly slow down the rate of metabolism. [1]This is known as the Deuterium Kinetic Isotope Effect (KIE).

Troubleshooting & Application:

  • Approach: Synthesize the per-deuterated analog (d₉-tert-butyl). This provides the maximum possible KIE.

  • Expected Outcome: A reduced rate of clearance and a longer half-life for the deuterated compound compared to the parent molecule. [1]* Potential Pitfall - Metabolic Switching: Blocking one metabolic pathway can sometimes cause the metabolic machinery to target a different, previously minor "soft spot" on the molecule. [1]It is crucial to repeat the metabolite identification experiment with the deuterated analog to ensure that new, potentially undesirable metabolites are not being formed. In the case of deuterated Ivacaftor (CTP-656), no significant metabolic switching was observed, and the same plasma metabolites were produced at reduced levels. [1]* Inconsistent In Vivo Translation: While in vitro results often show clear improvements, the translation to in vivo pharmacokinetics is not always direct. Other clearance mechanisms may become dominant, and species differences can be significant. [1]

The Rationale: The most robust way to eliminate tert-butyl metabolism is to replace the group entirely with a bioisostere—a different chemical group that mimics the steric and electronic properties of the original group but is metabolically stable. [8][9]The core principle is to remove the metabolically susceptible sp³ C-H bonds. [6][10] Common & Effective Bioisosteres: Several replacements have proven effective in drug discovery campaigns. The goal is to maintain or improve biological activity while eliminating the metabolic liability.

BioisostereKey FeaturesImpact on Metabolic StabilityReference
Trifluoromethylcyclopropyl Removes all sp³ C-H bonds. The C-H bonds on the cyclopropyl ring have higher s-character, making them less susceptible to H-abstraction.Consistently and significantly increases metabolic stability in vitro and in vivo.[6][7][10]
Bicyclo[1.1.1]pentanyl A rigid, non-planar scaffold that acts as a para-phenyl bioisostere but is also used as a tert-butyl mimic.Generally enhances metabolic stability and can improve solubility.[8][9]
Pentafluorosulfanyl (SF₅) Highly electron-withdrawing and metabolically robust. Sterically similar to tert-butyl.Offers high metabolic stability but can significantly alter electronic properties.[9]
Trifluoromethylcyclobutyl An alternative to the cyclopropyl variant with slightly different vector projections.Considered a privileged scaffold with good metabolic stability.[8]

Troubleshooting & Application:

  • Choosing a Bioisostere: The choice depends on the specific binding pocket. While the trifluoromethylcyclopropyl group is an excellent starting point due to its proven success, it is essential to synthesize and test several analogs to find the optimal balance of potency, selectivity, and pharmacokinetic properties. [6][7]* Causality of Improvement: Replacing the tert-butyl group with a trifluoromethylcyclopropyl analog directly removes the substrate for CYP-mediated hydroxylation. This forces the metabolic burden elsewhere or, ideally, results in a molecule with very low intrinsic clearance. [6]* Warning on Distal Metabolism: Blocking metabolism at one site can still lead to metabolism at a different, distal "soft spot." Always re-evaluate the metabolic profile of the new analog. [1]

Diagram 3: Bioisosteric Replacement Strategy

bioisostere_concept cluster_0 Metabolically Labile cluster_1 Metabolically Stable tBu Parent-tBu Metabolism CYP450 Metabolism tBu->Metabolism High Clearance Bioisostere Parent-Bioisostere (e.g., Cp-CF₃) tBu->Bioisostere Replace NoMetabolism Blocked Metabolism Bioisostere->NoMetabolism Low Clearance

Caption: Replacing a labile tert-butyl with a stable bioisostere.

References
  • Shanu-Wilson, J. Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 514-516. [Link]

  • An, R., et al. (2021). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry. [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]

  • Carminati, D. M., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

  • Riniker, S., et al. (2015). Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem, 3. [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. PubMed. [Link]

  • Riniker, S., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [Link]

  • Carminati, D. M., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. PubMed. [Link]

  • Carminati, D. M., et al. (2024). tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ResearchGate. [Link]

  • Kourist, R., & Scrutton, N. S. (2011). The tert-butyl group in chemistry and biology. ResearchGate. [Link]

  • Ortiz de Montellano, P. R. (2010). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. PMC. [Link]

  • Fairhurst, R. A., et al. (2016). Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors. PubMed. [Link]

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Technical Support Center: Effective Recrystallization Techniques for Piperidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of piperidine hydrochloride salts. As a polar, ionic compound, piperidine hydrochloride presents unique challenges during recrystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities. It provides not just protocols, but the underlying principles to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

Q1: Why is selecting the right solvent for piperidine hydrochloride recrystallization so critical?

A1: Piperidine hydrochloride is a salt, making it highly polar and ionic. Its solubility is governed by the principle of "like dissolves like." It is highly soluble in polar protic solvents like water and short-chain alcohols (methanol, ethanol) and sparingly soluble in non-polar organic solvents.[1][2] The ideal recrystallization solvent is one that dissolves the salt completely at an elevated temperature but poorly at lower temperatures, allowing for high recovery upon cooling.[3] An incorrect choice can lead to poor yield, co-precipitation of impurities, or the common problem of "oiling out."

Q2: I've heard that adding a small amount of acid is beneficial. Why is that?

A2: Adding a small amount of hydrochloric acid (HCl) to the recrystallization solvent can suppress the dissociation of the piperidinium hydrochloride salt back into the free base (piperidine). This is an application of Le Châtelier's principle. The equilibrium for the salt in solution is:

C₅H₁₀NH₂⁺Cl⁻ ⇌ C₅H₁₁N + HCl

By increasing the concentration of HCl, the equilibrium is shifted to the left, favoring the salt form and preventing the formation of the more soluble, and sometimes oily, free base. This is a documented technique for crystallizing hydrochloride salts.[4]

Q3: What is "oiling out" and why does it happen with piperidine hydrochloride?

A3: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid (an "oil") rather than a solid crystal.[5][6] This occurs when the temperature of the saturated solution is higher than the melting point of the solute.[5] The resulting oil is often a supercooled liquid that is rich in the compound and can trap impurities effectively, defeating the purpose of recrystallization.[6] Piperidine hydrochloride and its derivatives are prone to this because their high polarity can lead to strong solute-solvent interactions, and impurities can depress the melting point. Rapid cooling significantly increases the risk of oiling out.[5]

Q4: Can polymorphism affect my results?

A4: Yes. Polymorphism is the ability of a compound to exist in more than one crystalline form.[7] Different polymorphs can have different solubilities, stabilities, and melting points. For drug development professionals, controlling polymorphism is critical as it can impact bioavailability and formulation. The conditions of recrystallization—such as the solvent used, cooling rate, and presence of impurities—can all influence which polymorphic form is obtained.[7] While specific polymorphic studies on simple piperidine hydrochloride are less common than on its complex derivatives, it's a crucial factor to be aware of, especially if inconsistencies in crystal habit or properties are observed.[8]

Troubleshooting Guides

Problem 1: My Piperidine Hydrochloride Salt "Oiled Out" Instead of Crystallizing.

Symptom: Upon cooling, the solution becomes cloudy and forms dense, oily droplets at the bottom of the flask instead of solid crystals.

Causality Analysis: This indicates that you have crossed the supersaturation curve at a temperature above the compound's melting point in that specific solvent environment. The high concentration and strong solute-solvent interactions prevent the orderly arrangement into a crystal lattice, favoring a disordered liquid phase instead.[5][6]

Solutions & Optimization:

  • Re-heat and Dilute: Place the flask back on the heat source until the oil redissolves completely. Add a small amount (10-20% more) of the hot solvent to decrease the saturation level.[5] This lowers the temperature at which crystallization will begin, hopefully to a point below the compound's melting point.

  • Reduce the Cooling Rate: Oiling out is often caused by rapid cooling.[5] Once the solution is re-dissolved, allow it to cool very slowly. Insulate the flask by placing it on a wooden block or in a large beaker to slow heat transfer. Do not place it directly into an ice bath from a high temperature.

  • Change the Solvent System: If the problem persists, the solvent may be too "good" a solvent. Consider switching to a slightly less polar single solvent or employing a solvent/anti-solvent system (see Protocol 2). A less powerful solvent will be saturated at a lower temperature.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections on the glass can provide nucleation sites and induce crystallization.

Troubleshooting Workflow: Oiling Out ```dot

G start Oiling Out Observed reheat Re-heat to Dissolve Oil start->reheat add_solvent Add 10-20% More Hot Solvent reheat->add_solvent slow_cool Cool Slowly (Insulate Flask) add_solvent->slow_cool persist Problem Persists? slow_cool->persist crystals Crystals Form Successfully persist->crystals No change_solvent Change Solvent System (e.g., Use Anti-Solvent) persist->change_solvent Yes scratch Try Scratching Flask Wall change_solvent->scratch end Consult Further / Re-evaluate Purity change_solvent->end scratch->slow_cool

Caption: Workflow for a single-solvent recrystallization.

Protocol 2: Solvent/Anti-Solvent Recrystallization

This technique is very effective for highly polar salts. A "good" solvent dissolves the compound well, while a miscible "anti-solvent" does not. A common and effective pair for piperidine hydrochloride is ethanol ("good" solvent) and diethyl ether ("anti-solvent").

[4]Methodology:

  • Solvent System Selection: Identify a solvent pair. The "good" solvent should fully dissolve the salt, and the "anti-solvent" should be miscible with the good solvent but cause the salt to precipitate. 2[9]. Dissolution: Dissolve the crude piperidine hydrochloride in the minimum amount of the "good" solvent (e.g., ethanol) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: While stirring, slowly add the "anti-solvent" (e.g., diethyl ether) dropwise. Continue adding until the solution becomes persistently cloudy (turbid). This is the point of saturation.

  • Clarification: Gently warm the solution just until it becomes clear again. This ensures you are starting from a homogenous, saturated solution at a slightly elevated temperature.

  • Crystallization & Isolation: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath. Collect, wash, and dry the crystals as described in Protocol 1.

References

  • Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine. Retrieved from [Link]

  • Ullah, N., et al. (2020). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H).
  • Google Patents. (2016). CN105924408A - Synthetic method of piperidine hydrochloride.
  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ACS Publications. (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Retrieved from [Link]

  • University of Southampton. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ePrints Soton.
  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues | Request PDF. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Dopamine Transporter Inhibitors: Profiling 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride within the Phenylpiperidine Class

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride, a representative member of the 4-arylpiperidine class of dopamine transporter (DAT) inhibitors. While specific experimental data for this exact compound is limited in publicly available literature, this document will contextualize its expected pharmacological profile by comparing its structural class against other well-characterized DAT inhibitors. We will delve into the critical parameters of binding affinity, selectivity, and mechanism of action, supported by established experimental protocols for in-vitro characterization.

The Dopamine Transporter: A Critical Node in Neuromodulation

The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission.[1][2] Its primary function is the sodium- and chloride-dependent reuptake of extracellular dopamine back into the presynaptic neuron, thus terminating the synaptic signal.[1][3] This mechanism makes the DAT a primary target for a wide range of compounds, from therapeutic agents used for Attention-Deficit/Hyperactivity Disorder (ADHD) and depression to highly addictive psychostimulants.[4][5][6] Inhibiting the DAT blocks this reuptake process, leading to an accumulation of dopamine in the synaptic cleft and enhanced stimulation of postsynaptic dopamine receptors.[3][4]

Key Classes of Dopamine Transporter Inhibitors

DAT inhibitors are structurally diverse. Understanding these classes is key to predicting the pharmacological profile of a novel compound like this compound.

  • Tropane Analogs (e.g., Cocaine): These are characterized by the 8-azabicyclo[3.2.1]octane core. Cocaine, the prototypical DAT inhibitor, binds directly to the transporter to block dopamine reuptake.[3][7][8][9] Its high abuse liability is strongly correlated with its potent inhibition of the DAT.[9][10]

  • Piperidine-based Inhibitors (e.g., Methylphenidate): Used clinically for ADHD, methylphenidate acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[4] At therapeutic doses, it is estimated to occupy over 50% of DAT sites in the human brain, thereby increasing alertness and attention.[4][11]

  • Diaryl-piperazine/piperidine Analogs (e.g., GBR-12909 / Vanoxerine): This class is known for producing highly potent and selective DAT inhibitors. GBR-12909 is a competitive inhibitor that binds with high affinity to the DAT and is often used as a research tool to investigate dopaminergic systems.[12][13][14][15]

  • Aminoketones (e.g., Bupropion): Bupropion is an antidepressant and smoking cessation aid that functions as an NDRI.[6][16] However, its occupancy of the DAT at clinical doses is relatively low (around 14-26%), suggesting its therapeutic effects may involve other mechanisms in addition to simple DAT blockade.[16][17][18][19]

  • 4-Arylpiperidines (e.g., this compound): This class features a piperidine ring with a phenyl (or other aryl) group at the 4-position. The nitrogen atom of the piperidine ring is crucial for interaction with the transporter. The tert-butyl group on the phenyl ring of the target compound is a bulky, lipophilic moiety that significantly influences its binding properties, potentially enhancing affinity and selectivity for the DAT.

Comparative Pharmacological Analysis

The efficacy and potential side-effect profile of a DAT inhibitor are defined by its binding affinity, potency, and selectivity.

Binding Affinity (Kᵢ) and Functional Potency (IC₅₀)
  • Binding Affinity (Kᵢ): This value represents the concentration of a drug required to occupy 50% of the target receptors in a radioligand binding assay. A lower Kᵢ value indicates a higher binding affinity.

  • Functional Potency (IC₅₀): This is the concentration of an inhibitor required to block 50% of the dopamine uptake in a functional assay.

The following table summarizes the binding affinities and functional potencies of representative DAT inhibitors.

CompoundChemical ClassDAT Binding Affinity (Kᵢ, nM)DAT Uptake Inhibition (IC₅₀, nM)Reference(s)
Cocaine Tropane230 - 2000255 - 510[20][21]
Methylphenidate Piperidine60~30[21]
Bupropion Aminoketone~2000>1000[16][19]
GBR-12909 (Vanoxerine) Diaryl-piperazine15[12][14][15][22]
4-Arylpiperidine Analogs 4-Arylpiperidine4 - 191 (Representative Range)Varies[23]

Note: Values can vary based on experimental conditions (e.g., tissue preparation, radioligand used, temperature).

Selectivity Profile: DAT vs. SERT and NET

Selectivity is a critical parameter, as off-target activity at the serotonin (SERT) and norepinephrine (NET) transporters can lead to different therapeutic effects and side effects.[24][25] For instance, compounds with significant SERT inhibition may have antidepressant properties but also a higher risk of serotonergic side effects. The DAT/SERT selectivity ratio is often used as a predictor of a compound's abuse liability, with higher ratios generally associated with greater psychostimulant effects.[20]

CompoundDAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)Selectivity Ratio (NET/DAT)Selectivity Ratio (SERT/DAT)Reference(s)
Cocaine ~500~250~300~0.5~0.6[20]
Methylphenidate 60100132001.67220[21]
Bupropion ~2000~1000>10000~0.5>5[16][19]
GBR-12909 (Vanoxerine) 1>100>100>100>100[15]

GBR-12909 stands out for its exceptional selectivity for the DAT.[15] Methylphenidate shows a preference for DAT and NET over SERT.[4][21] Cocaine is relatively non-selective among the three transporters.[20] Phenylpiperidine-based compounds are designed to optimize DAT affinity and selectivity, and detailed characterization of this compound using the protocols below would be required to determine its precise profile.

Standardized Protocols for In Vitro Characterization

To ensure trustworthy and reproducible data, standardized in vitro assays are essential for characterizing novel DAT inhibitors.[1][26]

Protocol: [³H]Dopamine Uptake Inhibition Assay

This functional assay measures a compound's ability to inhibit the uptake of radiolabeled dopamine into cells expressing the dopamine transporter, thereby determining its IC₅₀ value.

Causality Behind Experimental Choices:

  • Cell Line: CHO or HEK-293 cells stably expressing the human DAT (hDAT) are used because they provide a consistent and high level of transporter expression, isolating the DAT's function from other neuronal complexities.

  • Radiolabel: [³H]Dopamine is the physiological substrate, ensuring that the assay measures inhibition of the natural transport process.

  • Control Inhibitor: A known potent inhibitor like Nomifensine or GBR-12909 is used as a positive control to define 100% inhibition and validate the assay's performance.[27]

Step-by-Step Methodology:

  • Cell Plating: Plate CHO-hDAT or HEK-hDAT cells into a 96-well microplate at an appropriate density (e.g., 50,000 cells/well) and allow them to adhere overnight.

  • Preparation of Solutions: Prepare a range of concentrations of the test compound (e.g., this compound) and a control inhibitor (e.g., 10 µM Nomifensine) in assay buffer (e.g., Krebs-HEPES buffer, pH 7.1).

  • Pre-incubation: Wash the cells with assay buffer. Add the test compound solutions to the wells and pre-incubate for 10-20 minutes at room temperature. This step allows the inhibitor to bind to the transporter before the substrate is introduced.

  • Initiation of Uptake: Add a fixed concentration of [³H]Dopamine (e.g., 50 nM) to each well to initiate the uptake reaction. Incubate for a short period (e.g., 10 minutes) at room temperature. The incubation time is kept brief to measure the initial rate of uptake and avoid substrate depletion.

  • Termination of Uptake: Rapidly terminate the reaction by washing the cells with ice-cold assay buffer to remove extracellular [³H]Dopamine.

  • Cell Lysis & Scintillation Counting: Lyse the cells with a lysis buffer. Transfer the lysate to a scintillation vial with scintillation cocktail and count the radioactivity using a scintillation counter to quantify the amount of [³H]Dopamine taken up by the cells.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol: Radioligand Displacement Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known high-affinity radioligand from the DAT.

Causality Behind Experimental Choices:

  • Radioligand: A high-affinity, DAT-selective radioligand like [³H]CFT (WIN 35,428) or [³H]GBR-12909 is used to label the transporter. The choice of radioligand is critical for achieving a good signal-to-noise ratio.

  • Membrane Preparation: Using cell membrane preparations instead of whole cells eliminates confounding factors like cell permeability and intracellular effects.

  • Non-specific Binding: A high concentration of a known DAT inhibitor (e.g., cocaine or GBR-12909) is used to define non-specific binding, which is the portion of the radioligand that binds to components other than the DAT. This is subtracted from total binding to yield specific binding.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK-293 cells expressing hDAT or from rodent striatal tissue.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., 1-2 nM [³H]CFT), and a range of concentrations of the test compound in a binding buffer.

  • Incubation: Incubate the plate at a set temperature (e.g., room temperature or 37°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.[28]

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Radioactivity Measurement: Place the filter discs in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Visualizing Pathways and Workflows

Dopaminergic Synapse and DAT Inhibition

The following diagram illustrates the fundamental mechanism of DAT inhibition. An inhibitor, such as a 4-arylpiperidine derivative, physically blocks the transporter, preventing dopamine reuptake and increasing its concentration in the synapse.

DAT_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Vesicle Dopamine Vesicle DA_syn Dopamine Vesicle->DA_syn Release DAT Dopamine Transporter (DAT) DA_pre Dopamine DAT->DA_pre DA_syn->DAT Reuptake Receptor Dopamine Receptor DA_syn->Receptor Binds Inhibitor DAT Inhibitor (e.g., 4-Arylpiperidine) Inhibitor->DAT Blocks Signal Signal Transduction Receptor->Signal

Caption: Mechanism of dopamine transporter (DAT) inhibition.

Experimental Workflow for IC₅₀ Determination

This workflow outlines the key steps in the [³H]Dopamine Uptake Inhibition Assay, from cell culture to final data analysis.

Assay_Workflow start Start plate_cells Plate hDAT-expressing cells in 96-well plate start->plate_cells prepare_cpds Prepare serial dilutions of test compound plate_cells->prepare_cpds pre_incubate Pre-incubate cells with test compound prepare_cpds->pre_incubate add_da Add [3H]Dopamine to initiate uptake pre_incubate->add_da terminate Terminate uptake with ice-cold buffer wash add_da->terminate lyse Lyse cells terminate->lyse count Measure radioactivity (Scintillation Counting) lyse->count analyze Analyze Data: Plot % Inhibition vs. [Compound] count->analyze end Determine IC50 Value analyze->end

Caption: Workflow for Dopamine Uptake Inhibition Assay.

Conclusion

This compound belongs to a class of DAT inhibitors with significant potential for high affinity and selectivity. Its pharmacological profile, characterized by the 4-arylpiperidine scaffold, positions it as a valuable tool for research. However, its precise potency and selectivity relative to established inhibitors like cocaine, methylphenidate, and GBR-12909 can only be determined through empirical testing. The detailed, self-validating protocols provided in this guide offer a robust framework for researchers to perform this characterization, enabling a direct comparison and contributing to the broader understanding of structure-activity relationships at the dopamine transporter.

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A Senior Application Scientist's Guide to Bioisosteric Replacements for the tert-Butylphenyl Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the tert-Butylphenyl Group

In the landscape of medicinal chemistry, the tert-butylphenyl moiety is a frequently employed structural motif. Its substantial steric bulk is often instrumental in optimizing ligand-protein interactions, effectively filling hydrophobic pockets within target enzymes or receptors to enhance binding affinity and potency.[1][2][3] This bulky, non-polar group can shield adjacent functional groups from metabolic enzymes, a strategy that can be beneficial in drug design.

However, the very properties that make the tert-butyl group attractive also present significant challenges in drug development. Its pronounced lipophilicity often contributes to poor aqueous solubility and can lead to non-specific binding. More critically, the nine equivalent C-H bonds of the tert-butyl group are susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[4][5][6] This metabolic vulnerability can result in high clearance, low oral bioavailability, and a short half-life, hindering the progression of promising drug candidates.[6][7][8]

To circumvent these liabilities while preserving the desirable steric and electronic properties, medicinal chemists turn to the strategy of bioisosteric replacement.[7][8][9][10] A bioisostere is a functional group or moiety that mimics the parent group in size, shape, and electronic distribution, yet possesses distinct physicochemical properties. This guide provides an in-depth comparison of leading bioisosteric replacements for the tert-butylphenyl group, offering experimental data and protocols to aid researchers in navigating this critical aspect of lead optimization.

Navigating the Post-tert-Butyl Landscape: A Comparative Analysis

The selection of an appropriate bioisostere is a context-dependent decision, guided by the specific challenges of a drug discovery program. Here, we evaluate several prominent replacements, focusing on their impact on lipophilicity, solubility, and metabolic stability.

Bicyclo[1.1.1]pentane (BCP): The 3D Scaffold for Improved Physicochemical Properties

Bicyclo[1.1.1]pentane (BCP) has emerged as a premier non-classical bioisostere for both para-substituted phenyl rings and tert-butyl groups.[11] This strained, rigid, and sp³-rich scaffold offers a three-dimensional vector for substituents that mimics the linear trajectory of a para-phenylene or the bulk of a tert-butyl group.[12][13][14]

Key Advantages:

  • Reduced Lipophilicity and Improved Solubility: The replacement of a planar, aromatic phenyl ring with a saturated, three-dimensional BCP core significantly decreases lipophilicity (logP) and often dramatically improves aqueous solubility.[5][11][12][15]

  • Enhanced Metabolic Stability: The C-H bonds on the BCP core are less susceptible to oxidative metabolism compared to those on a tert-butyl group or an aromatic ring, leading to improved metabolic stability.[5][11][15]

  • Intellectual Property: As a novel and distinct chemical entity, the incorporation of a BCP moiety can provide a strong foothold for new intellectual property.[16]

Case Study: In the development of γ-secretase modulators for Alzheimer's disease, replacing a phenyl linker with a BCP moiety led to a substantial improvement in drug-like properties, including a marked increase in solubility and a decrease in lipophilicity, while maintaining potent biological activity.[16]

cluster_0 tert-Butylphenyl Moiety cluster_1 Bioisosteric Replacements a tert-Butylphenyl b Bicyclo[1.1.1]pentane (BCP) a->b Mimics Steric Bulk Improves Solubility Enhances Metabolic Stability c Cubane a->c Geometric Mimic High Metabolic Stability d Trifluoromethylcyclopropyl a->d Retains Bulk Blocks Oxidation

Caption: Structural relationship between tert-Butylphenyl and its key bioisosteres.

Cubane: The Rigid Geometric Mimic

Cubane is a highly strained, synthetic hydrocarbon that serves as an almost perfect geometric bioisostere for a benzene ring.[17][18][19] Its rigid, cubic framework provides exit vectors for substituents that closely match those of a para-substituted phenyl ring.

Key Advantages:

  • Exceptional Metabolic Stability: The high strain within the cubane cage results in exceptionally strong C-H bonds, rendering it highly resistant to oxidative metabolism.[18][19]

  • Improved Solubility: By replacing a flat aromatic ring with the three-dimensional cubane scaffold, planarity is disrupted, which can lead to improved solubility and better pharmacokinetic profiles.[20][21]

  • Reduced Toxicity: Unlike benzene, which can be metabolized to toxic epoxides, cubane is metabolically inert and lacks inherent toxicity.[19]

While historically its synthetic accessibility has been a major barrier, recent advancements in synthetic methodology are making cubane-containing building blocks more readily available for drug discovery programs.[18][19]

Trifluoromethyl-Substituted Rings: Engineering Metabolic Resistance

A highly effective strategy to block metabolic oxidation of the tert-butyl group involves replacing it with moieties that are sterically similar but electronically fortified against metabolism. Trifluoromethyl-substituted small rings, such as trifluoromethylcyclopropyl, trifluoromethylcyclobutyl, and trifluoromethyloxetane, are excellent examples.[5][7][22]

The Trifluoromethylcyclopropyl Group Case Study: This bioisostere was rationally designed to overcome the metabolic liability of the tert-butyl group.[6] The strategy involved two key changes:

  • C-H to C-F Bond Replacement: One methyl group is replaced with a trifluoromethyl (CF₃) group. The strong C-F bond is impervious to CYP-mediated oxidation.

  • Increased C-H Bond Strength: The remaining two methyl groups are joined to form a cyclopropyl ring. The C-H bonds on a cyclopropane ring have higher s-character than typical aliphatic C-H bonds, resulting in a higher bond dissociation energy and reduced susceptibility to hydrogen atom abstraction by metabolic enzymes.[6]

Experimental studies have consistently shown that replacing a tert-butyl group with a trifluoromethylcyclopropyl group leads to significantly increased metabolic stability, lower in vivo clearance, and longer half-lives.[6] Similarly, the trifluoromethyloxetane bioisostere has been shown to decrease lipophilicity and improve metabolic stability relative to its tert-butyl analogue.[22]

Quantitative Comparison of Physicochemical Properties

The following table summarizes typical changes in key physicochemical properties observed when replacing a tert-butylphenyl moiety with various bioisosteres, based on data from published case studies.

MoietyTypical cLogP ChangeAqueous SolubilityMetabolic StabilityKey Rationale
tert-Butylphenyl BaselineLowLow to ModerateSteric bulk for potency
BCP-Phenyl Decrease (~1-2 units)Significantly IncreasedIncreasedImproves ADME, reduces lipophilicity[11][16][21]
Cubyl-Phenyl Decrease (~0.5-1 unit)IncreasedSignificantly IncreasedGeometric mimic, metabolically inert[19][21]
CF₃-Cyclopropyl-Phenyl Similar or Slight DecreaseSimilarSignificantly IncreasedBlocks oxidative metabolism[6]
CF₃-Oxetanyl-Phenyl Decrease (~1 unit)IncreasedIncreasedReduces lipophilicity, blocks metabolism[22]

Note: The exact changes are highly dependent on the specific molecular scaffold.

Experimental Protocols: A Self-Validating System

Trustworthy data is the cornerstone of effective drug design. The protocols described below are designed to provide a robust and reproducible assessment of the metabolic stability of new chemical entities.

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is the industry standard for assessing a compound's susceptibility to Phase I metabolism mediated by CYP enzymes.

Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.

Materials:

  • Test compounds and positive control (e.g., a compound with known high clearance like Verapamil).

  • Pooled liver microsomes (human, rat, or other species of interest).

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺).

  • 0.1 M Phosphate buffer (pH 7.4).

  • Acetonitrile with an internal standard (for quenching and analysis).

  • LC-MS/MS system for analysis.

Methodology:

  • Preparation: Prepare stock solutions of test compounds and controls in DMSO. The final DMSO concentration in the incubation should be ≤ 0.5%.

  • Incubation Mixture: In a 96-well plate, prepare the incubation mixture (total volume 200 µL) in the following order:

    • Phosphate buffer (pH 7.4).

    • Liver microsomes (final concentration typically 0.5 mg/mL).

    • Test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the T=0 min time point and "-NADPH" controls, add buffer instead.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the rate constant, k. From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Compound Stock Solutions (DMSO) prep_mix Prepare Incubation Mix (Buffer + Microsomes + Compound) prep_stock->prep_mix pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate initiate Initiate with NADPH pre_incubate->initiate quench Quench at Time Points (0, 5, 15, 30, 60 min) initiate->quench centrifuge Centrifuge to Remove Protein quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ and CLint analyze->calculate

Caption: Workflow for the in vitro metabolic stability assay.

Protocol 2: General Synthetic Scheme for a Trifluoromethylcyclopropyl-Phenyl Analog

This protocol outlines a representative synthesis, demonstrating the accessibility of these bioisosteres.

Objective: To replace a tert-butylphenyl bromide with a trifluoromethylcyclopropyl-phenyl moiety via Suzuki coupling.

cluster_synth Synthetic Pathway cluster_alt Alternative Pathway A Aryl-Br B Aryl-B(pin) A->B Miayura Borylation (e.g., B2pin2, Pd catalyst, base) D Final Product B->D Suzuki Coupling (CF3-Cyclopropyl-Phenyl-Br, Pd catalyst, base) C CF3-Cyclopropyl-Phenyl-B(pin) E CF3-Cyclopropyl-Phenyl-Br F Aryl-B(pin) E->F Suzuki Coupling (Pd catalyst, base)

Caption: General Suzuki coupling strategy for bioisostere incorporation.

Step-by-Step Methodology:

  • Boronic Ester Formation: The parent molecule containing a bromo-aryl moiety is subjected to a Miyaura borylation reaction using bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane).

  • Suzuki Coupling: The resulting aryl boronic ester is then coupled with a commercially available or synthesized 1-bromo-4-(1-(trifluoromethyl)cyclopropyl)benzene building block. This reaction is also mediated by a palladium catalyst (e.g., SPhos Pd G3) and a base (e.g., K₃PO₄) in a suitable solvent system (e.g., THF/water).[6]

  • Purification: The final product is purified using standard techniques such as column chromatography to yield the desired bioisosterically-replaced compound.

This modular approach allows for the late-stage introduction of the bioisostere, which is highly advantageous in a drug discovery setting.

Conclusion and Future Outlook

The strategic replacement of the metabolically vulnerable tert-butylphenyl group is a powerful tactic to enhance the drug-like properties of lead compounds. Three-dimensional, sp³-rich bioisosteres like BCP and cubane offer a paradigm shift away from "flat" aromatic rings, often leading to dramatic improvements in solubility and metabolic stability. For more targeted interventions, electronically-tuned mimics like the trifluoromethylcyclopropyl group provide a robust solution to block specific metabolic pathways.

The choice of bioisostere should be guided by a thorough analysis of structure-activity relationships and a data-driven assessment of physicochemical and ADME properties. By employing the comparative data and robust experimental protocols outlined in this guide, researchers can make more informed decisions, accelerating the design and development of safer and more effective medicines.

References

  • Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem.[Link]

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A Comparative Guide to the Structure-Activity Relationships of 4-Arylpiperidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 4-Arylpiperidine Scaffold as a Privileged Structure

The 4-arylpiperidine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast number of pharmacologically active agents targeting the central nervous system (CNS).[1][2] Its conformational flexibility and the ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a diverse range of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for 4-arylpiperidine analogs across several major target classes, offering field-proven insights into how subtle molecular modifications can dramatically alter pharmacological profiles. We will delve into the causality behind experimental design, present validated protocols for key assays, and summarize critical data to aid researchers in the rational design of novel therapeutics.

The core 4-arylpiperidine structure offers several key points for chemical modification, each influencing the compound's affinity, selectivity, and functional activity. Understanding the impact of substitutions at these positions is fundamental to leveraging this scaffold for drug discovery.

SAR_Scaffold cluster_0 Key Modification Sites on the 4-Arylpiperidine Scaffold main_structure N1_label N1-Substituent (R1) Governs potency, selectivity, and functional activity (agonist vs. antagonist). Aryl_label Aryl Ring (Ar) Substituents (R2) modulate binding affinity and selectivity. C3_C4_label Piperidine Ring Substitution (e.g., at C3) and stereochemistry influence potency and receptor subtype selectivity.

Caption: General structure of the 4-arylpiperidine scaffold highlighting key modification points.

Part 1: Targeting Opioid Receptors

4-Arylpiperidines are classic opioid receptor modulators, with research dating back to the discovery of meperidine. SAR studies in this class are extensive and have led to the development of potent analgesics and opioid antagonists.[3][4]

Comparative SAR Analysis

The primary focus has been on achieving high affinity and selectivity for the mu-opioid receptor (MOR), the main target for analgesia.[5] However, delta (DOR) and kappa (KOR) receptors are also important for modulating pain and other CNS effects.

A key determinant of activity is the presence and position of a phenolic hydroxyl group on the 4-aryl ring. Studies on trans-3,4-dimethyl-4-arylpiperidine derivatives have shown that a hydroxyl group at the 3-position of the aryl ring is optimal for high affinity at all three opioid receptors.[6][7] Moving this group to the 2- or 4-position significantly reduces binding affinity.[7]

The rationale behind this observation lies in the ability of the 3-hydroxyl group to form a critical hydrogen bond interaction within the opioid receptor binding pocket, mimicking a key interaction made by endogenous opioid peptides and morphine.

Furthermore, the N1-substituent on the piperidine ring is crucial for determining functional activity. Small alkyl groups like methyl often confer agonist properties, while larger groups, such as cyclopropylmethyl or allyl, typically result in antagonist or partial agonist activity.

Table 1: Comparative Binding Affinities (Ki, nM) of trans-3,4-dimethyl-4-arylpiperidine Opioid Antagonists

Compound R Group (Aryl Substituent) µ Ki (nM) κ Ki (nM) δ Ki (nM)
1 (LY255582) 3-OH 0.6 1.8 39
2 2-OH 1.9 15 118
3 4-OH 11 22 260
4 3-OCH₃ 16 13 160
5 3-OCONH₂ 1.1 2.5 45
6 3-OCONHCH₃ 0.9 2.1 48

Data compiled from published studies.[7]

As shown in Table 1, replacing the optimal 3-OH group with a methoxy ether (Compound 4) drastically reduces affinity, particularly at the µ-receptor, demonstrating the importance of the hydrogen bond-donating capability of the hydroxyl group.[7] However, converting the hydroxyl to a carbamate (Compounds 5 and 6) can restore high affinity, suggesting these groups may act as effective bioisosteres, potentially improving pharmacokinetic properties like metabolic stability.[6]

More recent work on novel MOR agonists has shown that the linker between the piperidine and aryl rings, as well as the substitution pattern, plays a pivotal role in achieving sub-nanomolar potency and high selectivity.[8]

Visualizing the Mechanism: Opioid Receptor Signaling

The development of biased agonists—ligands that preferentially activate one signaling pathway over another—is a major goal in modern opioid research. This strategy aims to separate the desired analgesic effects (mediated by the G-protein pathway) from adverse effects like respiratory depression and tolerance (linked to the β-arrestin pathway).[9]

Opioid_Signaling cluster_g_protein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Adverse Effects) agonist Opioid Agonist mor Mu Opioid Receptor (MOR) agonist->mor Binds to gi Gi/o Protein mor->gi Activates grk GRK mor->grk Phosphorylation by ac Adenylyl Cyclase gi->ac Inhibits ion Ion Channel Modulation gi->ion Modulates cAMP ↓ cAMP ac->cAMP arrestin β-Arrestin grk->arrestin Recruits internalization Receptor Internalization arrestin->internalization

Caption: Simplified signaling pathways activated by the Mu Opioid Receptor (MOR).

Part 2: Targeting Monoamine Transporters

4-Arylpiperidine analogs are highly effective inhibitors of monoamine transporters, which are responsible for the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[10][11] Drugs targeting these transporters, such as the selective serotonin reuptake inhibitor (SSRI) paroxetine, are widely used to treat depression and other psychiatric disorders.[1]

Comparative SAR Analysis

The SAR for this class is nuanced, with subtle structural changes dictating selectivity between DAT, SERT, and NET.

  • Dopamine Transporter (DAT): For analogs of 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine, SAR studies reveal that electron-withdrawing substituents on the N-benzyl ring, such as fluoro or nitro groups, enhance both potency and selectivity for DAT over SERT.[12][13] Bioisosteric replacement of a phenyl ring in the diphenylmethoxy moiety with a thiophene ring is also well-tolerated and can produce highly potent compounds.[14]

  • Serotonin and Norepinephrine Transporters (SERT/NET): In a series of 4-benzylpiperidine carboxamides, the linker length between the piperidine and the carboxamide function was critical. Compounds with a three-carbon linker generally showed stronger NET inhibition, while those with a two-carbon linker favored DAT inhibition.[15] For SERT inhibition, bulky substituents like a biphenyl ring were preferred over diphenyl groups.[15] Furthermore, N-demethylation of meperidine analogs was found to improve both binding affinity and selectivity for SERT.[16]

Table 2: Comparative Inhibition of Monoamine Transporters by GBR 12909 Analogs

Compound R (N-Benzyl Substituent) DAT IC50 (nM) SERT IC50 (nM) Selectivity Ratio (SERT/DAT)
GBR 12909 H 14.0 85 6.1
5a 4-F 17.2 1920 112
11b 4-NO₂ 16.4 1770 108
13b H (Thiophene bioisostere) 13.8 >10000 >725

Data adapted from Dutta, A. K., et al. (1997).[12][13]

The data clearly indicate that while the parent compound GBR 12909 has modest selectivity, strategic placement of electron-withdrawing groups or bioisosteric replacement can increase DAT selectivity by over an order of magnitude.[12][13] This is a critical consideration in designing ligands to avoid off-target effects, for example, by minimizing SERT interaction to reduce side effects associated with SSRIs.

Part 3: Experimental Protocols & Validation

The trustworthiness of any SAR study hinges on the robustness and reproducibility of its experimental assays. Here, we provide self-validating protocols for two key experimental workflows used to characterize 4-arylpiperidine analogs.

Protocol 1: Opioid Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the mu-opioid receptor (MOR). The principle is to measure the ability of an unlabeled test compound to displace a radiolabeled ligand from the receptor.

Causality: The choice of a high-affinity, selective radioligand like [³H]-DAMGO is critical for a sensitive assay.[9] Non-specific binding is determined using a high concentration of a known antagonist (e.g., naloxone) to saturate all specific binding sites, ensuring that any remaining radioligand signal is due to binding to non-receptor components. The Cheng-Prusoff equation is used to convert the measured IC₅₀ value (the concentration of test ligand that inhibits 50% of specific binding) into the true inhibitory constant (Ki), which is independent of the radioligand concentration used.[7]

Step-by-Step Methodology:

  • Receptor Preparation: Use cell membranes from a stable cell line (e.g., CHO or HEK293) expressing the human mu-opioid receptor (hMOR). Thaw membranes on ice.

  • Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.4.

  • Plate Setup (96-well): In a final volume of 1 mL per well, combine:

    • hMOR cell membranes (10-20 µg protein).

    • [³H]-DAMGO at a concentration near its Kd (e.g., 0.5-2.0 nM).[9][17]

    • Varying concentrations of the test compound (typically a 10-point dilution series).

    • For Total Binding: Add assay buffer instead of the test compound.

    • For Non-Specific Binding (NSB): Add 10 µM naloxone.[9]

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[9]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a GF/C glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound ligand.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and quantify the retained radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding versus the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Protocol 2: Fluorescence-Based Neurotransmitter Transporter Uptake Assay

This protocol describes a homogeneous, no-wash assay for measuring the functional inhibition of DAT, NET, or SERT, providing a higher-throughput alternative to traditional radiolabel-based methods.[18]

Causality: This assay utilizes a fluorescent substrate that acts as a mimic for biogenic amine neurotransmitters.[19] It is actively transported into cells expressing the specific transporter, leading to an increase in intracellular fluorescence. An external masking dye quenches the fluorescence of the substrate outside the cells, ensuring that the signal is directly proportional to transporter activity.[20] This allows for real-time kinetic measurements, providing richer data on the mechanism of inhibition compared to endpoint-only assays.[21]

Step-by-Step Methodology:

  • Cell Plating: Seed HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT) into a 96- or 384-well black, clear-bottom plate. Plate at a density to achieve a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well for a 96-well plate).[20] Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of test compounds in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

  • Compound Incubation: Remove the cell culture medium and wash the cells once with HBSS. Add the test compounds to the wells and incubate for 10-20 minutes at 37°C. Include wells with a known inhibitor as a positive control and wells with buffer only as a negative (vehicle) control.

  • Dye Preparation: Reconstitute the fluorescent substrate/masking dye mixture as per the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[20]

  • Assay Initiation: Add the dye solution to all wells.

  • Fluorescence Reading: Immediately transfer the plate to a bottom-read fluorescence microplate reader (e.g., FlexStation® 3).[19]

  • Data Acquisition:

    • Kinetic Mode: Measure fluorescence intensity every 1-2 minutes for a period of 30-60 minutes. This is ideal for mechanistic studies.[21]

    • Endpoint Mode: Incubate the plate for a fixed time (e.g., 30 minutes) at 37°C, protected from light, and then read the final fluorescence intensity. This is suitable for high-throughput screening.[20]

  • Data Analysis:

    • For kinetic data, calculate the rate of uptake (slope of the fluorescence vs. time curve) or the area under the curve.

    • Plot the percentage of inhibition (relative to vehicle control) against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

Visualizing the Workflow: A General SAR Study Pipeline

The process of conducting an SAR study is a systematic, iterative cycle of design, synthesis, and testing. This workflow ensures that each analog provides meaningful data to guide the next round of molecular design.

SAR_Workflow design Lead Compound Identification & Rational Design synthesis Chemical Synthesis of Analogs design->synthesis Hypothesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification primary_assay Primary Screening: Binding Assays (Ki determination) purification->primary_assay Test Compounds functional_assay Secondary Screening: Functional Assays (IC50/EC50 determination) primary_assay->functional_assay Active 'Hits' data_analysis Data Analysis & SAR Determination functional_assay->data_analysis feedback Iterative Design (New Hypotheses) data_analysis->feedback SAR Insights feedback->synthesis Next Generation Analogs

Caption: A typical experimental workflow for a structure-activity relationship (SAR) study.

References

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Sourcing and Qualifying a Certified Reference Standard for 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of scientific advancement. A critical component underpinning this integrity is the use of well-characterized reference standards.[1][2][3] This guide provides an in-depth technical comparison and workflow for sourcing and qualifying a certified reference standard for 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride, a crucial step for ensuring accuracy and reliability in research and development.

While the ideal scenario is to procure a Certified Reference Material (CRM) from an accredited supplier, the reality for many novel or less common compounds is that such readily available standards are scarce. This guide will, therefore, compare the ideal characteristics of a CRM against the practical steps required to qualify a commercially available "research grade" material, transforming it into a reliable in-house reference standard.

The Critical Role of Certified Reference Standards

Certified Reference Standards are the linchpin of quality control in the pharmaceutical industry.[3][4] They serve as the benchmark against which new batches of active pharmaceutical ingredients (APIs), impurities, and degradation products are measured.[2][4] The use of a properly qualified reference standard is not merely a matter of good scientific practice; it is a regulatory expectation from bodies like the FDA and EMA.[2][4] Failure to use a well-characterized standard can lead to inaccurate analytical results, potentially delaying drug development programs and compromising patient safety.[5]

An ideal CRM for this compound would be sourced from a vendor accredited to ISO 17034, which governs the competence of reference material producers.[6][7][8][9] Such a standard would be accompanied by a comprehensive Certificate of Analysis (CoA) detailing its identity, purity, and associated uncertainty.

Sourcing this compound: A Market Analysis

A survey of the current market reveals that this compound is available from several chemical suppliers. However, the level of characterization and certification varies significantly.

SupplierStated Grade/CertificationAvailability of Analytical Data
Ideal Supplier (Hypothetical) Certified Reference Material (ISO 17034)Comprehensive Certificate of Analysis with purity, identity, and uncertainty data.
Sigma-Aldrich Research Grade (AldrichCPR)Explicitly states no analytical data is collected for this product.[5]
Santa Cruz Biotechnology Research Use Only"Refer to Certificate of Analysis for lot specific data" - CoA not readily available online.[1]

This landscape underscores a common challenge in sourcing reference standards for non-pharmacopeial compounds. The onus often falls on the end-user to perform rigorous qualification of available materials.

The Qualification Workflow: From Research Chemical to In-house Reference Standard

When a fully certified reference standard is unavailable, a systematic qualification process is essential. This process establishes the identity, purity, and potency of the candidate material, ensuring its suitability for its intended analytical use.

Caption: Workflow for qualifying an in-house reference standard.

Experimental Protocols for Qualification

The following are detailed methodologies for the key analytical techniques required to qualify a reference standard for this compound.

Identity Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the molecular structure, confirming the identity of the compound by observing the chemical environment of each proton and carbon atom.

Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the candidate material and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

    • Typical parameters: 32 scans, relaxation delay of 1 second.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a carbon NMR spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2 seconds.

  • Data Interpretation: Compare the obtained spectra with the expected chemical shifts and coupling constants for the structure of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a cornerstone technique for assessing the purity of a compound by separating it from any potential impurities.

Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (Solvent A) and acetonitrile with 0.1% trifluoroacetic acid (Solvent B).

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the reference standard at 1 mg/mL in methanol and dilute to 0.1 mg/mL with the initial mobile phase composition.

  • Analysis: Inject 10 µL and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Impurity Profiling by Liquid Chromatography-Mass Spectrometry (LC-MS)

Rationale: LC-MS couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, enabling the identification of impurities.

Protocol:

  • System: An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • LC Method: Utilize the same HPLC method as described for purity determination.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: 100-1000 m/z.

  • Data Analysis: Analyze the mass spectra of any impurity peaks to propose their potential structures.

Comparative Analysis: Ideal vs. In-House Qualified Standard

The following table summarizes the key differences between an ideal, commercially available CRM and a rigorously qualified in-house reference standard.

FeatureIdeal Certified Reference Material (CRM)In-House Qualified Reference Standard
Traceability Metrologically traceable to SI units.Traceable to the in-house characterization data.
Uncertainty Stated measurement uncertainty on the CoA.Uncertainty can be estimated but may not be as rigorous.
Purity Certified purity value with a confidence interval.Purity determined by in-house methods (e.g., HPLC area %).
Documentation Comprehensive CoA from an ISO 17034 accredited provider.[6][7][8][9]In-house generated CoA summarizing all analytical data.
Regulatory Acceptance Generally accepted by regulatory authorities.May require additional justification and data submission.
Cost & Availability Higher cost and may not be available for all compounds.Lower initial cost but requires significant in-house resources.

Conclusion and Recommendations

For a compound like this compound, where a commercially available, fully certified reference material is not readily found, a diligent in-house qualification is not just recommended, but essential for ensuring data integrity. While suppliers like Sigma-Aldrich and Santa Cruz Biotechnology provide a starting material, the lack of comprehensive analytical data necessitates a full characterization by the end-user.

Researchers and drug development professionals should adopt a risk-based approach. For early-stage research, a well-characterized in-house standard may be sufficient. However, for later-stage development and regulatory submissions, sourcing a CRM from an accredited vendor is paramount. If a commercial CRM is not available, a dialogue with contract manufacturing organizations specializing in reference standard synthesis and certification should be initiated.

Ultimately, the investment in time and resources to properly qualify a reference standard pays dividends in the form of reliable, reproducible, and defensible scientific data.

References

  • Simson, J. (2024, March 29). The Crucial Role of Reference Standards in the Pharmaceutical Industry! Pharmaguideline. Retrieved January 19, 2026, from [Link]

  • Alcami. (n.d.). Quality By Design The Importance Of Reference Standards In Drug Development. Retrieved January 19, 2026, from [Link]

  • Cambrex. (n.d.). Reference Standards. Retrieved January 19, 2026, from [Link]

  • MRIGlobal. (n.d.). Reference Standards in the Pharmaceutical Industry. Retrieved January 19, 2026, from [Link]

  • Cenmed Enterprises. (n.d.). This compound. Retrieved January 19, 2026, from [Link]

  • Cerilliant. (n.d.). 4-ANPP-D5. Retrieved January 19, 2026, from [Link]

  • WITEGA Laboratorien Berlin-Adlershof GmbH. (n.d.). ISO 17034 (Certified) Reference Materials. Retrieved January 19, 2026, from [Link]

  • International Organization for Standardization. (2016). ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved January 19, 2026, from [Link]

  • Cerilliant. (n.d.). New Products. Retrieved January 19, 2026, from [Link]

  • Romer Labs. (n.d.). Biopure™ ISO 17034 (Certified) Reference Materials. Retrieved January 19, 2026, from [Link]

  • CPAChem. (n.d.). ISO 17034 certified. Retrieved January 19, 2026, from [Link]

  • Cerilliant. (n.d.). Fentanyl. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved January 19, 2026, from [Link]

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mass spectrometry fragmentation analysis of 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation Analysis of 4-[4-(tert-Butyl)phenyl]piperidine Hydrochloride: A Comparative Study

For researchers, scientists, and drug development professionals, the precise structural characterization of novel chemical entities and their intermediates is a cornerstone of modern pharmaceutical science. 4-[4-(tert-Butyl)phenyl]piperidine is a significant structural scaffold found in a variety of pharmacologically active molecules. Its accurate identification and characterization are paramount for ensuring the quality, safety, and efficacy of potential drug candidates. Mass spectrometry (MS) stands as a premier analytical technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of fragmentation patterns.

This guide provides an in-depth, comparative analysis of the fragmentation behavior of this compound under different mass spectrometric conditions. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, comparing the rugged, fragment-rich data from Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) with the targeted, structurally informative data from Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). This document is designed to serve as a practical resource, empowering researchers to select the optimal analytical strategy for their specific needs, from routine identification to in-depth structural elucidation.

Section 1: Fundamental Principles of Ionization and Fragmentation

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is the most critical factor influencing the subsequent fragmentation, as it dictates the amount of energy imparted to the analyte.

  • Electron Ionization (EI): This is a "hard" ionization technique, primarily used with GC. Molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a high-energy molecular ion (M+•).[1] This excess energy induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum that is highly valuable for library matching and initial identification. The fragmentation pathways are governed by the formation of the most stable radical cations and carbocations.

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique, ideal for LC. It generates ions by creating a fine spray of charged droplets from a solution, allowing large and non-volatile molecules to enter the gas phase as ions with minimal internal energy.[2] For basic compounds like piperidine derivatives, ESI in positive ion mode typically produces the protonated molecule, [M+H]+.[2] This intact precursor ion contains little structural information on its own but is the perfect starting point for tandem mass spectrometry (MS/MS). In MS/MS, the precursor ion is isolated and subjected to Collision-Induced Dissociation (CID), where collisions with an inert gas induce controlled fragmentation, revealing specific structural details.[3]

Section 2: Predicted Fragmentation Pathways

The structure of 4-[4-(tert-Butyl)phenyl]piperidine, with its distinct aliphatic heterocyclic ring and substituted aromatic moiety, gives rise to predictable yet informative fragmentation patterns that differ significantly between EI and ESI-CID. The free base of the compound has a monoisotopic mass of 217.1830 Da.[4]

Electron Ionization (EI-MS) Fragmentation

Under the high-energy conditions of EI, the molecular ion (m/z 217) is expected to undergo several competing fragmentation reactions driven by the stability of the resulting fragments.

  • Loss of a Methyl Radical (•CH₃): The tert-butyl group is highly susceptible to fragmentation. The most favorable initial cleavage is the loss of a methyl radical (15 Da) to form a stable tertiary benzylic cation at m/z 202.[5] This is often the most abundant high-mass ion.

  • Formation of the Tropylium Ion: The resulting ion at m/z 202 can undergo further rearrangement and fragmentation.

  • Piperidine Ring α-Cleavage: The piperidine ring's fragmentation is typically initiated by ionization at the nitrogen atom, followed by cleavage of the carbon-carbon bond adjacent to the nitrogen (α-cleavage).[2] This can lead to the formation of a stable iminium ion.

  • Formation of tert-Butyl Cation: Cleavage of the bond between the phenyl ring and the tert-butyl group can generate the highly stable tert-butyl cation at m/z 57. This peak is often very intense and is a diagnostic marker for the presence of a tert-butyl group.

EI_Fragmentation M M+• 4-[4-(tert-Butyl)phenyl]piperidine m/z 217 M_minus_15 [M - CH₃]+• m/z 202 M->M_minus_15 - •CH₃ M_minus_57 [M - C₄H₉]+• m/z 160 M->M_minus_57 - •C₄H₉ tert_butyl [C₄H₉]+ m/z 57 M->tert_butyl Benzylic Cleavage piperidine_frag Piperidine Ring Fragments (e.g., α-cleavage products) M->piperidine_frag α-Cleavage ESI_Fragmentation M_H [M+H]+ m/z 218 M_H_minus_NH3 [M+H - NH₃]+ m/z 201 M_H->M_H_minus_NH3 - NH₃ (Ring Opening) M_H_minus_C4H8 [M+H - C₄H₈]+ m/z 162 M_H->M_H_minus_C4H8 - C₄H₈ (Isobutylene) Phenyl_piperidine [C₁₁H₁₄N]+ m/z 160 M_H->Phenyl_piperidine - C₄H₁₀

Caption: Proposed ESI-MS/MS fragmentation of 4-[4-(tert-Butyl)phenyl]piperidine.

Section 3: Comparative Analysis of Analytical Platforms

The choice between GC-MS and LC-MS is dictated by the analyte's properties and the analytical objective. For 4-[4-(tert-Butyl)phenyl]piperidine, both techniques are viable, but they offer different advantages. LC-MS has emerged as a gold standard for many 4-substituted piperidines in drug discovery. [6]

Parameter LC-MS/MS GC-MS Causality & Field-Proven Insights
Principle Chromatographic separation in the liquid phase coupled with mass analysis of the analyte and its fragments. [7] Chromatographic separation of volatile analytes in the gas phase followed by mass analysis. [7] LC-MS is ideal for polar, non-volatile, or thermally labile compounds. GC-MS requires analytes to be volatile and thermally stable.
Sample Volatility Not required. Required. The hydrochloride salt form of the target compound is non-volatile, making LC-MS the direct method of choice. For GC-MS, the salt must be converted to the free base.
Derivatization Generally not required. [6] May be required for polar analytes to increase volatility and thermal stability. [6] The piperidine nitrogen is basic and polar. While the free base might be sufficiently volatile for GC-MS, derivatization could improve peak shape and reproducibility. LC-MS avoids this extra, potentially variable, sample preparation step.
Ionization Soft (ESI, APCI). Produces [M+H]⁺. Hard (EI). Produces M+• and extensive fragments. ESI provides molecular weight information and a stable precursor for targeted MS/MS, which is excellent for quantification and selective structural analysis. EI provides a reproducible fragmentation "fingerprint" ideal for library searching and identifying unknown structures.
Selectivity Very High. High. The ability to perform MS/MS experiments in LC-MS (e.g., Multiple Reaction Monitoring, MRM) provides exceptional selectivity, minimizing matrix interferences. [6]

| Sensitivity | Very High (sub-µg/kg levels achievable). [6]| High. | Modern LC-MS/MS systems generally offer superior sensitivity, which is critical for impurity analysis and pharmacokinetic studies. [7][8]|

Section 4: Experimental Protocols

The following protocols are self-validating systems, designed to ensure robust and reproducible results. The inclusion of an internal standard in the LC-MS/MS protocol is crucial for correcting variability during sample preparation and analysis. [6]

Protocol for LC-ESI-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Prep Dissolve Sample (1 mg/mL in Methanol) Dilute Dilute to 10 µg/mL with Mobile Phase A Prep->Dilute Spike Spike Internal Standard Dilute->Spike Inject Inject 5 µL Spike->Inject LC HPLC Separation Inject->LC MS1 ESI+ Full Scan (Identify [M+H]⁺) LC->MS1 MS2 Product Ion Scan (Fragment [M+H]⁺) MS1->MS2

Sources

A Comparative Guide to the Quantitative Purity Assessment of 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, the rigorous determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparative analysis of principal analytical methodologies for the quantitative purity assessment of 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride (BCPP HCl), a substituted piperidine derivative of interest in medicinal chemistry. We will explore the mechanistic underpinnings, practical advantages, and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Argentometric Titration. This guide is designed to empower the analytical chemist to make informed decisions when selecting and validating methods for this class of compounds, ensuring data integrity and product quality.

Introduction: The Imperative of Purity in Pharmaceutical Development

This compound is a heterocyclic amine whose purity profile directly impacts its pharmacological and toxicological properties. Impurities, even at trace levels, can arise from the synthetic route, degradation, or storage and may possess undesirable biological activity.[1] Therefore, employing robust, accurate, and precise analytical methods for purity determination is not merely a procedural step but a critical component of drug safety and efficacy.

The choice of an analytical technique is governed by a multitude of factors including the physicochemical properties of the analyte, the nature of expected impurities, required sensitivity, and the intended purpose of the analysis (e.g., routine QC vs. reference standard characterization). This guide will dissect four orthogonal techniques, providing the causal logic behind experimental design and presenting a holistic view of their respective capabilities for BCPP HCl analysis.

Orthogonal Approaches to Purity Determination

A multi-faceted approach, utilizing techniques with different separation and detection principles, provides the most comprehensive and trustworthy purity profile. We will compare a primary ratio method (qNMR), a highly specific separation technique (HPLC), a method for volatile compounds (GC), and a classic stoichiometric assay (Titration).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the dominant technique in pharmaceutical analysis due to its high resolving power, sensitivity, and applicability to a wide range of compounds. For a non-volatile salt like BCPP HCl, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Causality of Method Design: The separation in RP-HPLC is driven by the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[2] For BCPP HCl, a protonated amine at typical mobile phase pH, its retention will be influenced by both the hydrophobicity of the tert-butylphenyl group and its ionic character. The use of an acidic modifier (e.g., phosphoric or formic acid) in the mobile phase is crucial; it ensures consistent protonation of the piperidine nitrogen, leading to sharp, symmetrical peaks by minimizing interactions with residual silanols on the silica-based stationary phase.[3][4] Detection is typically achieved using a UV detector, leveraging the chromophore of the phenyl ring.

Anticipated Performance:

  • Strengths: Excellent for separating structurally similar impurities (e.g., isomers, precursors, degradation products). High sensitivity (LOD/LOQ in the µg/mL range) allows for the quantification of trace impurities.[3] Method validation is well-established under ICH guidelines.[5][6]

  • Limitations: Requires a reference standard of the main component for quantification. May not detect non-chromophoric impurities. The hydrochloride salt itself is not directly quantified, only the active moiety.

Gas Chromatography (GC): A Niche Application for Volatiles and Precursors

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[7] Direct analysis of BCPP HCl is not feasible due to its salt form and low volatility. However, GC is invaluable for two specific aspects of its purity profile:

  • Residual Solvents: The manufacturing process of APIs invariably uses solvents, which must be controlled in the final product.[8] Headspace GC is the standard method for quantifying these volatile impurities as mandated by pharmacopoeias like the USP <467>.[8][9]

  • Volatile Precursors: Analysis of the free base form, 4-[4-(tert-butyl)phenyl]piperidine, or other volatile precursors may be possible. This often requires derivatization to improve volatility and peak shape, though direct injection can sometimes be achieved.[7][10]

Causality of Method Design: For residual solvent analysis, the sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC. This separates the volatile solvents from the non-volatile API matrix.[11] A flame ionization detector (FID) is typically used due to its excellent response to a wide range of organic compounds.

Quantitative NMR (qNMR): A Primary Method for Absolute Purity

qNMR stands out as a primary analytical method because the signal intensity is directly proportional to the number of nuclei, allowing for quantification without a specific reference standard of the analyte.[12][13] This makes it an exceptionally powerful tool for certifying reference materials and for obtaining an unbiased purity value.

Causality of Method Design: For a ¹H qNMR assay, a known mass of the BCPP HCl sample is dissolved in a deuterated solvent along with a known mass of a certified internal standard (IS). The IS must be stable, of high purity, and have protons that resonate in a clear region of the spectrum, away from the analyte signals. The purity of the BCPP HCl is then calculated by comparing the integral of a specific, well-resolved analyte proton signal to the integral of a known proton signal from the IS.[14] Key experimental parameters like relaxation delay (d1) must be sufficiently long (typically 5 times the longest T1 relaxation time) to ensure complete signal relaxation for accurate integration.[15]

Anticipated Performance:

  • Strengths: Provides an absolute purity value ("mass %") without needing a BCPP HCl reference standard.[13] Simultaneously confirms the structure of the analyte and quantifies impurities with NMR-active nuclei. Detects non-chromophoric impurities.

  • Limitations: Lower sensitivity compared to HPLC. Requires a more expensive and specialized instrument. May be challenging if impurity signals overlap with analyte or standard signals.

Argentometric Titration: Assay of the Hydrochloride Salt

Titration is a classic, robust method for determining the amount of a substance through a stoichiometric reaction. For BCPP HCl, argentometric titration (specifically, a precipitation titration) can be used to quantify the chloride counter-ion. This provides an assay value for the salt form of the molecule.

Causality of Method Design: The sample is dissolved in an appropriate solvent (e.g., aqueous ethanol), and titrated with a standardized solution of silver nitrate (AgNO₃). The silver ions (Ag⁺) react with the chloride ions (Cl⁻) to form a silver chloride (AgCl) precipitate.[16] The endpoint of the titration, where all the chloride has reacted, can be determined potentiometrically using a silver electrode, which measures the change in Ag⁺ concentration.[16][17]

Anticipated Performance:

  • Strengths: High precision and accuracy for the assay of the salt content. It is an established pharmacopoeial method.[18] Inexpensive instrumentation.

  • Limitations: It is not a purity-indicating method in the sense of detecting organic impurities. It only quantifies the chloride content and is susceptible to interference from other halide impurities. The result is an assay of the salt, not a direct measure of the organic moiety's purity.

Comparative Analysis: Experimental Data Summary

To illustrate the strengths of each technique, three hypothetical batches of BCPP HCl were analyzed.

  • Batch A: High Purity Reference Material

  • Batch B: Production Batch with a known process impurity

  • Batch C: Batch with residual solvent contamination and some degradation

Analytical Method Parameter Measured Batch A Batch B Batch C Key Insights & Rationale
HPLC (UV, 254 nm) Purity by Area %99.92%98.50% (Impurity at 1.35%)99.45%Excellent for detecting and quantifying the specific organic process impurity in Batch B. Provides a relative purity, assuming all impurities have a similar response factor to the API.
GC-HS (FID) Residual Solvents< 0.01% (Toluene)< 0.01% (Toluene)0.25% (Toluene)Uniquely suited to detect the volatile solvent contamination in Batch C, which would be missed by other methods.
qNMR (¹H, 500 MHz) Absolute Purity (mass %)99.8%98.4%99.2%Provides the most accurate "true" purity value, accounting for all proton-containing species. The result for Batch C is lower than the HPLC value, likely due to the presence of water or other non-UV active impurities.
Argentometric Titration HCl Salt Assay100.1%100.2%99.9%Confirms the correct stoichiometric amount of HCl in all batches. This method is insensitive to the organic impurities in Batch B and C, highlighting its limitation as a sole purity test.

Experimental Protocols

HPLC Purity Method

Objective: To determine the purity of BCPP HCl and quantify related organic impurities.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep_Std 1. Prepare Standard (1.0 mg/mL BCPP HCl RS) Inject 3. Inject onto HPLC System Prep_Std->Inject Prep_Sample 2. Prepare Sample (1.0 mg/mL BCPP HCl) Prep_Sample->Inject Separate 4. Isocratic Separation on C18 Column Inject->Separate Detect 5. UV Detection at 254 nm Separate->Detect Integrate 6. Integrate Peaks Detect->Integrate Calculate 7. Calculate Purity (Area % Normalization) Integrate->Calculate qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation Weigh_IS 1. Accurately weigh Internal Standard (IS) (e.g., Maleic Acid) Dissolve 3. Dissolve both in DMSO-d6 Weigh_IS->Dissolve Weigh_Sample 2. Accurately weigh BCPP HCl Sample Weigh_Sample->Dissolve Acquire 4. Acquire ¹H NMR Spectrum (d1 = 30s) Dissolve->Acquire Process 5. Phase and Baseline Correction Acquire->Process Integrate 6. Integrate Analyte and IS signals Process->Integrate Calculate 7. Calculate Purity using formula Integrate->Calculate

Sources

A Comparative Guide to the Biological Activity of Ortho, Meta, and Para Substituted Arylpiperidines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological function is paramount. The arylpiperidine scaffold is a well-established pharmacophore present in a multitude of clinically significant drugs, particularly those targeting the central nervous system.[1] The seemingly subtle shift of a substituent on the aryl ring—from the ortho, to the meta, to the para position—can dramatically alter a compound's affinity, selectivity, and overall pharmacological profile. This guide provides an in-depth comparison of the biological activities of these positional isomers, supported by experimental data and detailed methodologies, to empower the rational design of novel therapeutics.

The Critical Influence of Substituent Position: A Tale of Three Isomers

The substitution pattern on the aryl ring of an arylpiperidine derivative dictates its three-dimensional shape and electronic distribution. These factors, in turn, govern how the molecule interacts with its biological target, be it a receptor, transporter, or enzyme. The ortho, meta, and para positions offer distinct spatial and electronic environments that can either facilitate or hinder the key interactions required for biological activity.

General Structure of an Arylpiperidine

G cluster_piperidine Piperidine Ring cluster_aryl Aryl Ring p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 a1 p4->a1 Linker N N p5->N N->p1 R1 R1 N->R1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 a6 a5->a6 a6->a1 ortho ortho meta meta para para meta2 meta ortho2 ortho

Caption: Generalized structure of an arylpiperidine, highlighting the ortho, meta, and para positions on the aryl ring.

Comparative Biological Activity at Key CNS Targets

The influence of substituent position is perhaps most profoundly observed in the context of monoamine transporters, which are critical targets for antidepressants and psychostimulants.

Dopamine Transporter (DAT) Affinity

Research into meperidine analogues has shown that substituents on the phenyl ring significantly impact potency and selectivity for transporter binding sites.[2] For instance, in a series of dl-threo-methylphenidate derivatives, substitution at the para position generally maintained or increased affinity for the dopamine transporter (DAT).[3] The trend observed was bromo > iodo > methoxy > hydroxy.[3] Substitution at the meta position also led to an increase in DAT affinity.[3] Conversely, substitution at the ortho position with a bromine atom resulted in a considerable decrease in affinity.[3]

In another study on novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues, it was found that some of these new compounds were more potent and selective for DAT compared to the parent compound GBR 12909.[4] Specifically, compounds 9 and 19a were among the most potent, with IC50 values of 6.6 nM and 6.0 nM, respectively.[4]

Substituent PositionRepresentative Compound/SubstituentTargetBinding Affinity (IC50/Ki)Reference
paraBromo (on dl-threo-methylphenidate)DATHigh[3]
metaBromo (on dl-threo-methylphenidate)DATHigh[3]
orthoBromo (on dl-threo-methylphenidate)DATLow[3]
N/A3,4-dichloro derivative (meperidine analogue 9e)DATMost potent of the series[2]
Serotonin Transporter (SERT) Affinity

The serotonin transporter (SERT) is another key target where positional isomerism plays a crucial role. In the same series of meperidine analogues, it was generally observed that these compounds were more selective for SERT binding sites.[2] The 2-naphthyl derivative (9g) demonstrated the most potent binding affinity and was highly selective for SERT.[2]

A series of 4-[(aryl)(aryloxy)methyl]piperidine derivatives also showed high affinity for SERT, with several enantiomers displaying a dual binding profile for both SERT and the norepinephrine transporter (NET) with Ki values less than 25 nM.[5][6]

Substituent PositionRepresentative Compound/SubstituentTargetBinding Affinity (Ki)Reference
N/A2-naphthyl derivative (meperidine analogue 9g)SERTMost potent of the series[2]
N/A(-)-15jSERT1.9 nM[5][6]
N/A(-)-15jNET13.5 nM[5][6]
Opioid Receptor Affinity

The 4-aryl-4-hydroxypiperidine scaffold is a well-known core structure for opioid receptor modulators.[7] A structure-activity relationship (SAR) study of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists highlighted the importance of the position of a phenolic hydroxyl group on the aryl ring.[8] The study demonstrated that the 3-position (meta) of the phenyl ring is optimal for opioid activity.[8]

Experimental Methodologies: A Guide to Assessing Biological Activity

To empirically determine the biological activity of arylpiperidine isomers, a robust and reproducible experimental workflow is essential. Radioligand binding assays are a cornerstone technique for quantifying the affinity of a compound for a specific receptor or transporter.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare cell membranes expressing the target receptor D Incubate membranes, radioligand, and test compound A->D B Prepare radioligand solution (e.g., [3H]citalopram for SERT) B->D C Prepare serial dilutions of test compounds (isomers) C->D E Separate bound from free radioligand via filtration D->E F Quantify bound radioactivity (scintillation counting) E->F G Plot competition binding curves F->G H Calculate IC50 and Ki values G->H I Compare affinities of ortho, meta, and para isomers H->I

Caption: A typical experimental workflow for a radioligand binding assay to compare isomer activity.

Detailed Protocol: Competitive Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol provides a generalized procedure for determining the binding affinity of ortho, meta, and para substituted arylpiperidines for the dopamine transporter.

I. Materials and Reagents:

  • Cell Membranes: Rat striatal membranes or membranes from a cell line stably expressing human DAT.

  • Radioligand: [³H]WIN 35,428 or another suitable DAT-selective radioligand.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., GBR 12909 or cocaine).

  • Test Compounds: Stock solutions of the ortho, meta, and para substituted arylpiperidine isomers dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • 96-well Filter Plates: Glass fiber filter plates (e.g., GF/B).

  • Cell Harvester: For rapid filtration.

  • Scintillation Counter: To measure radioactivity.

II. Assay Procedure:

  • Preparation of Reagents:

    • Thaw the cell membranes on ice and dilute to the desired concentration in assay buffer.

    • Prepare a working solution of the radioligand in assay buffer at a concentration close to its Kd value.

    • Perform serial dilutions of the test compounds to cover a wide concentration range (e.g., from 10⁻¹¹ to 10⁻⁵ M).

  • Assay Plate Setup:

    • Designate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess non-specific inhibitor), and competitive binding (membranes + radioligand + test compound at various concentrations).

    • Add 50 µL of assay buffer (for total binding) or 50 µL of the non-specific binding control to the appropriate wells.

    • Add 50 µL of each concentration of the test compounds to the competitive binding wells.

  • Incubation:

    • Add 50 µL of the radioligand solution to all wells.

    • Add 100 µL of the diluted cell membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of the wells through the filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

III. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competitive binding counts.

  • Generate Competition Curves: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC50 Values: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate Ki Values: Convert the IC50 values to Ki values using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.

Concluding Remarks for the Drug Designer

The evidence strongly indicates that the positional isomerism of substituents on the aryl ring of arylpiperidines is a critical determinant of their biological activity. For medicinal chemists, this presents both a challenge and an opportunity. A deep understanding of the structure-activity relationships for ortho, meta, and para isomers can guide the design of more potent and selective drug candidates. For instance, if the goal is to develop a potent DAT inhibitor, focusing on meta and para substitutions may be a more fruitful strategy than exploring ortho substitutions.

The systematic evaluation of positional isomers, as outlined in the experimental methodologies, is an indispensable step in the lead optimization process. The data generated from these assays provide the empirical foundation for rational drug design and are crucial for building predictive quantitative structure-activity relationship (QSAR) models.[9] By leveraging this knowledge, researchers can more efficiently navigate the complex landscape of chemical space to discover novel therapeutics with improved efficacy and safety profiles.

References

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  • López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648–1656. [Link]

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A Senior Application Scientist's Guide to In Vitro vs. In Vivo Correlation of 4-Arylpiperidine Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Translational Chasm

The 4-arylpiperidine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to serve as a versatile scaffold for ligands targeting a multitude of biological systems, particularly G-protein coupled receptors (GPCRs) within the central nervous system (CNS).[1][2] Compounds built on this framework include therapeutics for pain (opioid receptor modulators), psychosis (dopamine receptor antagonists), and depression (serotonin reuptake inhibitors).[3][4] The inherent value of this scaffold lies in its synthetic tractability and the rich structure-activity relationship (SAR) data available, allowing for fine-tuning of potency and selectivity.[5][6]

However, the journey from a potent hit in a petri dish to an effective therapeutic in a living system is fraught with challenges. The predictive power of in vitro assays, while essential for initial screening and optimization, often fails to fully translate to in vivo efficacy. This gap between the simplified, controlled environment of a cell-based assay and the dynamic complexity of a whole organism is the central challenge in drug development, particularly for CNS-active drugs where the blood-brain barrier (BBB) adds a formidable obstacle.[7][8]

This guide provides an in-depth comparison of in vitro and in vivo methodologies for assessing the efficacy of 4-arylpiperidine derivatives. We will dissect the causality behind experimental choices, present validating protocols, and explore the critical factors that govern the success—or failure—of the in vitro-in vivo correlation (IVIVC). Our goal is to equip researchers, scientists, and drug development professionals with the insights needed to navigate this translational chasm more effectively.

Part 1: The In Vitro Landscape – Quantifying Molecular Interactions

The initial characterization of a 4-arylpiperidine derivative begins in vitro, where we can isolate and measure its direct interaction with the intended molecular target. For this class of compounds, the targets are frequently GPCRs, such as opioid, dopamine, serotonin, or histamine receptors.[9][10][11] The primary goals are to determine binding affinity (how tightly the compound binds) and functional activity (what it does upon binding).

Key Experimental Approaches
  • Radioligand Binding Assays: This is the gold-standard method to quantify the affinity of a test compound for a specific receptor.[12][13] The principle involves a competition between a radiolabeled ligand with known affinity and the unlabeled test compound for the receptor's binding site. By measuring the displacement of the radioligand at various concentrations of the test compound, we can calculate the inhibitory constant (Kᵢ), a direct measure of binding affinity. The choice of this assay is causal: it provides a direct, quantitative measure of target engagement, which is the foundational first step before assessing function.

  • Functional Assays: A compound that binds a receptor is not necessarily efficacious. Functional assays are required to determine whether the compound is an agonist (activates the receptor), antagonist (blocks the receptor), or allosteric modulator.[14] The specific assay depends on the GPCR's signaling pathway:

    • cAMP Assays: For Gαs or Gαi-coupled receptors, ligand binding modulates the production of the second messenger cyclic AMP (cAMP). Agonists will either increase (Gαs) or decrease (Gαi) cAMP levels, which can be quantified.[15]

    • Calcium Mobilization Assays: Gαq-coupled receptors, upon activation, trigger the release of intracellular calcium (Ca²⁺).[16] This can be measured using fluorescent calcium indicators, providing a robust readout of receptor activation.[17][18]

    • β-Arrestin Recruitment Assays: This assay measures a G-protein-independent signaling pathway. Upon activation, most GPCRs recruit β-arrestin, an event that can be detected using techniques like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).[16][19] This is crucial for identifying "biased ligands" that preferentially activate one pathway over another.

Visualizing the In Vitro Workflow

InVitro_Workflow cluster_0 Initial Screening cluster_1 Functional Characterization Compound 4-Arylpiperidine Analog Library BindingAssay Primary Screen: Radioligand Binding Assay Compound->BindingAssay Ki_Value Determine Affinity (Ki) BindingAssay->Ki_Value Identifies high-affinity hits FunctionalAssay Secondary Screen: Functional Assays (cAMP, Ca²⁺, β-Arrestin) Ki_Value->FunctionalAssay Prioritize hits for functional testing Efficacy Determine Efficacy (EC₅₀ / IC₅₀, Emax) FunctionalAssay->Efficacy Mode Define Mode of Action (Agonist, Antagonist, Biased) FunctionalAssay->Mode Lead_Candidate In Vitro Lead Candidate Mode->Lead_Candidate

Caption: Workflow for in vitro characterization of 4-arylpiperidine efficacy.

Data Presentation: Structure-Activity Relationships

The power of in vitro screening is evident when comparing a series of analogs. The following table, adapted from studies on trans-3,4-dimethyl-4-arylpiperidine derivatives targeting opioid receptors, illustrates how minor structural changes can dramatically impact target affinity.[5]

Compound R Group (Aryl Substituent) μ Ki (nM) κ Ki (nM) δ Ki (nM)
13-OH0.61.839
22-OH1.915118
34-OH1122260
43-OCH₃1613160
53-OCONH₂1.12.545
Data adapted from published studies on LY255582 and its analogs.[5]

This data clearly shows that a hydroxyl group at the 3-position of the aryl ring is optimal for binding to the μ-opioid receptor. Moving it to the 2- or 4-position, or methylating it (Compound 4), significantly reduces affinity.[5] This level of granular detail is essential for medicinal chemistry efforts.

Protocol: Radioligand Binding Assay for Opioid Receptor Affinity

This protocol is a self-validating system for determining the Kᵢ of a test compound at the μ-opioid receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.

  • [³H]-DAMGO (a high-affinity, selective μ-opioid receptor radioligand).

  • Test 4-arylpiperidine compound.

  • Naloxone (a non-selective opioid antagonist for determining non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates, filter mats (GF/C), scintillation fluid, and a microplate scintillation counter.

Methodology:

  • Preparation: Serially dilute the test compound in assay buffer to create a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Assay Setup (in triplicate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-DAMGO (at a final concentration near its Kₑ), and 100 µL of cell membrane suspension.

    • Non-Specific Binding (NSB): Add 50 µL of high-concentration naloxone (e.g., 10 µM), 50 µL of [³H]-DAMGO, and 100 µL of cell membranes. This determines the amount of radioligand that binds to components other than the receptor.

    • Test Compound: Add 50 µL of each dilution of the test compound, 50 µL of [³H]-DAMGO, and 100 µL of cell membranes.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the GF/C filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters 3-4 times with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Quantification: Dry the filter mats, place them in scintillation vials with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[5]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[5]

Part 2: The In Vivo Arena – Assessing Physiological Response

After a compound demonstrates promising in vitro potency and a desirable functional profile, it must prove its worth in a living system. In vivo models are designed to simulate a specific disease state or physiological response, providing a more holistic view of a drug's potential efficacy and side effects.[20]

Key Experimental Approaches

The choice of animal model is dictated by the compound's therapeutic target. For 4-arylpiperidines, these often include:

  • Rodent Models of Pain (for Opioid Ligands):

    • Hot Plate Test: Measures the latency of a mouse or rat to react to a heated surface. An increase in latency indicates an analgesic effect.

    • Tail-Flick Test: Measures the time it takes for an animal to move its tail away from a radiant heat source.

  • Models for Antipsychotic Activity (for Dopamine D2 Antagonists):

    • Amphetamine-Induced Hyperlocomotion: Amphetamine increases dopamine levels, causing hyperactivity. An effective D2 antagonist will reduce this behavior.[21]

    • Prepulse Inhibition (PPI) of Startle: A test of sensorimotor gating, which is deficient in schizophrenia. Antipsychotics can restore PPI.

  • Neurochemical Analysis: In many CNS studies, efficacy is correlated with direct changes in brain neurochemistry. For instance, the levels of dopamine metabolites like DOPAC (3,4-dihydroxyphenylacetic acid) in the striatum can be measured post-mortem. A D2 receptor antagonist is expected to increase dopamine turnover, leading to elevated DOPAC levels. This provides a direct biochemical link between target engagement and a downstream physiological effect.[11][22]

Visualizing the In Vivo Workflow

InVivo_Workflow cluster_0 Pre-Study Phase cluster_1 Efficacy Study Lead_Candidate In Vitro Lead Candidate Formulation Develop Suitable Vehicle/Formulation Lead_Candidate->Formulation PK_Study Preliminary PK Study (Optional but Recommended) Formulation->PK_Study Ensure bioavailability Model Select Relevant Animal Model PK_Study->Model Inform dose selection Dosing Administer Compound (Route, Dose-Response) Model->Dosing Endpoint Measure Behavioral or Physiological Endpoint Dosing->Endpoint Data_Analysis Analyze Data & Determine ED₅₀ Endpoint->Data_Analysis InVivo_Efficacy In Vivo Efficacy Established Data_Analysis->InVivo_Efficacy IVIVC_Factors cluster_0 Pharmacokinetic & Physicochemical Barriers IV In Vitro Potency (Ki, EC₅₀) BBB Blood-Brain Barrier Penetration IV->BBB Blocks Metabolism Metabolic Stability (e.g., First-Pass Effect) IV->Metabolism Inactivates Bioavailability Absorption & Bioavailability IV->Bioavailability Limits PPB Plasma Protein Binding IV->PPB Sequesters IVO In Vivo Efficacy (ED₅₀) OffTarget Off-Target Pharmacology IVO->OffTarget Can cause side effects BBB->IVO Enables Metabolism->IVO Modulates Bioavailability->IVO Enables PPB->IVO Modulates

Caption: Key factors that influence the correlation between in vitro and in vivo results.

  • Pharmacokinetics (ADME):

    • Absorption: Poor oral bioavailability means the drug never reaches systemic circulation in sufficient quantities.

    • Distribution: For CNS drugs, the blood-brain barrier is the single most significant hurdle. [23]A molecule can be exceptionally potent in vitro, but if it cannot cross the BBB (like our hypothetical Compound 4), its in vivo efficacy will be nil. Physicochemical properties like lipophilicity, polar surface area, and hydrogen bond count are critical determinants.

    • Metabolism: The liver can rapidly metabolize a compound (first-pass effect), inactivating it before it reaches its target. For example, the methylation of a critical phenolic hydroxyl group (as in Compound 4 vs. Compound 1) not only reduces affinity but can also create a substrate for metabolic enzymes and drastically alter BBB transport. [5] * Excretion: Rapid clearance from the body can prevent the drug from maintaining a therapeutic concentration at the target site.

  • Off-Target Effects: A compound may bind to other receptors or proteins in vivo, leading to unexpected side effects or even counteracting its intended therapeutic effect. [11]3. Complexity of the Biological System: In vitro assays use isolated receptors in homogenous cell lines. In vivo, these receptors are part of complex neuronal circuits with feedback mechanisms and interactions between different neurotransmitter systems that can significantly modulate the ultimate physiological response. [24]

Conclusion and Future Outlook

The correlation between in vitro and in vivo efficacy for 4-arylpiperidines is not a simple one-to-one relationship but a complex interplay of target affinity, functional activity, and pharmacokinetics. A successful drug discovery campaign requires a multi-parameter optimization approach from the very beginning.

  • Best Practices: Early assessment of ADME properties (in vitro assays for metabolic stability, permeability, etc.) should be conducted in parallel with lead optimization. Integrating pharmacokinetic data with pharmacodynamic readouts is essential for building a reliable IVIVC model. [17]* Future Directions: The development of more predictive in vitro models, such as iPSC-derived neurons or complex 3D organoids, may help to bridge the gap by better recapitulating the complex cellular environment of the CNS. [25]Furthermore, the use of physiologically based pharmacokinetic (PBPK) modeling can help to simulate and predict a compound's in vivo behavior based on its in vitro characteristics, improving the ability to anticipate and overcome the challenges of IVIVC. [26] By understanding the causality behind our assays and appreciating the multifaceted barriers between the dish and the organism, we can more intelligently design and select 4-arylpiperidine candidates with a higher probability of translational success.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our responsibility extends beyond discovery and innovation to ensuring that our work is conducted with the highest regard for safety and environmental stewardship. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are integral to the integrity of our research and the safety of our community. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride, grounded in established safety principles and regulatory standards.

Our approach is built on a foundation of proactive risk assessment. While a comprehensive Safety Data Sheet (SDS) may not be available for every novel compound, we can extrapolate a robust safety profile by examining the compound's chemical family and available data. This compound is a piperidine derivative, and its handling and disposal must be approached with the caution merited by this class of compounds.

Hazard Assessment and Identification

The first step in any disposal protocol is a thorough understanding of the material's hazards. This informs every subsequent decision, from personal protective equipment (PPE) to segregation and final disposal methodology.

Property Information Source
Chemical Name This compound[1][4]
Molecular Formula C₁₅H₂₄ClN[1]
Physical Form Solid[1]
Known Hazards H413: May cause long lasting harmful effects to aquatic life (Aquatic Chronic 4)[1]
Storage Class 11 - Combustible Solids[1]
Potential Hazards Based on piperidine derivatives: Skin/eye irritation, respiratory irritation, potential acute toxicity if swallowed or inhaled.[2][5][6][7]
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[5][6][8]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling this compound for disposal, all personnel must be equipped with the following PPE. This is the first line of defense in a self-validating safety system.

  • Eye and Face Protection: Chemical safety goggles are mandatory. Given the solid, dusty nature of the compound, they protect against airborne particles. A face shield should be worn over goggles if there is a significant risk of splashing during solution preparation or spill cleanup.[9]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any signs of degradation or puncture before use.[9][10]

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or during spill cleanup, a chemical-resistant apron is recommended.[9]

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably inside a certified chemical fume hood, to prevent inhalation of airborne dust.[7][11]

Disposal Workflow: From Benchtop to Final Disposition

The disposal of this compound must be treated as a formal, documented process. It is regulated as hazardous waste under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[12]

Experimental Protocol: Waste Segregation and Containerization
  • Designation: Immediately designate all unused this compound and any materials contaminated with it (e.g., weigh boats, contaminated gloves, absorbent pads) as hazardous waste.

  • Container Selection: Select a waste container that is in good condition, leak-proof, and chemically compatible. For solids, a wide-mouth high-density polyethylene (HDPE) container with a screw-on cap is ideal. The original container may be used if it is intact and can be securely sealed.[13][14]

  • Segregation: This is a critical step to prevent dangerous reactions. Store the this compound waste container separately from incompatible materials, particularly strong oxidizing agents, acids, and bases.[8][13]

  • Labeling: The container must be labeled clearly and immediately. According to EPA and OSHA standards, the label must include:[15][16]

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" .

    • A clear indication of the hazards. Use a pictogram to denote the environmental hazard (dead tree and fish) and any other suspected hazards (e.g., exclamation mark for irritant).[16]

  • Closure: Keep the waste container securely capped at all times, except when adding waste.[13]

Diagram: Disposal Decision and Workflow

G Disposal Workflow for 4-[4-(tert-Butyl)phenyl]piperidine HCl cluster_prep Phase 1: In-Lab Preparation cluster_storage Phase 2: On-Site Storage cluster_disposal Phase 3: Final Disposition A Identify Waste (Unused chemical, contaminated items) B Select Compatible Container (HDPE, sealed) A->B Step 1 C Label Container 'Hazardous Waste' Chemical Name Hazard Pictograms B->C Step 2 D Segregate from Incompatibles (Oxidizers, Acids, Bases) C->D Step 3 E Store in Satellite Accumulation Area (SAA) (Near generation point) D->E Transfer F Monitor Accumulation (Date container when full or moved) E->F G Arrange Pickup with Licensed Waste Contractor F->G H Complete Waste Manifest (Documentation) G->H I Waste Removed for Incineration/Treatment H->I

Sources

Navigating the Safe Handling of 4-[4-(tert-Butyl)phenyl]piperidine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is fundamental to both groundbreaking discovery and unwavering laboratory safety. This guide provides essential, immediate safety and logistical information for the operational handling and disposal of 4-[4-(tert-Butyl)phenyl]piperidine hydrochloride. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is expertly extrapolated from the safety profiles of structurally similar compounds, including piperidine and its various hydrochloride salts. It is imperative to treat this compound with the utmost care, assuming it may possess significant health risks.

Hazard Profile: An Extrapolated Assessment

The chemical structure of this compound, featuring a piperidine ring, suggests a hazard profile comparable to other piperidine derivatives. These are often classified with a range of hazards that must be respected to ensure personnel safety.

Assumed Hazard Classifications Based on Structural Analogs:

Hazard ClassificationPotential Effects
Acute Toxicity (Oral) Toxic or harmful if swallowed.[1]
Skin Corrosion/Irritation May cause skin irritation or severe burns.
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[1]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.

This table is based on the known hazards of piperidine and its salts. Always consult a specific SDS if one becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The following provides a comprehensive, step-by-step guide to appropriate PPE selection and use.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.[1]Protects against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[2]Prevents skin contact with the chemical.
Body Protection Flame-retardant lab coat or chemical-resistant apron.[2]Protects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[3]Minimizes inhalation of the powdered compound.
Glove Selection and Use

Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1]

Operational Handling: From Receipt to Experimentation

A systematic approach to handling this compound at every stage is critical to minimizing risk.

Handling_Workflow Receiving Receiving and Unpacking Storage Secure Storage Receiving->Storage Inspect container integrity Weighing Weighing and Aliquoting Storage->Weighing Transport in secondary containment Experiment Experimental Use Weighing->Experiment Handle in fume hood Disposal Waste Disposal Experiment->Disposal Segregate waste

Caption: A streamlined workflow for the safe handling of this compound.

Receiving and Unpacking

Upon receipt, visually inspect the container for any signs of damage or leakage. This should be done in a well-ventilated area while wearing your core PPE.

Storage

Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed and store away from incompatible materials such as strong oxidizing agents.

Weighing and Aliquoting

All weighing and preparation of solutions should be conducted in a certified chemical fume hood to prevent the inhalation of airborne powder. Use tools dedicated to this compound to prevent cross-contamination.

Experimental Use

When using the compound in experiments, ensure that all manipulations are performed within a fume hood. Maintain a clean and organized workspace to minimize the risk of spills.

Emergency Procedures: A Plan for the Unexpected

Even with meticulous planning, accidents can happen. A clear and practiced emergency plan is essential.

Spills

For a dry powder spill, the primary goal is to prevent the generation of dust.

Spill_Response Spill Powder Spill Occurs Evacuate Evacuate and Alert Personnel Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Cover with a damp cloth or absorbent material PPE->Contain Minimize dust Collect Gently sweep into a designated waste container Contain->Collect Decontaminate Clean the area with soap and water Collect->Decontaminate Dispose Dispose of waste as hazardous Decontaminate->Dispose

Caption: Step-by-step response plan for a dry chemical spill.

Spill Cleanup Procedure:

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area if necessary.[4]

  • Don PPE : Before attempting any cleanup, ensure you are wearing the appropriate PPE, including respiratory protection.

  • Contain the Spill : Gently cover the spill with a damp cloth or absorbent material to prevent the powder from becoming airborne.[4] Do not use dry sweeping methods on an uncontained powder.

  • Collect the Material : Carefully sweep the contained material into a suitable, labeled container for hazardous waste.[1]

  • Decontaminate the Area : Clean the spill area with soap and water, and dispose of all cleaning materials as hazardous waste.[5]

Accidental Exposure
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan: Responsible Stewardship

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

Waste Management Workflow:

  • Segregation : Collect all waste in a designated, properly labeled, and sealed container.

  • Storage : Store the waste container in a secure, well-ventilated area away from incompatible materials.

  • Disposal : Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not pour waste down the drain.[1]

Conclusion: A Culture of Safety

The responsible use of chemical reagents like this compound is a cornerstone of scientific integrity and professional responsibility. By internalizing and implementing these safety protocols, you contribute to a robust culture of safety within your laboratory, protecting yourself, your colleagues, and the groundbreaking research you conduct.

References

  • Chemical Spill Procedures - Step By Step Guide - Chem Klean. (n.d.). Retrieved from [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]

  • Chemical Spill Response Procedure - University of Manitoba. (n.d.). Retrieved from [Link]

  • Standard Operating Procedure for a Chemical Spill - MSU College of Engineering. (2009, September 17). Retrieved from [Link]

  • PIPERIDINE CAS Number - HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. (n.d.). Retrieved from [Link]

  • Chemical Spill Procedures - Environmental Health & Safety - University of Toronto. (n.d.). Retrieved from [Link]

  • Piperidine | C5H11N | CID 8082 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • SAFETY DATA SHEET PIPERIDINE - ChemSupply Australia. (n.d.). Retrieved from [Link]

  • Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024, May 7). Retrieved from [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.